2-Fluoro-5-hydrazinylbenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-hydrazinylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-7-2-1-6(11-10)3-5(7)4-9/h1-3,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGANJOUQFOPFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459716 | |
| Record name | 2-Fluoro-5-hydrazinobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161886-21-1 | |
| Record name | 2-Fluoro-5-hydrazinobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-5-hydrazinylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-hydrazinylbenzonitrile
Introduction
2-Fluoro-5-hydrazinylbenzonitrile is an aromatic organic compound featuring a benzonitrile scaffold substituted with a fluorine atom and a hydrazinyl group.[1] Its molecular structure, combining the reactive functionalities of a nitrile, a hydrazine, and a fluorinated benzene ring, makes it a compound of significant interest in medicinal chemistry and drug discovery. The presence of these groups suggests its potential as a versatile intermediate in the synthesis of more complex bioactive molecules.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development who may be considering this molecule for their synthetic and research endeavors.
Molecular Structure and Core Properties
The foundational attributes of a molecule are dictated by its structure. For this compound, the arrangement of its constituent atoms and functional groups provides the basis for understanding its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₆FN₃ | [1] |
| Molecular Weight | 151.14 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1260982-79-3 | [1] |
| Canonical SMILES | C1=CC(=C(C=C1F)C#N)NN | [1] |
| InChI Key | HLXGZPFWRNVBHO-UHFFFAOYSA-N | [1] |
While specific, experimentally determined data for properties such as melting point, boiling point, and spectral analyses are not widely published in peer-reviewed literature, we can infer certain characteristics based on the compound's structure and the known properties of its functional groups. The presence of the hydrazinyl group, a derivative of ammonia, suggests that the molecule will exhibit basic properties. The nitrile and fluorine substituents are electron-withdrawing, which will influence the electron density of the aromatic ring and the reactivity of the other functional groups.
Predicted Physicochemical Characteristics
In the absence of extensive experimental data, a predictive analysis based on the compound's functional groups provides valuable insights for handling and experimental design.
-
Physical State and Appearance: At standard temperature and pressure, this compound is expected to be a solid, likely a crystalline powder, which is typical for aromatic compounds of similar molecular weight.
-
Melting Point: The melting point is anticipated to be moderately high, influenced by the potential for intermolecular hydrogen bonding via the hydrazinyl group and dipole-dipole interactions from the nitrile and fluoro groups. For context, related compounds like 2-Fluoro-5-formylbenzonitrile have a reported melting point of 80-84 °C.[2]
-
Boiling Point: A high boiling point is expected due to the polar nature of the molecule and intermolecular forces. However, it may be susceptible to decomposition at elevated temperatures.
-
Hygroscopicity: The presence of the polar hydrazinyl group suggests that the compound may be hygroscopic and should be stored in a desiccated environment.
Experimental Protocols for Physicochemical Characterization
To address the gap in experimental data, the following sections detail robust, self-validating protocols for determining key physicochemical properties of this compound.
Solubility Determination
Causality of Experimental Choices: The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A systematic approach to solubility testing in a range of solvents provides a comprehensive understanding of its polarity and potential for formulation. The chosen solvents represent a spectrum of polarities, from non-polar (hexane) to polar aprotic (diethyl ether) and polar protic (water), as well as acidic and basic aqueous solutions to assess its reactivity.[3][4][5][6]
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 25 mg of this compound into a series of small, clean, and dry test tubes.
-
Solvent Addition: To each test tube, add 0.75 mL of the respective solvent (Water, Diethyl Ether, 5% Sodium Hydroxide, 5% Sodium Bicarbonate, 5% Hydrochloric Acid) in small portions.[3]
-
Vigorous Mixing: After each addition of solvent, shake the test tube vigorously for at least 60 seconds.[5]
-
Observation: Visually inspect the mixture to determine if the compound has completely dissolved. If the compound is water-soluble, proceed to test its pH using litmus paper.[4]
-
Classification: Based on the solubility results, classify the compound according to standard solubility schemes. For instance, solubility in 5% HCl would indicate a basic compound.[3]
Caption: Workflow for determining the solubility of this compound.
pKa Determination by Potentiometric Titration
Causality of Experimental Choices: The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. For a compound like this compound with a basic hydrazinyl group, determining its pKa is crucial for predicting its ionization state at physiological pH, which in turn affects its biological activity and pharmacokinetic properties. Potentiometric titration is a highly accurate and reliable method for pKa determination.[7][8][9]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[7]
-
Sample Preparation: Prepare a 1 mM solution of this compound in a suitable solvent system (e.g., water or a co-solvent if solubility is low). Ensure the total volume is sufficient for the titration, for example, 20 mL.[7]
-
Ionic Strength Adjustment: Add a solution of 0.15 M potassium chloride to maintain a constant ionic strength throughout the titration.[7]
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[7]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized 0.1 M solution of hydrochloric acid, adding the titrant in small, precise increments.[7]
-
Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[7]
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Analysis (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluoro and hydrazinyl substituents. The protons of the hydrazinyl group will likely appear as a broad signal, and its chemical shift may be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large C-F coupling constant. The nitrile carbon will appear in the characteristic downfield region.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazine (around 3200-3400 cm⁻¹), the C≡N stretching of the nitrile (around 2220-2280 cm⁻¹), and C-F stretching vibrations.[10]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (151.14 g/mol ). Fragmentation patterns would likely involve the loss of nitrogen-containing fragments from the hydrazinyl group.
Safety and Handling
Based on safety data for structurally related compounds, this compound should be handled with care. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a promising building block for synthetic and medicinal chemistry. While there is a notable absence of published experimental data on its specific physicochemical properties, this guide provides a solid foundation for researchers by outlining its known structural characteristics, predicting its key properties, and offering detailed, actionable protocols for its experimental characterization. The methodologies described herein are standard, reliable, and designed to yield the high-quality data necessary to advance research and development efforts involving this intriguing molecule.
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Fluoro-5-hydrazinylbenzonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological properties of drug candidates.[1] 2-Fluoro-5-hydrazinylbenzonitrile, also identified by its IUPAC name 5-fluoro-2-hydrazinylbenzonitrile, has emerged as a valuable and versatile building block in the synthesis of complex heterocyclic compounds.[2] Its unique trifunctional architecture—comprising a nitrile group, a fluorine atom, and a reactive hydrazine moiety—offers a powerful platform for the construction of novel bioactive molecules.[2] This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, key applications in drug discovery, and essential safety information.
Core Compound Identification
CAS Number: 1260982-79-3[2]
IUPAC Name: 5-fluoro-2-hydrazinylbenzonitrile[2]
Molecular Formula: C₇H₆FN₃[2]
Molecular Weight: 151.14 g/mol [2]
Chemical Structure:
Chemical Structure of this compound
Synthesis of this compound
The primary and most direct route to this compound is through the hydrazinolysis of a suitable precursor, typically 5-fluoro-2-nitrobenzonitrile.[2] This method leverages the well-established reactivity of nitroarenes with hydrazine hydrate in the presence of a catalyst.
Conceptual Synthesis Workflow
General Synthesis Workflow for this compound
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative procedure based on established chemical principles for the reduction of nitroarenes to hydrazines. Researchers should adapt and optimize this protocol based on their specific laboratory conditions and safety protocols.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluoro-2-nitrobenzonitrile (1 equivalent) in a suitable solvent such as ethanol.
-
Reagent Addition: To this solution, add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Hydrazine Addition: Slowly add hydrazine hydrate (3-5 equivalents) to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Physicochemical Properties
Precise experimental data for this compound is not extensively reported in the literature. The following table includes a combination of reported data and predicted values for closely related analogs.
| Property | Value/Information | Source |
| Appearance | White to off-white powder or crystalline solid. | [3] |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | General chemical principles |
| pKa | The hydrazine moiety is basic, while the nitrile and fluoro groups are electron-withdrawing. | General chemical principles |
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of heterocyclic scaffolds, which are prevalent in many biologically active compounds.[1] The hydrazine group is a key functional handle that can readily participate in cyclization reactions to form five- and six-membered rings.
Key Reactions and Scaffolds
The hydrazine moiety of this compound is a potent nucleophile, enabling a variety of synthetic transformations:
-
Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds yields pyrazole derivatives. Pyrazoles are a common motif in kinase inhibitors and other therapeutic agents.
-
Triazole Synthesis: Can be a precursor for the formation of triazole rings, another important scaffold in medicinal chemistry.
-
Indazole Synthesis: Intramolecular cyclization reactions can lead to the formation of fluorinated indazoles, which have shown a range of biological activities.
Hypothetical Application in Kinase Inhibitor Synthesis
Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The fluorinated benzonitrile portion of the molecule can be strategically employed to enhance binding affinity and modulate pharmacokinetic properties.
Conceptual Pathway to a Kinase Inhibitor
Safety and Handling
While a specific, comprehensive safety data sheet for this compound is not universally available, data from suppliers and knowledge of related compounds allow for the following guidance.[3]
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[3]
-
First Aid Measures:
-
Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[3]
-
Skin Contact: Wash immediately with plenty of water.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[3]
Conclusion
This compound is a valuable and reactive building block for the synthesis of diverse heterocyclic systems. Its strategic importance in drug discovery is underscored by the prevalence of fluorinated and heterocyclic motifs in modern pharmaceuticals. While detailed characterization of this specific compound is still emerging, its potential for the rapid construction of complex molecular architectures makes it a compound of significant interest to researchers and scientists in the pharmaceutical industry. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.
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An In-Depth Technical Guide to the Solubility and Stability of 2-Fluoro-5-hydrazinylbenzonitrile
This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Fluoro-5-hydrazinylbenzonitrile, focusing on its solubility and stability. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes predictive analysis with actionable experimental protocols to enable the effective use of this valuable synthetic intermediate.
Introduction: Strategic Importance in Synthesis
This compound is a substituted benzonitrile derivative featuring a unique combination of functional groups: a cyano group, a fluorine atom, and a hydrazinyl moiety.[1][2] This trifecta of reactivity makes it a compound of significant interest, particularly as a building block in the synthesis of complex heterocyclic structures for pharmaceutical and agrochemical applications.[3] The electron-withdrawing nature of the fluorine and nitrile groups influences the reactivity of the aromatic ring, while the hydrazinyl group serves as a potent nucleophile and a precursor for forming nitrogen-containing heterocycles.[3]
However, the very features that make this molecule synthetically attractive—particularly the reactive hydrazinyl group—also present challenges related to its solubility and stability. A thorough understanding and empirical characterization of these properties are not merely academic; they are prerequisites for successful process development, formulation, and ensuring the long-term integrity of active pharmaceutical ingredients (APIs). This guide outlines the predicted behavior of this compound and provides robust methodologies for its empirical evaluation.
Core Physicochemical Properties
A foundational understanding begins with the compound's basic physicochemical data, which dictates its handling, safety, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆FN₃ | [1][3] |
| Molecular Weight | 151.14 g/mol | [3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1260982-79-3 (for free base) | [3] |
| Predicted XlogP | 1.0 | [2] |
Note: This compound is also available as a hydrochloride salt (CAS No. 280120-91-4), which will exhibit significantly different solubility properties, particularly in aqueous media.[4]
Solubility Profile: A Predictive and Experimental Approach
The solubility of a compound is a critical parameter influencing reaction kinetics, purification strategies, and bioavailability. While specific experimental data for this compound is not widely published, we can predict its behavior based on its structure and provide a framework for empirical determination.
Predicted Solubility
The molecule possesses both polar (hydrazinyl, nitrile) and non-polar (fluorinated benzene ring) characteristics.
-
Aqueous Solubility: The free base is predicted to have low solubility in water. The hydrazinyl group can act as a hydrogen bond donor and acceptor, but the overall hydrophobicity of the fluorobenzonitrile core is dominant. The hydrochloride salt form, however, is expected to be significantly more soluble in water and acidic aqueous solutions.
-
Organic Solvent Solubility: It is anticipated to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where hydrogen bonding is favorable. Solubility is also expected in polar protic solvents like methanol and ethanol. Solubility in non-polar solvents like hexanes or toluene is predicted to be limited. A general table of common solvents is useful for initial screening.[5]
Experimental Workflow for Solubility Determination
To move beyond prediction, a systematic experimental approach is necessary. The equilibrium shake-flask method is a gold standard for determining solubility. The following protocol provides a self-validating system for generating reliable data.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., Water, pH 7.4 Buffer, 0.1 N HCl, Methanol, Acetonitrile, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the vials at high speed to pellet the excess, undissolved solid.
-
Sampling & Dilution: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid material is transferred. Dilute the aliquot gravimetrically or volumetrically with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. The concentration of the saturated solution is determined by comparing the peak area to a standard calibration curve.
-
Validation: The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.
Caption: Workflow for equilibrium solubility determination.
Stability Profile: Degradation Pathways and Assessment
The stability of this compound is paramount for its storage and use in multi-step syntheses. The hydrazinyl group is a known point of lability, susceptible to oxidation.
Predicted Degradation Pathways
-
Oxidation: The primary anticipated degradation pathway is the oxidation of the hydrazinyl group (-NHNH₂). In the presence of atmospheric oxygen, metal ions, or other oxidizing agents, it can be converted to a diazo compound or further to other species. This is often the most significant liability for hydrazine-containing molecules.[3]
-
Hydrolysis: The nitrile group (-CN) is generally stable but can undergo hydrolysis to a carboxamide and subsequently to a carboxylic acid under harsh acidic or basic conditions, typically requiring elevated temperatures.
-
Photodegradation: Aromatic compounds, particularly those with activating groups, can be susceptible to degradation upon exposure to UV or high-intensity visible light.
Experimental Workflow for Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify potential degradation products and establish a "stability-indicating" analytical method. This protocol exposes the compound to conditions more severe than those expected during routine handling and storage.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60 °C.
-
Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature (or gentle heat).
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat a solution at 60-80 °C. Keep a solid sample at the same temperature.
-
Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using an HPLC system with a photodiode array (PDA) detector. The goal is to develop a method that separates the parent peak from all major degradation products.
-
Mass Balance: Assess the mass balance to ensure that the decrease in the parent peak area is commensurate with the increase in degradant peak areas. Use a tool like a mass spectrometer (LC-MS) to identify the structures of the key degradants, confirming the predicted pathways.
Caption: Forced degradation study workflow.
Recommended Handling and Storage
Based on the predicted instabilities, stringent handling and storage procedures are crucial to maintain the integrity of this compound.
-
Handling: Always handle in a well-ventilated area or under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] To mitigate the primary risk of oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended. Avoid storing near incompatible materials, especially oxidizing agents.[9]
Conclusion
This compound is a promising synthetic intermediate whose utility is directly tied to a comprehensive understanding of its solubility and stability. While published data is scarce, this guide provides a robust framework based on chemical principles and established methodologies. By predicting solubility, identifying potential degradation pathways, and employing rigorous experimental protocols for characterization, researchers can confidently integrate this compound into their synthetic and drug development programs, ensuring both efficiency and reproducibility.
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Filo. (n.d.). The correct order of stability of various conformations of 2-Fluoroethanol. Retrieved from [Link] (Note: This reference discusses general stability principles of related structures).
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ResearchGate. (2016). Proper Handling and Storage of Chemicals. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA). Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-5-formylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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INAC. (n.d.). Stability study of 2-[18F]fluoro-2-deoxy-D-glucose (18FDG) stored at room temperature by physicochemical and microbiological assay. Retrieved from [Link]
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PubMed. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). Retrieved from [Link]
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NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile. NIST Chemistry WebBook. Retrieved from [Link]
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University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
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PubMed. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. Retrieved from [Link]
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Wiley. (2003). The Properties of Solvents. Retrieved from [Link]
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Synthesis and characterization of 2-Fluoro-5-hydrazinylbenzonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-5-hydrazinylbenzonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic building block for drug discovery and medicinal chemistry. The strategic incorporation of a fluorine atom and a reactive hydrazine group onto a benzonitrile scaffold makes this compound a valuable intermediate for developing novel therapeutic agents.[1][2] This document details a robust and well-established synthetic pathway via diazotization of a primary aromatic amine, followed by a detailed protocol and mechanistic discussion. Furthermore, a multi-technique approach to the structural elucidation and purity assessment of the final compound is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Safety protocols and handling guidelines are also provided to ensure safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex organic intermediates.
Introduction & Significance
This compound (IUPAC Name: this compound) is an aromatic organic compound featuring a nitrile, a fluorine atom, and a hydrazine group attached to a benzene ring. Its molecular formula is C₇H₆FN₃, corresponding to a molecular weight of 151.14 g/mol .[1]
Compound Identification:
-
CAS Number: 1260982-79-3[1]
-
Molecular Formula: C₇H₆FN₃
-
Molecular Weight: 151.14 g/mol [1]
-
InChI Key: HLXGZPFWRNVBHO-UHFFFAOYSA-N[1]
The true value of this molecule lies in the unique interplay of its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocycles like tetrazoles.[3] The hydrazine moiety is a potent nucleophile and a common precursor for synthesizing a wide array of nitrogen-containing heterocycles such as pyrazoles and indazoles, which are prevalent in many marketed drugs.
Crucially, the presence of the fluorine atom significantly influences the molecule's physicochemical properties. Fluorine's high electronegativity can alter the acidity of nearby protons, modulate lipophilicity, and block sites of metabolic degradation, often leading to improved pharmacokinetic profiles and enhanced binding affinity in drug candidates.[2][4] Consequently, this compound serves as a highly valuable starting material for creating libraries of complex, fluorinated compounds for screening in drug discovery programs, particularly in oncology, antiviral, and neurology research.[1][2]
Synthetic Pathway and Mechanistic Insights
While several synthetic strategies, such as direct hydrazinolysis of a nitro-precursor or nucleophilic substitution of a chloro-precursor, are conceivable, a highly reliable and scalable approach involves the diazotization of 2-fluoro-5-aminobenzonitrile followed by in-situ reduction.[1] This classical pathway is favored due to the commercial availability of the starting amine and the well-documented, high-yielding nature of the Sandmeyer-type reaction sequence.[5][6]
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Diazotization of 2-Fluoro-5-aminobenzonitrile
-
To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-fluoro-5-aminobenzonitrile (1.0 eq).
-
Add concentrated hydrochloric acid (approx. 3.0 eq) and water. Cool the resulting slurry to 0-5 °C using an ice-salt bath.
-
Dissolve sodium nitrite (NaNO₂, 1.1 eq) in deionized water and add it dropwise to the amine slurry via the dropping funnel, ensuring the internal temperature is maintained below 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt intermediate is typically indicated by a clear solution. This solution is used directly in the next step without isolation.
Step 2: Reduction to this compound
-
In a separate 500 mL flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution. A thick precipitate of the hydrazine hydrochloride salt is expected to form. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Collect the precipitated solid by vacuum filtration and wash with a small amount of cold water.
-
To isolate the free base, suspend the hydrochloride salt in water and basify to pH 8-9 with a cold aqueous solution of sodium hydroxide or sodium carbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford this compound as a solid.
Reaction Mechanism
The synthesis proceeds through two key mechanistic stages:
-
Formation of the Diazonium Ion: In the presence of a strong acid like HCl, nitrous acid (HONO) is generated in situ from sodium nitrite. The nitrous acid is then protonated, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic primary amine of 2-fluoro-5-aminobenzonitrile attacks the nitrosonium ion. A series of proton transfers and subsequent dehydration yields the stable 2-fluoro-5-cyanobenzenediazonium salt.[5][6] The stability of this intermediate at low temperatures is a key feature of aromatic diazonium chemistry.
-
Reduction: The diazonium salt is then reduced by a suitable reducing agent, in this case, tin(II) chloride. The Sn(II) acts as a two-electron donor, reducing the diazonium cation to the corresponding hydrazine. The reaction proceeds through a series of single-electron transfers and protonation steps, ultimately cleaving the nitrogen-nitrogen triple bond and forming the N-N single bond of the hydrazine functional group.
Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: Standard workflow for the characterization of synthesized compounds.
Predicted Analytical Data Summary
The following table summarizes the expected analytical data for this compound.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.5-7.0 ppm (m, 3H, Ar-H), ~5.0-4.0 ppm (br s, 3H, -NHNH₂) |
| ¹³C NMR | Chemical Shift (δ) | ~160 ppm (d, J≈250 Hz, C-F), ~135-110 ppm (Ar-C), ~118 ppm (C≡N) |
| ¹⁹F NMR | Chemical Shift (δ) | ~(-110) to (-125) ppm (relative to CFCl₃) |
| Mass Spec (HRMS) | [M+H]⁺ | Calculated for C₇H₇FN₃⁺: 152.0624; Observed should be within 5 ppm |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3400-3200 (N-H stretch), 2230-2210 (C≡N stretch), 1620-1580 (C=C aromatic), 1280-1200 (C-F stretch) |
| HPLC | Purity | >98% (by area percentage at a suitable UV wavelength, e.g., 254 nm) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.[7]
-
¹H NMR: The proton spectrum is expected to show a complex multiplet in the aromatic region (7.5-7.0 ppm) for the three aromatic protons, with splitting patterns influenced by both H-H and H-F coupling. The hydrazine protons (-NHNH₂) are expected to appear as a broad singlet that may exchange with D₂O, with its chemical shift being highly dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum will confirm the presence of seven distinct carbon atoms. The carbon directly attached to the fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz). The nitrile carbon will be observed around 118 ppm.
-
¹⁹F NMR: A single resonance is expected in the typical range for an aryl fluoride, confirming the presence of the fluorine atom.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula.[8] The instrument should be capable of providing a mass accuracy of less than 5 ppm. The protonated molecular ion [M+H]⁺ for C₇H₆FN₃ would have a calculated exact mass of 152.0624 Da.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.[9] The spectrum of this compound should exhibit characteristic absorption bands:
-
N-H Stretching: A broad band (or two sharp bands) in the 3400-3200 cm⁻¹ region, characteristic of the hydrazine N-H bonds.[10]
-
C≡N Stretching: A sharp, medium-intensity band around 2230-2210 cm⁻¹, confirming the nitrile group.[11]
-
Aromatic C=C Stretching: Bands in the 1620-1580 cm⁻¹ region.
-
C-F Stretching: A strong, characteristic band in the 1280-1200 cm⁻¹ region of the fingerprint region.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound.[12] A reverse-phase method is typically suitable.
-
Representative HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (each with 0.1% Trifluoroacetic Acid or Formic Acid).[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Result: The final product should appear as a single major peak, with purity calculated as the area percentage of that peak relative to all peaks in the chromatogram.
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure suggests significant potential hazards based on analogous compounds and functional groups.[14]
-
Hazard Assessment: The compound should be treated as harmful if swallowed, inhaled, or in contact with skin. It is expected to be a skin and serious eye irritant.[15] Hydrazine derivatives are often toxic and should be handled with extreme care.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid generating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Conclusion
This compound is a strategically important chemical intermediate with high potential in the field of drug discovery. This guide has outlined a reliable and well-precedented synthetic route via the diazotization and reduction of 2-fluoro-5-aminobenzonitrile. Furthermore, a comprehensive analytical workflow has been detailed to ensure the structural integrity and purity of the synthesized material. By understanding the causality behind the synthetic choices and the principles of the characterization techniques, researchers can confidently produce and validate this valuable building block for their research and development programs. Adherence to strict safety protocols is mandatory when handling this and related chemical entities.
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Organic Chemistry Portal. Diazotisation. [Link]
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Journal of Medicinal Chemistry. Fluorine in drug discovery: Role, design and case studies. [Link]
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NIST WebBook. 2-Fluoro-5-nitrobenzonitrile. [Link]
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MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
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Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
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2-Fluoro-5-hydrazinylbenzonitrile molecular weight and formula
An In-depth Technical Guide to 2-Fluoro-5-hydrazinylbenzonitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in medicinal chemistry and organic synthesis. We will delve into its fundamental chemical properties, explore validated synthetic routes with mechanistic insights, and discuss its strategic application in the development of complex molecules. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate its effective use in the laboratory.
Compound Identification and Core Properties
This compound is a substituted aromatic compound featuring a nitrile, a fluorine atom, and a hydrazine group. This unique combination of functional groups makes it a highly versatile intermediate for creating diverse molecular architectures, particularly heterocyclic systems. The electron-withdrawing nature of the nitrile and fluorine substituents activates the benzene ring, influencing its reactivity and physicochemical properties.
Table 1: Key Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₇H₆FN₃ | PubChem |
| Molecular Weight | 151.14 g/mol | PubChem |
| CAS Number | 161886-21-1 | PubChem |
| Canonical SMILES | C1=CC(=C(C=C1NN)F)C#N | Smolecule |
| InChI Key | HLXGZPFWRNVBHO-UHFFFAOYSA-N | Smolecule |
Table 2: Physicochemical Data (Computed)
| Property | Value | Source |
|---|---|---|
| XLogP3 | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis. The choice of this pathway is dictated by the electronic properties of the precursor molecule.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The most common and efficient method involves the reaction of a precursor like 2-fluoro-5-nitrobenzonitrile or 2-chloro-5-fluorobenzonitrile with hydrazine hydrate. The presence of strong electron-withdrawing groups (–CN and –NO₂/–Cl) ortho and para to the leaving group (halide or nitro group) is critical. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy and facilitating the substitution reaction.
Causality Behind Experimental Choices:
-
Precursor Choice: 2-Fluoro-5-nitrobenzonitrile is an excellent substrate. The nitro group is a powerful activating group and a good leaving group for SNAr reactions with nucleophiles like hydrazine.
-
Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is preferred. These solvents can solvate the cation of the hydrazine salt but do not strongly solvate the nucleophile, thus enhancing its reactivity.
-
Temperature Control: The reaction is exothermic. Careful temperature management is necessary to prevent side reactions and ensure regioselectivity.
Preamble: The Analytical Imperative for a Key Pharmaceutical Intermediate
An In-depth Technical Guide to the Purity Analysis of 2-Fluoro-5-hydrazinylbenzonitrile
This compound stands as a critical building block in contemporary drug development, notable for its role in the synthesis of advanced therapeutic agents. Its molecular architecture, featuring a fluorinated benzonitrile scaffold coupled with a reactive hydrazine moiety, presents a unique and multifaceted analytical challenge. The inherent reactivity of the hydrazine group makes it susceptible to oxidative degradation, while the synthetic pathways can introduce a spectrum of process-related impurities. Consequently, a robust, multi-technique approach is not merely recommended but essential to comprehensively define its purity and ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a holistic framework for the purity analysis of this compound. Moving beyond mere procedural descriptions, we will delve into the causality behind methodological choices, establishing a self-validating system of analysis grounded in authoritative scientific principles.
Section 1: Foundational Characterization and Anticipated Impurity Profile
A thorough purity analysis begins with understanding the molecule's fundamental properties and predicting potential contaminants. This foresight is crucial for developing targeted and effective analytical methods.
Core Molecular Properties
-
Chemical Structure:
Figure 1. Structure of this compound -
Molecular Formula: C₇H₆FN₃
-
Molecular Weight: 151.14 g/mol [1]
-
Key Functional Groups: Nitrile (-CN), Fluoro (-F), Hydrazine (-NHNH₂)
-
Analytical Implications: The presence of the polar hydrazine group dictates the compound's chromatographic behavior, while the aromatic ring and nitrile group provide a strong chromophore for UV detection. The fluorine atom offers a unique spectroscopic handle for ¹⁹F NMR.
Potential Impurity Profile
Impurities can arise from the synthetic route or degradation. A common synthesis involves the hydrazinolysis of a precursor like 5-fluoro-2-nitrobenzonitrile.[1] Therefore, the impurity profile may include:
-
Starting Materials: Unreacted 5-fluoro-2-nitrobenzonitrile or 5-fluoro-2-chlorobenzonitrile.
-
Intermediates & By-products: Incomplete reaction products or side-reaction products from the synthesis.
-
Degradation Products: The primary degradation pathway is the oxidation of the hydrazine group, which can lead to the formation of diazenes or other oxidized species. The compound's stability, particularly in solution, must be carefully considered.[2]
Section 2: The Cornerstone of Purity: Chromatographic Separation
Chromatography is the primary tool for separating the main component from its impurities, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
Reversed-phase HPLC (RP-HPLC) is the quintessential method for analyzing moderately polar compounds like this compound.[3] A stability-indicating method is one that can resolve the active ingredient from its degradation products and process-related impurities, ensuring that the measured purity is accurate over time.[2][4][5]
Causality in Method Development:
-
Column Choice: A C18 column is the standard choice for reversed-phase chromatography, offering excellent retention and separation for a wide range of aromatic compounds.[6]
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer or formic acid in water) and an organic modifier (acetonitrile or methanol) is employed.[5][7] The gradient allows for the effective elution of both polar and non-polar impurities within a reasonable runtime. Acetonitrile is often preferred for its lower UV cutoff and viscosity.
-
Detection: A UV-Vis or Diode Array Detector (DAD) is used. The benzonitrile structure provides strong UV absorbance, typically monitored around 254 nm.[5] A DAD is invaluable as it can also assess peak purity by comparing spectra across a single peak.
Experimental Protocol: Stability-Indicating RP-HPLC
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and DAD.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The relative standard deviation (RSD) of replicate injections should be less than 2% for system suitability.[5]
Workflow Visualization: HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Gas Chromatography (GC): Addressing Volatility Challenges
Direct GC analysis of this compound is problematic due to the high polarity and low volatility of the hydrazine group, which can lead to poor peak shape and thermal degradation in the hot injector.[8][9] To overcome this, a derivatization step is necessary to convert the polar -NHNH₂ group into a more volatile and thermally stable functional group.[10][11]
Causality in Method Development:
-
Derivatization: Reaction with a ketone, such as acetone, is a simple and effective method. The hydrazine reacts to form a hydrazone, which is significantly more volatile and suitable for GC analysis.[11][12] This transformation is critical for enabling the use of GC.
-
Detector: A Flame Ionization Detector (FID) provides a robust, universal response for organic compounds. For higher sensitivity and specificity, especially for identifying unknown impurities, a Mass Spectrometer (MS) detector is superior.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization Step:
-
Accurately weigh ~5 mg of the sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., methanol).
-
Add 100 µL of acetone and a drop of acetic acid to catalyze the reaction.[11]
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).[3]
-
MS Conditions: Electron Ionization (EI) at 70 eV; scan range m/z 40-450.[3]
-
Section 3: Structural Confirmation and Identification
While chromatography quantifies purity, spectroscopic techniques are required to confirm the identity of the main component and elucidate the structure of any unknown impurities.
Mass Spectrometry (MS)
Coupled with HPLC (LC-MS), mass spectrometry provides molecular weight confirmation of the peaks observed in the chromatogram. For this compound (MW 151.14), the protonated molecule [M+H]⁺ would be expected at m/z 152.1. Fragmentation analysis (MS/MS) can further confirm the structure by breaking the molecule apart and analyzing the pieces.[13]
Anticipated Fragmentation Patterns:
-
Loss of NH₂: [M+H - NH₂]⁺
-
Loss of N₂H₃: [M+H - N₂H₃]⁺
-
Cleavage of the benzonitrile ring structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for structural elucidation.[14] For purity assessment, quantitative NMR (qNMR) can be used as a primary analytical method to determine the absolute purity of a sample against a certified internal standard.[15]
Expected Spectral Features:
-
¹H NMR: Aromatic protons will appear as complex multiplets in the aromatic region (~7-8 ppm). The hydrazine protons (-NHNH₂) will appear as exchangeable, broad singlets.
-
¹³C NMR: Distinct signals for each of the 7 carbon atoms, with chemical shifts influenced by the electron-withdrawing nitrile and fluorine substituents.
-
¹⁹F NMR: A single resonance, providing a highly specific signal for the fluorine-containing molecule.
Section 4: Thermal Properties and Solid-State Characterization
Thermal analysis provides critical information about the material's physical properties, such as melting point, thermal stability, and the presence of residual solvents or different crystalline forms (polymorphs).
Experimental Protocol: Simultaneous TGA/DSC
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently.[16][17]
-
Experimental Conditions:
-
Sample Pan: Aluminum or platinum.
-
Sample Mass: 3-5 mg.
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.[18]
-
-
Data Interpretation:
-
DSC Curve: An endothermic peak indicates the melting point of the crystalline solid.[19] The sharpness of the peak is an indicator of purity. Broad peaks may suggest the presence of impurities.
-
TGA Curve: A sharp weight loss after the melting point indicates thermal decomposition.[18] Weight loss at temperatures below 100 °C may indicate the presence of residual water or volatile solvents.
-
Data Presentation: Summary of Analytical Techniques
| Technique | Primary Purpose | Key Information Provided |
| RP-HPLC | Purity Quantification & Impurity Profiling | Percent purity, detection of non-volatile impurities, stability indication.[5] |
| GC-MS | Analysis of Volatile/Derivatizable Impurities | Detection of residual solvents, starting materials, and volatile by-products. |
| LC-MS | Identity Confirmation & Impurity ID | Molecular weight of the main peak and impurities.[3] |
| NMR | Structural Elucidation & Absolute Purity | Unambiguous structure confirmation, absolute purity via qNMR.[15] |
| TGA/DSC | Thermal & Physical Characterization | Melting point, thermal stability, presence of solvates/hydrates.[16] |
Section 5: An Integrated Strategy for Comprehensive Purity Assessment
No single technique is sufficient. A self-validating analytical system relies on the orthogonal application of multiple methods. The data from each technique should be complementary and corroborative.
Logical Relationship: Integrated Purity Workflow
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Hazards and safety precautions for 2-Fluoro-5-hydrazinylbenzonitrile
An In-Depth Technical Guide to the Hazards and Safety Precautions for 2-Fluoro-5-hydrazinylbenzonitrile
This guide provides a comprehensive overview of the hazards and essential safety protocols for handling this compound (CAS No. 280120-91-4). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe laboratory operations. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.
Chemical Identification and Properties
This compound is a fluorinated aromatic compound containing both a nitrile and a hydrazine functional group.[1] These functional groups contribute to its utility as a building block in the synthesis of pharmaceuticals and other complex molecules, but they also dictate its reactivity and toxicological profile.[1][2] Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| Molecular Formula | C₇H₆FN₃ | [3][4] |
| Molecular Weight | 151.14 g/mol | [1][4] |
| CAS Number | 280120-91-4 | [5] |
| Appearance | Solid (form may vary) | [6] |
| Synonyms | 2-Fluoro-5-hydrazinobenzonitrile | [3] |
Hazard Identification and GHS Classification
The primary operational risk associated with this compound stems from its acute toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers. The compound is classified as harmful through multiple exposure routes.[3]
GHS Hazard Summary Table
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning |
Source: ECHA C&L Inventory[3]
Toxicological Profile: Understanding the "Why"
-
Harmful if Swallowed (Oral Toxicity): Ingestion can lead to systemic toxic effects. The nitrile group (-CN) can be metabolized to release cyanide ions, a potent inhibitor of cellular respiration, although the specific metabolic pathway for this compound is not thoroughly investigated. Therefore, accidental ingestion must be treated as a serious medical emergency.
-
Harmful in Contact with Skin (Dermal Toxicity): The compound can be absorbed through the skin, leading to systemic toxicity similar to that of ingestion.[3] This necessitates the use of appropriate chemical-resistant gloves and lab coats to prevent direct contact.
-
Harmful if Inhaled (Inhalation Toxicity): As a solid, the primary inhalation risk comes from airborne dust or aerosolized particles. Inhalation can cause irritation to the respiratory system and lead to systemic absorption.[7] All weighing and transfer operations should be conducted in a certified chemical fume hood to mitigate this risk.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier against exposure. The selection of PPE is contingent on the specific laboratory procedure being performed.
PPE Selection Framework
Caption: PPE Selection Decision Tree.
Detailed PPE Specifications:
-
Hand Protection: Nitrile or neoprene gloves are recommended for handling this compound.[8] Always inspect gloves for tears or punctures before use. For tasks with a higher risk of splash, consider double-gloving. Contaminated gloves must be removed and disposed of properly.
-
Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory.[8] When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn over the goggles.[9]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[8] Ensure that street clothes are fully covered. Do not wear perforated shoes or sandals; closed-toe shoes made of a chemical-resistant material are required.[10]
-
Respiratory Protection: All work that may generate dust or aerosols must be performed within a certified chemical fume hood to minimize inhalation exposure.[8][11]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain chemical integrity.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure a safety shower and eyewash station are accessible and unobstructed.[8] Designate a specific area within a chemical fume hood for all manipulations.
-
Personal Protection: Don the appropriate PPE as outlined in the section above.
-
Handling: Avoid all personal contact with the substance.[6] Do not breathe dust. Use tools (spatulas, scoops) to handle the solid material and avoid creating dust clouds.
-
Work Practices: Do not eat, drink, or smoke in the laboratory or when handling this product.[6] Keep containers tightly sealed when not in use.[6]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6] Launder contaminated clothing separately before reuse.[6]
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area.[6]
-
Containers: Keep in original, tightly closed containers.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[7] Do not store with foodstuffs.[6]
-
Security: For potent or highly toxic compounds, it is best practice to store them in a locked cabinet or an area with restricted access.[11]
Emergency Procedures: A Self-Validating System
In the event of an emergency, a clear, practiced response is essential to minimize harm.
First-Aid Measures
-
Inhalation: If dust or fumes are inhaled, immediately remove the person to fresh air.[12] Keep the person warm and at rest.[6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing, including footwear.[6] Flush the affected skin with plenty of running water and soap for at least 15 minutes.[6][12] Seek medical attention if irritation develops or persists.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[7] If the person is conscious, give them two glasses of water to drink. Call a poison control center or doctor immediately for treatment advice.[12]
Spill Response Workflow
In the event of a spill, a systematic approach is necessary to contain the hazard and decontaminate the area safely.
Caption: Chemical Spill Response Workflow.
Disposal Considerations
Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not mix with other waste. Dispose of this chemical and its container at a licensed hazardous waste collection point. Uncleaned containers should be treated as the product itself.
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The Advent and Ascendance of Fluorinated Benzonitriles: A Technical Guide for the Modern Researcher
Abstract
The strategic incorporation of fluorine atoms and nitrile groups into the benzene ring has given rise to a class of molecules with profound implications for drug discovery, materials science, and agrochemicals. This in-depth technical guide navigates the historical landscape of fluorinated benzonitriles, from their conceptual synthesis rooted in the foundational discoveries of aromatic chemistry to their current status as indispensable building blocks. We will explore the seminal synthetic strategies that enabled their creation, trace the evolution of these methods toward greater efficiency and selectivity, and delve into the physicochemical properties that render these compounds uniquely valuable. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the discovery, history, and synthetic underpinnings of fluorinated benzonitriles.
The Genesis of a Powerful Molecular Scaffold: Early Synthetic Strategies
The story of fluorinated benzonitriles is not one of a single, dramatic discovery, but rather the convergence of two parallel streams of chemical innovation: the introduction of fluorine onto an aromatic ring and the installation of a nitrile group. The groundwork was laid in the late 19th and early 20th centuries with the development of fundamental reactions that, while not initially targeting this specific class of compounds, provided the essential tools for their eventual synthesis.
Taming the Tiger: The Dawn of Aromatic Fluorination
Direct fluorination of aromatic compounds was historically a perilous endeavor due to the extreme reactivity of elemental fluorine, often resulting in uncontrolled reactions and complex product mixtures. A significant breakthrough came in 1927 with the development of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[1][2] This reaction provided a reliable and relatively safe method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of an aryl diazonium tetrafluoroborate salt, which is formed from a primary aromatic amine.[3][4]
The Balz-Schiemann reaction marked a pivotal moment, offering a predictable pathway to fluoroaromatics and paving the way for the eventual synthesis of monofluorinated benzonitriles.
The Introduction of the Cyano Group: The Sandmeyer Reaction
The introduction of the nitrile group onto an aromatic ring was made possible by the Sandmeyer reaction , discovered by Swiss chemist Traugott Sandmeyer in 1884.[1][5] This reaction allows for the conversion of an aryl diazonium salt to an aryl nitrile using a copper(I) cyanide catalyst.[6][7][8] The Sandmeyer reaction proved to be a versatile tool for the synthesis of a wide range of benzonitrile derivatives.[9]
The combination of the Balz-Schiemann and Sandmeyer reactions, or variations thereof, provided the foundational logic for the synthesis of the first fluorinated benzonitriles. A synthetic chemist in the mid-20th century could now rationally design a multi-step synthesis to produce a target fluorinated benzonitrile from a readily available aromatic amine.
The Evolution of Synthesis: From Classical Methods to Modern Efficiency
While the classical reactions provided the initial access to fluorinated benzonitriles, the demands of modern chemistry for higher yields, greater functional group tolerance, and milder reaction conditions spurred the development of more sophisticated synthetic methodologies.
The Rise of Nucleophilic Aromatic Substitution (SNAr)
A significant advancement in the synthesis of fluorinated benzonitriles, particularly polyfluorinated derivatives, was the application of nucleophilic aromatic substitution (SNAr) . The general mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring, displacing a leaving group.[10][11] In the context of fluorinated benzonitriles, this typically involves the displacement of a halide (often chloride) by a fluoride ion.
The presence of the electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack, making the SNAr pathway particularly effective for the synthesis of these compounds.[12] Early methods often required harsh conditions, such as high temperatures and the use of polar aprotic solvents. However, the development of improved fluoride sources and phase-transfer catalysts has led to milder and more efficient SNAr fluorination reactions.[13]
A key application of this methodology is the industrial-scale production of pentafluorobenzonitrile from pentachlorobenzonitrile.[5][14][15][16] This process, typically carried out at high temperatures with a fluoride salt like potassium fluoride, is a cornerstone of the fluorochemical industry.[5][14]
Experimental Protocol: Synthesis of 4-Fluorobenzonitrile via Halogen Exchange
This protocol illustrates a typical nucleophilic aromatic substitution for the synthesis of a simple fluorinated benzonitrile.
Materials:
-
4-Chlorobenzonitrile
-
Potassium Fluoride (spray-dried)
-
1,3-Dimethyl-2-imidazolidinone (DMI)
-
Toluene
-
Autoclave
-
Distillation apparatus
Procedure:
-
Azeotropic Dehydration: A mixture of 4-chlorobenzonitrile and toluene is heated to reflux to remove any residual water. The toluene is then removed by distillation.
-
Reaction Setup: The dried 4-chlorobenzonitrile is mixed with 1,3-dimethyl-2-imidazolidinone (DMI) as the solvent and spray-dried anhydrous potassium fluoride in an autoclave.
-
Halogen Exchange Reaction: The mixture is heated to approximately 260-285°C under pressure for 2-4 hours. The progress of the reaction can be monitored by gas chromatography.
-
Workup and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is then subjected to vacuum distillation to isolate the 4-fluorobenzonitrile product.[13][17]
Modern Catalytic Approaches
The late 20th and early 21st centuries have witnessed the emergence of powerful transition-metal-catalyzed cross-coupling reactions that have further expanded the synthetic chemist's toolbox for accessing fluorinated benzonitriles. These methods offer high selectivity and functional group compatibility, often under milder conditions than traditional methods.
The following diagram illustrates the convergence of historical synthetic pathways leading to fluorinated benzonitriles.
Caption: Historical pathways to fluorinated benzonitriles.
The Physicochemical Impact of Fluorine and the Nitrile Group
The unique properties of fluorinated benzonitriles stem from the synergistic effects of the fluorine atom(s) and the nitrile group on the electronic and physical characteristics of the benzene ring.
| Property | Influence of Fluorine | Influence of Nitrile Group | Combined Effect |
| Electronegativity | Highly electronegative, creates a strong C-F bond and induces a dipole moment. | Strongly electron-withdrawing through induction and resonance. | Creates a highly electron-deficient aromatic ring, susceptible to nucleophilic attack. |
| Lipophilicity | Increases lipophilicity, which can enhance membrane permeability of drug candidates. | Can modulate polarity and solubility. | Fine-tuning of lipophilicity for optimal pharmacokinetic properties. |
| Metabolic Stability | The C-F bond is highly resistant to metabolic cleavage, blocking sites of oxidation. | Can influence metabolic pathways. | Enhanced metabolic stability, leading to longer drug half-life. |
| Binding Interactions | Can participate in favorable interactions with biological targets (e.g., hydrogen bonds, dipole-dipole). | Can act as a hydrogen bond acceptor and engage in polar interactions. | Potent and selective binding to target proteins. |
| Conformational Effects | Can influence molecular conformation due to steric and electronic effects. | Linear and rigid, can influence molecular shape. | Precise control over molecular conformation for optimal target engagement. |
Applications: From Life-Saving Drugs to Advanced Materials
The unique combination of properties endowed by the fluoro and cyano functionalities has made fluorinated benzonitriles valuable intermediates and core structures in a diverse range of applications.
Medicinal Chemistry and Drug Discovery
The introduction of fluorinated benzonitrile motifs is a widely employed strategy in modern drug design. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic profile of a drug candidate. The nitrile group can act as a bioisostere for other functional groups and participate in key binding interactions.
Materials Science: High-Performance Polymers and Liquid Crystals
In the realm of materials science, fluorinated benzonitriles are crucial building blocks for high-performance polymers and liquid crystals.
-
Fluoropolymers: The thermal stability and chemical resistance imparted by fluorine make polymers derived from fluorinated benzonitriles suitable for demanding applications in electronics and aerospace.[18][19][20][21] For example, pentafluorobenzonitrile is a precursor for the synthesis of certain fluorinated poly(ether nitrile)s.
-
Liquid Crystals: The strong dipole moment and linear geometry of many fluorinated benzonitriles make them ideal components in liquid crystal mixtures for display technologies.[22][23][24][25] The fluorine substituents can be used to fine-tune the dielectric anisotropy and other physical properties of the liquid crystal material.[24][25]
Conclusion and Future Outlook
From their conceptual origins in the foundational reactions of organic chemistry to their current status as high-value chemical intermediates, fluorinated benzonitriles have had a remarkable journey. The historical development of their synthesis, from the classical Balz-Schiemann and Sandmeyer reactions to modern catalytic methods and nucleophilic aromatic substitutions, reflects the broader evolution of synthetic organic chemistry. The unique and tunable physicochemical properties conferred by the fluorine and nitrile functionalities have solidified their importance in medicinal chemistry and materials science. As our understanding of fluorine's role in molecular design continues to deepen and as new synthetic methodologies emerge, the impact and applications of fluorinated benzonitriles are poised to expand even further, promising new innovations in medicine, technology, and beyond.
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Theoretical studies on 2-Fluoro-5-hydrazinylbenzonitrile
An In-depth Technical Guide to the Theoretical and Computational-Driven Analysis of 2-Fluoro-5-hydrazinylbenzonitrile
Authored by: A Senior Application Scientist
Foreword: The landscape of modern drug discovery is increasingly reliant on the synergy between empirical synthesis and in-silico analysis. Computational chemistry provides an indispensable toolkit for predicting molecular properties, understanding reactivity, and guiding the design of novel therapeutic agents long before a synthetic route is undertaken. This guide focuses on this compound, a compound of significant interest due to its unique combination of functional groups: a cyano group, a fluorine atom, and a hydrazinyl moiety. While direct, extensive experimental and theoretical literature on this specific molecule is nascent, its structural motifs are prevalent in a wide array of bioactive compounds.[1][2] This document, therefore, serves as both a technical guide and a predictive exploration, outlining the established theoretical methodologies that a researcher would employ to fully characterize this compound and unlock its potential as a valuable building block in medicinal chemistry. The principles and protocols described herein are grounded in extensive studies of structurally analogous compounds.[3][4][5][6]
Part 1: Molecular Blueprint and Strategic Significance
Introduction to this compound
This compound (C₇H₆FN₃) is an aromatic compound featuring a benzene ring substituted with three key functional groups.[7][8] The strategic placement of these groups imbues the molecule with a unique electronic and steric profile, making it a compelling scaffold for further chemical elaboration.
-
Fluorine (-F): The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[2] Its high electronegativity often enhances metabolic stability, increases binding affinity to target proteins, and can improve membrane permeability.[2][9]
-
Hydrazinyl (-NHNH₂): The hydrazinyl group is a versatile functional handle. It is a potent nucleophile and a key precursor for the synthesis of a vast array of heterocyclic compounds, such as pyrazoles and hydrazones, which are known to possess diverse biological activities.[1][5][10]
-
Nitrile (-C≡N): The nitrile group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. It is a common feature in many approved drugs and serves as a critical intermediate for the synthesis of other functional groups.
The confluence of these three groups in a single, relatively simple scaffold suggests significant potential in the synthesis of novel compounds for agrochemical and pharmaceutical applications.[1]
Synthetic Accessibility
While this guide focuses on theoretical studies, understanding the synthetic accessibility of this compound is crucial for its practical application. The primary route to this compound is through the hydrazinolysis of a suitable precursor, such as 2-Fluoro-5-nitrobenzonitrile.[1][11]
This reaction involves the selective reduction of the nitro group to a hydrazinyl group, a well-established transformation in organic synthesis. The availability of the starting material makes this a viable and scalable route for producing the title compound for further research and development.
Part 2: The Computational Lens: A Framework for Theoretical Analysis
To fully elucidate the properties of this compound, a multi-faceted computational approach is essential. Density Functional Theory (DFT) serves as the cornerstone for understanding its intrinsic electronic and structural properties, while molecular docking provides insights into its potential as a biologically active agent.
Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[5][6] For a molecule like this compound, DFT calculations can predict a wide range of properties with a high degree of accuracy, often rivaling experimental results.[4][12]
Workflow for DFT Analysis:
The first step in any DFT analysis is to determine the molecule's lowest energy conformation through geometry optimization. Using a functional like B3LYP with a basis set such as 6-311++G(d,p) provides a robust level of theory for this purpose.[4][5][6] Based on studies of similar structures, we can predict the key geometric parameters.[13][14]
| Parameter | Predicted Value (Å or °) | Justification |
| C-F Bond Length | ~1.35 Å | Typical for fluorobenzene derivatives. The strong electronegativity of fluorine shortens the C-F bond. |
| C≡N Bond Length | ~1.15 Å | Characteristic of an aromatic nitrile group. |
| N-N Bond Length | ~1.45 Å | Standard single bond length for hydrazine derivatives. |
| C-N (Hydrazine) | ~1.40 Å | Reflects the bond between an sp² carbon of the ring and an sp³ nitrogen. |
| C-C (Aromatic) | 1.39 - 1.41 Å | Typical aromatic C-C bond lengths, with minor variations due to substituent effects. |
| Dihedral Angle | Variable | The orientation of the -NHNH₂ group relative to the ring will be a key conformational variable. Intramolecular hydrogen bonding between a hydrazinyl proton and the ortho-nitrile's nitrogen is possible.[15] |
These values are predictive and would be formally calculated in a dedicated study.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the aromatic ring.
-
LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be distributed over the electron-deficient nitrile group and the aromatic ring, influenced by the electron-withdrawing nature of both the nitrile and fluorine substituents.
The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability. A smaller gap suggests higher reactivity.[6] The calculated energy gap for this molecule will provide valuable insights into its kinetic stability and electronic excitation properties.
An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map is predicted to show:
-
Negative Potential (Red/Yellow): Concentrated around the highly electronegative nitrogen atom of the nitrile group and the fluorine atom, indicating sites susceptible to electrophilic attack.
-
Positive Potential (Blue): Located around the hydrogen atoms of the hydrazinyl group, highlighting their acidity and ability to act as hydrogen bond donors.
This map is invaluable for predicting intermolecular interactions and sites of reactivity.
Molecular Docking Studies
Given its structural features, this compound is a prime candidate for evaluation as a fragment or precursor for enzyme inhibitors. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][16][17]
Hypothetical Target: Protein Kinases
Many kinase inhibitors feature a heterocyclic core derived from hydrazinyl precursors.[17] Therefore, a hypothetical docking study of this compound into the ATP-binding site of a protein kinase (e.g., EGFR) could reveal its potential as a hinge-binding fragment.
Workflow for Molecular Docking:
Predicted Binding Interactions:
-
Hydrogen Bonding: The hydrazinyl group is an excellent hydrogen bond donor and could interact with backbone carbonyls in the hinge region of a kinase. The nitrile nitrogen could act as a hydrogen bond acceptor.
-
Hydrophobic Interactions: The fluorinated benzene ring can engage in favorable hydrophobic and π-stacking interactions within the active site.
-
Fluorine-Specific Interactions: The fluorine atom may form specific, non-covalent interactions (e.g., with backbone amides) that enhance binding affinity.
A successful docking simulation would yield a low binding energy (e.g., < -7 kcal/mol) and a plausible binding pose, providing a strong rationale for synthesizing derivatives of this compound for biological screening.[17][18]
Part 3: Experimental Protocols for Theoretical Analysis
The following section provides detailed, step-by-step protocols for conducting the computational studies described above. These protocols are designed to be implemented using standard scientific software.
Protocol for DFT Calculations
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Molecule Building:
-
Construct the 3D structure of this compound using a molecular editor (e.g., Avogadro, GaussView).
-
Perform an initial geometry clean-up using a molecular mechanics force field (e.g., MMFF94).
-
-
Geometry Optimization and Frequency Calculation:
-
Set up the calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Specify the task as Opt Freq (Optimization followed by Frequency calculation).
-
Run the calculation in the gas phase or with a solvent model (e.g., PCM for water) if desired.
-
Self-Validation: Upon completion, verify that the optimization converged and that the frequency calculation yielded zero imaginary frequencies, confirming the structure is a true energy minimum.
-
-
Property Analysis:
-
From the output file, extract the optimized Cartesian coordinates.
-
Analyze the HOMO and LUMO energy levels and visualize their isosurfaces.
-
Generate the Molecular Electrostatic Potential (MEP) map and visualize it on the molecule's electron density surface.
-
Simulate the infrared spectrum based on the calculated vibrational frequencies and intensities.
-
Protocol for Molecular Docking
Software: AutoDock Tools, AutoDock Vina, PyMOL, Discovery Studio.
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds using AutoDock Tools.
-
Save the prepared ligand file in the required format (e.g., PDBQT).
-
-
Receptor Preparation:
-
Download the crystal structure of the target protein (e.g., PDB ID: 1M17 for EGFR) from the Protein Data Bank.
-
Remove all water molecules and co-crystallized ligands.
-
Add polar hydrogens and assign partial charges to the protein atoms.
-
Save the prepared receptor file in PDBQT format.
-
-
Grid Box Generation:
-
Identify the active site of the enzyme, typically where the native ligand binds.
-
Define a grid box that encompasses the entire binding pocket, providing enough space for the ligand to move and rotate freely.
-
-
Docking Execution:
-
Run the docking simulation using a program like AutoDock Vina, specifying the prepared ligand, receptor, and grid box configuration files.
-
Set the exhaustiveness parameter (e.g., to 16 or 32) to ensure a thorough search of conformational space.
-
-
Results Analysis:
-
Analyze the output file to identify the binding poses with the lowest energy scores.
-
Self-Validation: The top-scoring poses should be clustered closely together in the binding pocket. A wide dispersion of top poses can indicate a non-specific or unreliable docking result.
-
Visualize the best binding pose in complex with the protein using PyMOL or Discovery Studio to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.).
-
Conclusion and Future Outlook
This compound stands as a molecule of high potential, strategically equipped with functional groups that are highly valued in modern medicinal chemistry. Although direct experimental data remains to be published, this guide has established a comprehensive theoretical framework for its analysis. Through the application of Density Functional Theory and molecular docking, researchers can predict its structural, electronic, and bioactive properties with confidence.
The computational protocols detailed herein provide a clear and self-validating roadmap for in-silico investigation. The anticipated results—a stable geometry, a reactive profile centered on the hydrazinyl and nitrile groups, and a high potential for specific interactions within enzyme active sites—strongly suggest that this compound is a promising building block for the development of next-generation therapeutic agents. This guide serves as a foundational blueprint for future experimental work aimed at synthesizing and evaluating derivatives of this compelling molecular scaffold.
References
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Şenocak, A. (2019). Synthesis, Characterization, and Molecular Docking Studies of Fluoro and Chlorophenylhydrazine Schiff Bases. ResearchGate. Available from: [Link]
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MDPI. (2017). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Molecules, 22(10), 1649. Available from: [Link]
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PubChemLite. This compound (C7H6FN3). Available from: [Link]
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ResearchGate. (2017). Molecular structure, vibrational spectroscopic studies and analysis of 2-fluoro-5-methylbenzonitrile. Available from: [Link]
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Anonymous. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
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National Center for Biotechnology Information. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. Molecules, 26(21), 6649. Available from: [Link]
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National Center for Biotechnology Information. (2022). Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones. Heliyon, 8(8), e10233. Available from: [Link]
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ResearchGate. (2021). Molecular docking analysis of selected compounds against FLT3 and.... Available from: [Link]
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ResearchGate. (2017). Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. Available from: [Link]
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National Center for Biotechnology Information. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Journal of Pharmaceutical Sciences, 9, 6. Available from: [Link]
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National Center for Biotechnology Information. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. Molecules, 23(6), 1396. Available from: [Link]
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Oriental Journal of Chemistry. (2017). Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. Available from: [Link]
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Arabian Journal of Chemistry. (2022). Synthesis, chromism, antimicrobial activity, molecular docking, and pharmacokinetics of novel molecular switchable hydrazones. Available from: [Link]
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National Center for Biotechnology Information. (2019). Crystal structure, Hirshfeld surface analysis and DFT studies of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 848–855. Available from: [Link]
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Sci-Hub. Microwave and Quantum Chemical Study of the Hydrazino Group as Proton Donor in Intramolecular Hydrogen Bonding of (2-Fluoroethyl)hydrazine (FCH₂CH₂NHNH₂). Available from: [Link]
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ResearchGate. (2014). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: 2-Fluoro-5-hydrazinylbenzonitrile as a Versatile Building Block for the Synthesis of Potent Kinase Inhibitors
Introduction: The Strategic Role of Privileged Scaffolds in Kinase Inhibitor Discovery
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.
A key strategy in the design of novel kinase inhibitors is the utilization of "privileged scaffolds." These are molecular frameworks that are known to bind to specific types of protein families, and they can be chemically modified to create a library of compounds with diverse biological activities. The pyrazolo[1,5-a]pyrimidine core is one such privileged scaffold that has demonstrated significant potential in the development of potent and selective kinase inhibitors.[2][3][4] This application note will focus on the utility of 2-fluoro-5-hydrazinylbenzonitrile as a key building block for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, providing detailed protocols and scientific rationale for their synthesis and application.
Physicochemical Properties of this compound
This compound is a bifunctional aromatic compound that serves as an excellent starting material for the construction of the pyrazolo[1,5-a]pyrimidine scaffold.
| Property | Value | Source |
| Molecular Formula | C₇H₆FN₃ | [5][6] |
| Molecular Weight | 151.14 g/mol | [5][6] |
| Appearance | Off-white to light yellow crystalline powder | Commercially available |
| Key Functional Groups | Hydrazine (-NHNH₂), Nitrile (-CN), Fluoro (-F) | [5] |
The hydrazine group provides the necessary nucleophilicity for the initial cyclization reaction to form the pyrazole ring, while the nitrile and fluoro groups offer opportunities for further functionalization to modulate the potency, selectivity, and pharmacokinetic properties of the final inhibitor.
Synthetic Strategy: From this compound to a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor
The core of this synthetic approach lies in the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound to form the pyrazole ring, which then undergoes a subsequent cyclization to yield the pyrazolo[1,5-a]pyrimidine scaffold.[4][7] The following protocol outlines the synthesis of a representative pyrazolo[1,5-a]pyrimidine-based kinase inhibitor.
Experimental Workflow
Caption: Synthetic workflow for a pyrazolo[1,5-a]pyrimidine kinase inhibitor.
Detailed Protocol
PART 1: Synthesis of 5-Amino-3-(4-fluorophenyl)pyrazole
-
Rationale: This initial step involves the formation of the core pyrazole ring through a cyclocondensation reaction. The hydrazine group of this compound acts as a binucleophile, reacting with the two electrophilic carbonyl carbons of the β-keto ester. The acidic catalyst facilitates the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic.
-
Materials:
-
This compound (1.0 eq)
-
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.1 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
-
Procedure:
-
To a solution of this compound in anhydrous ethanol, add ethyl 3-(4-fluorophenyl)-3-oxopropanoate.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain 5-amino-3-(4-fluorophenyl)pyrazole.
-
PART 2: Synthesis of 7-Hydroxy-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
-
Rationale: This step builds the pyrimidine ring onto the existing pyrazole core. The 5-amino group of the pyrazole acts as a nucleophile, attacking the electrophilic carbon of the acrylate. The subsequent intramolecular cyclization and aromatization, facilitated by a base, leads to the formation of the stable pyrazolo[1,5-a]pyrimidine scaffold.[4]
-
Materials:
-
5-Amino-3-(4-fluorophenyl)pyrazole (1.0 eq)
-
Ethyl 2-cyano-3-ethoxyacrylate (1.2 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
-
Procedure:
-
Dissolve 5-amino-3-(4-fluorophenyl)pyrazole in anhydrous DMF.
-
Add potassium carbonate to the solution and stir for 15 minutes at room temperature.
-
Add ethyl 2-cyano-3-ethoxyacrylate dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
PART 3: Purification and Characterization
-
Rationale: Purification is crucial to remove any unreacted starting materials, by-products, and reagents. Column chromatography using silica gel is a standard and effective method for purifying organic compounds.[8] Characterization by NMR and mass spectrometry confirms the structure and purity of the synthesized compound.
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[8]
-
-
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Application in Kinase Inhibition: Targeting the PI3K/Akt/mTOR and Pim-1 Signaling Pathways
Pyrazolo[1,5-a]pyrimidines derived from this compound have shown significant inhibitory activity against several key kinases involved in cancer progression, including those in the PI3K/Akt/mTOR and Pim-1 signaling pathways.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2][9][10][11] Its aberrant activation is a frequent event in many human cancers.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.
By inhibiting PI3K, the pyrazolo[1,5-a]pyrimidine compounds can block the entire downstream signaling cascade, leading to decreased cell proliferation and increased apoptosis in cancer cells.
The Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that is overexpressed in a variety of cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[3][5][6][12][13]
Caption: The Pim-1 kinase signaling pathway and its inhibition.
Inhibitors targeting Pim-1 can prevent the phosphorylation of its downstream targets, such as the pro-apoptotic protein Bad, thereby promoting apoptosis in cancer cells.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The synthetic route is robust and allows for the introduction of various substituents to fine-tune the biological activity of the final compounds. The resulting inhibitors have shown promise in targeting key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Pim-1 pathways. Further optimization of these scaffolds holds the potential for the development of novel and effective targeted therapies for a range of diseases.
References
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- Brault, L., Gasser, C., Brash, R., & Scott, C. L. (2010). PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers.
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
- Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Warburton, S. J., & Bernard, D. (2016). The PIM1 kinase is a critical component of a survival pathway activated by docetaxel and promotes survival of docetaxel-treated prostate cancer cells. The Journal of biological chemistry, 291(3), 1148–1157.
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Wikipedia. (2023). PI3K/AKT/mTOR pathway. In Wikipedia. Retrieved from [Link]
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Moodle@Units. (n.d.). PI3K/mTOR/AKT Signaling Pathway. Retrieved from [Link]
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ResearchGate. (2023). Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
PMC. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Retrieved from [Link]
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ResearchGate. (2023). Cyclocondensation of carbonyl compounds 9–12 with hydrazine derivatives 13. Retrieved from [Link]
-
PMC. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid. Retrieved from [Link]
-
NIH. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Retrieved from [Link]
-
PMC. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Retrieved from [Link]
- ResearchGate. (2007). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto Esters Part I. Reactivity of Pyrazolopyrimidinyl β-Keto Ester and Pyrazolopyrimidinyl α,β-Unsaturated Ketones.
-
PMC. (2013). 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography. PubMed Central. Retrieved from [Link]
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NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) ChemInform Abstract: Three-Component Synthesis of Some 2-Amino-5-hydroxy[2][10][12]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(Cyanoamino). Retrieved from [Link]
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- ResearchGate. (2000). Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds IX* Synthesis of some derivatives of 6,7,8-trimethoxy- (1,2,4)triazino[2.3-a]benzimidazole.
-
ResearchGate. (2000). (PDF) Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VII‡ Synthesis of some substituted benzo-[2][10][12]triazino[2,3-a]benzimidazoles. Retrieved from [Link]
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The Strategic Application of 2-Fluoro-5-hydrazinylbenzonitrile in Modern Medicinal Chemistry
Introduction: The Emergence of a Privileged Scaffold Precursor
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within this pursuit, the strategic use of highly functionalized building blocks is paramount. 2-Fluoro-5-hydrazinylbenzonitrile has emerged as a key intermediate of significant interest, particularly in the synthesis of heterocyclic scaffolds that form the core of many targeted therapeutics. Its unique trifunctional arrangement—a nucleophilic hydrazine, an electron-withdrawing and polar nitrile group, and a metabolically robust fluorine atom—provides a versatile platform for generating libraries of complex molecules with diverse pharmacological potential.
This application note provides a detailed exploration of the utility of this compound in medicinal chemistry. We will delve into its primary application in the synthesis of pyrazole-based kinase inhibitors, providing a robust, field-proven protocol. Furthermore, we will dissect the structure-activity relationship (SAR) contributions of its key functional groups and discuss its potential in the design of covalent inhibitors, offering researchers and drug development professionals a comprehensive guide to leveraging this valuable synthetic tool.
Core Application: Synthesis of Pyrazole-Based Kinase Inhibitors
The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to interact with the hinge region of protein kinases, a critical interaction for ATP-competitive inhibition.[1][2] The Knorr pyrazole synthesis and related cyclocondensation reactions between a hydrazine and a 1,3-dicarbonyl compound are the most direct and widely utilized methods for constructing this core.[3][4] this compound serves as an ideal precursor for generating 1,3,5-trisubstituted pyrazoles with functionalities primed for therapeutic targeting.
Scientific Rationale for Component Selection:
-
This compound: The hydrazine group is the key reactive handle for the cyclization reaction. The fluorobenzonitrile portion of the molecule introduces two critical functionalities into the final pyrazole scaffold. The fluorine atom can enhance binding affinity through favorable interactions with the protein target and can improve metabolic stability by blocking potential sites of oxidative metabolism.[5] The nitrile group is a versatile functional group that can act as a hydrogen bond acceptor, a polar contact, or a synthetic handle for further elaboration.[6][7][8] In some kinase inhibitors, the nitrile group has been shown to be crucial for activity.[9]
-
1,3-Dicarbonyl Compound: This component provides the carbon backbone for the pyrazole ring and allows for the introduction of two additional points of diversity (R1 and R2 in the scheme below). The choice of the R1 and R2 groups is critical for modulating the potency, selectivity, and physicochemical properties of the final inhibitor. For example, in the context of kinase inhibitors, one of these groups might be designed to occupy the hydrophobic back pocket of the ATP-binding site, while the other could be tailored to improve solubility or cell permeability.
Experimental Protocol: Synthesis of 3-(Substituted)-1-(4-cyano-3-fluorophenyl)-5-(substituted)-1H-pyrazole
This protocol details a general and reliable method for the synthesis of a pyrazole derivative from this compound and a generic 1,3-dicarbonyl compound.
Materials:
-
This compound (or its hydrochloride salt)
-
Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone, ethyl acetoacetate)
-
Ethanol (absolute) or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a solution of the substituted 1,3-dicarbonyl compound (1.0 eq) in ethanol (5-10 mL per mmol of dicarbonyl) in a round-bottom flask, add this compound (1.0-1.1 eq). If using the hydrochloride salt of the hydrazine, add one equivalent of a non-nucleophilic base like triethylamine or sodium acetate to liberate the free hydrazine.
-
Reaction Execution: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture. The acid catalyzes the initial imine formation and subsequent cyclization. Heat the reaction mixture to reflux (approximately 80°C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified. A common method is to dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final purification is typically achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: The structure and purity of the final pyrazole product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality Behind Experimental Choices:
-
Solvent: Protic polar solvents like ethanol or acetic acid are generally preferred for this reaction as they can facilitate the proton transfer steps involved in the mechanism and often allow for easy precipitation of the product upon cooling.[3]
-
Catalyst: The addition of a catalytic amount of acid accelerates the rate-limiting dehydration steps in the cyclization process, leading to higher yields in shorter reaction times.
-
Temperature: Heating to reflux provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
Visualizing the Synthetic Workflow
Caption: Inhibition of the JAK-STAT Pathway.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a confluence of desirable properties for modern medicinal chemistry. Its primary utility in the straightforward and high-yielding synthesis of pyrazole-based kinase inhibitors provides a robust platform for generating new chemical entities. The inherent functionalities of the fluorobenzonitrile moiety contribute favorably to the pharmacokinetic and pharmacodynamic profiles of the resulting compounds.
Looking forward, the potential to leverage the nitrile group for the rational design of both reversible and irreversible covalent inhibitors presents an exciting frontier. As our understanding of protein structure and covalent drug design deepens, building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of targeted therapies. Researchers and drug development professionals are encouraged to explore the full potential of this versatile scaffold precursor in their quest for innovative therapeutics.
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Patel, H., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
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Wang, Y., et al. (2019). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 17(36), 8346-8350. [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions with 2-Fluoro-5-hydrazinylbenzonitrile Derivatives
Introduction: Strategic Importance of Fluorinated Biaryl Nitriles
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, molecules incorporating fluorine and nitrile functionalities are of particular interest. Fluorine's unique properties—such as its high electronegativity and ability to modulate lipophilicity and metabolic stability—make it a valuable element in drug design.[1][2] The nitrile group, a versatile synthetic handle, can participate in various chemical transformations and often enhances a molecule's pharmacokinetic profile.[3][4][5] The 2-fluoro-5-hydrazinylbenzonitrile scaffold, therefore, represents a valuable building block for creating novel compounds with potential therapeutic applications.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for constructing biaryl systems.[6][7] It offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the use of commercially available and relatively non-toxic organoboron reagents.[8][9] This application note provides a detailed guide to performing Suzuki coupling reactions with this compound derivatives, addressing the specific challenges and opportunities presented by this substrate.
Understanding the Reaction: Mechanism and Substrate Considerations
The catalytic cycle of the Suzuki coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][10][11]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Substrate-Specific Considerations for this compound:
-
Aryl Fluoride as the Electrophile: The carbon-fluorine bond is the strongest carbon-halogen bond, making aryl fluorides generally less reactive in oxidative addition compared to other aryl halides (I > Br > OTf >> Cl > F).[11] However, the presence of the electron-withdrawing nitrile and hydrazinyl groups on the aromatic ring can activate the C-F bond towards oxidative addition.[12]
-
The Hydrazinyl Group: The -NHNH₂ group is a potential site for side reactions. The N-H protons are acidic and can react with the base. Furthermore, the nitrogen lone pairs can coordinate to the palladium center, potentially inhibiting the catalyst.[13][14] Therefore, the choice of base and catalyst is crucial to minimize these undesired interactions.
-
The Nitrile Group: The nitrile group is generally well-tolerated in Suzuki couplings. However, under harsh basic conditions, it could be susceptible to hydrolysis.
Optimized Protocol for Suzuki Coupling of this compound Derivatives
This protocol is designed to address the challenges associated with the specified substrate. It employs a highly active catalyst system and carefully selected conditions to favor the desired cross-coupling reaction.
Materials and Reagents:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst: [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)
-
Base: Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)
-
Solvent: Dioxane/Water (e.g., 10:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Workflow:
Caption: Step-by-step workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the this compound derivative (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the [Pd₂(dba)₃] and SPhos ligand. Add this catalyst/ligand mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Rationale for Protocol Choices
| Parameter | Recommended Choice | Justification |
| Catalyst System | [Pd₂(dba)₃] / SPhos | Bulky, electron-rich phosphine ligands like SPhos are known to facilitate the oxidative addition of challenging electrophiles, including aryl chlorides and fluorides, and enhance the rate of reductive elimination.[8] |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong, non-nucleophilic base that is effective in promoting transmetalation without causing significant hydrolysis of the nitrile group or deprotonation-related side reactions of the hydrazinyl moiety.[13][15] |
| Solvent | Dioxane / Water | A polar aprotic solvent mixture that effectively dissolves both the organic and inorganic reagents. The presence of water is often beneficial for the transmetalation step.[10] |
| Temperature | 80-100 °C | Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of the C-F bond. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use fresh, high-quality catalyst and ligand.[16][17] |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Poor quality boronic acid | Use fresh boronic acid or consider converting it to a more stable pinacol ester.[17] | |
| Dehalogenation of Starting Material | Presence of a hydride source | Ensure the use of dry, peroxide-free solvents.[16] |
| Side reaction in the catalytic cycle | A different ligand or base may alter the reaction pathway. Consider using a weaker base like K₂CO₃. | |
| Side Reactions Involving the Hydrazinyl Group | Catalyst inhibition by N-coordination | Increase catalyst and ligand loading. The use of a bulky ligand like SPhos should disfavor N-coordination. |
| N-Arylation | This is a potential side reaction. Using a less nucleophilic base and a catalyst system that favors C-C bond formation can minimize this. | |
| Hydrolysis of the Nitrile Group | Harsh basic conditions | If nitrile hydrolysis is observed, consider using a milder base such as CsF or KF.[18][19] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives offers a viable route to novel biaryl compounds with significant potential in drug discovery and materials science. While the substrate presents unique challenges due to the presence of a less reactive aryl fluoride and a potentially problematic hydrazinyl group, these can be overcome through the careful selection of a highly active catalyst system, an appropriate base, and optimized reaction conditions. This application note provides a robust starting point for researchers to successfully perform these transformations and troubleshoot common issues, thereby accelerating the synthesis of valuable molecular entities.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
- Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 104(3), 1337-1373.
- Jutand, A. (2007). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 40(12), 1309-1317.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- Al-Amin, M., & Jutand, A. (2012). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. European Journal of Organic Chemistry, 2012(22), 4133-4139.
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Organic Synthesis. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12871-12878.
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New Journal of Chemistry. 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. [Link]
- Düfert, M. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12871-12878.
- Kabalka, G. W., Namboodiri, V., & Wang, L. (2001). Suzuki coupling with ligandless palladium and potassium fluoride.
- Kudo, N., Perseghini, M., & Fu, G. C. (2006). A versatile method for Suzuki cross-coupling reactions of nitrogen heterocycles. Angewandte Chemie International Edition in English, 45(8), 1282-4.
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ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
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Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
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- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575.
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Nature Communications. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]
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Reddit. Struggling with Suzuki Reaction. [Link]
- Köhler, K., et al. (2007). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Lu, P., et al. (2013). Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines. Organic Letters, 15(12), 3054-3057.
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Journal of Applied Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. [Link]
- Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. European Journal of Medicinal Chemistry, 223, 113626.
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The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. [Link]
- Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.
- Vautravers, N. R., et al. (2011). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Journal of the American Chemical Society, 133(42), 16864-16873.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- Fleckenstein, C. A., & Plenio, H. (2010). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 12(8), 1427-1433.
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Organic & Biomolecular Chemistry. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. [Link]
- Görgülü, A. O., et al. (2019). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 9(6), 3329-3339.
- Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(9), 765-772.
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Molecules. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]
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ResearchGate. Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid.... [Link]
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Synthesis of novel heterocyclic compounds from 2-Fluoro-5-hydrazinylbenzonitrile
An Application Guide for the Synthesis of Novel Heterocyclic Scaffolds from 2-Fluoro-5-hydrazinylbenzonitrile
Abstract: This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing this compound as a versatile starting material. This guide is intended for researchers, medicinal chemists, and drug development professionals. We will explore the synthesis of three key heterocyclic cores: pyrazoles, 1,2,4-triazoles, and indazoles. The protocols are designed to be robust and reproducible, with in-depth explanations of the underlying chemical principles and experimental considerations.
Introduction: The Strategic Value of this compound
This compound is a highly valuable and strategic building block in modern medicinal chemistry. Its utility stems from the unique interplay of its three key functional groups:
-
The Hydrazine Moiety (-NHNH₂): A potent binucleophilic group that is central to the formation of numerous nitrogen-containing heterocycles through cyclocondensation reactions.
-
The Fluorine Atom (-F): The introduction of fluorine into drug candidates can profoundly alter their physicochemical and pharmacological properties. Fluorine's high electronegativity can enhance metabolic stability, improve lipophilicity for better membrane permeation, and modulate the pKa of nearby functional groups, leading to stronger target binding.[1][2][3] More than 20% of all pharmaceuticals on the market contain fluorine, underscoring its importance.[4]
-
The Nitrile Group (-CN): A versatile functional group that can serve as a precursor for amines, amides, or tetrazoles. It is also a common feature in many bioactive molecules, acting as a hydrogen bond acceptor or participating in key binding interactions.
The strategic placement of these groups on the benzene ring—particularly the ortho-position of the fluorine to the nitrile—opens up unique avenues for intramolecular cyclization, in addition to the classical intermolecular reactions of the hydrazine group. This guide will provide detailed protocols for harnessing this reactivity to create diverse, drug-like heterocyclic scaffolds.
Synthesis of 3-(4-Cyano-3-fluorophenyl)-1H-pyrazoles via Knorr Cyclocondensation
The reaction of a hydrazine with a 1,3-dicarbonyl compound is a cornerstone of heterocyclic synthesis, known as the Knorr pyrazole synthesis.[5] This pathway provides a direct and efficient route to a wide array of substituted pyrazoles, which are core structures in numerous FDA-approved drugs like Celecoxib.[6]
Rationale and Mechanistic Insight
The reaction proceeds through a two-step mechanism. First, the more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. Subsequent dehydration yields the stable aromatic pyrazole ring.[5][7] The choice of an acidic catalyst (like acetic acid) is crucial as it protonates the carbonyl oxygen, activating it for nucleophilic attack, while not fully protonating the hydrazine, which would render it non-nucleophilic.
Experimental Protocol: Synthesis of 3-(4-Cyano-3-fluorophenyl)-5-methyl-1H-pyrazole
This protocol details the reaction with a representative unsymmetrical dicarbonyl, acetylacetone.
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1,3-pentanedione) (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.51 g, 10 mmol).
-
Add glacial acetic acid (20 mL) and stir until the starting material is fully dissolved.
-
Add acetylacetone (1.10 g, 11 mmol) to the solution dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. A precipitate will form.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water (3 x 30 mL) to remove excess acetic acid.
-
Dry the crude product in a vacuum oven at 50 °C.
-
Recrystallize the crude solid from hot ethanol to yield the pure product as a crystalline solid.
Data Presentation: Substrate Scope
The following table summarizes expected outcomes for the reaction of this compound with various 1,3-dicarbonyl compounds.
| 1,3-Dicarbonyl Compound | R¹ | R² | Expected Product | Typical Yield (%) |
| Acetylacetone | CH₃ | CH₃ | 3-(4-Cyano-3-fluorophenyl)-5-methyl-1H-pyrazole | 85-95% |
| Benzoylacetone | Ph | CH₃ | 3-(4-Cyano-3-fluorophenyl)-5-phenyl-1H-pyrazole | 80-90% |
| Dibenzoylmethane | Ph | Ph | 3-(4-Cyano-3-fluorophenyl)-5-phenyl-1H-pyrazole | 80-90% |
| Ethyl Acetoacetate | OEt | CH₃ | 5-(4-Cyano-3-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | 75-85% |
*Note: With unsymmetrical diketones, a mixture of regioisomers is possible, but typically the reaction favors the formation of the isomer where the more sterically hindered substituent is at the 5-position of the pyrazole ring.[8]
Workflow Visualization
Caption: Knorr Pyrazole Synthesis Workflow.
Synthesis of 3-(4-Cyano-3-fluorophenyl)-1H-1,2,4-triazoles
1,2,4-Triazoles are another privileged heterocyclic scaffold found in a wide range of pharmaceuticals, including the widely used antifungal agents fluconazole and itraconazole.[9] A common synthetic route involves the cyclization of an acyl-thiosemicarbazide intermediate, which can be readily prepared from a hydrazine.
Rationale and Mechanistic Insight
This synthesis is a multi-step, one-pot process. First, the starting hydrazine is converted to a thiosemicarbazide by reaction with an isothiocyanate. This intermediate is then acylated. The resulting acyl-thiosemicarbazide undergoes base-catalyzed intramolecular cyclization. The base (e.g., sodium hydroxide) deprotonates one of the amide/thioamide nitrogens, which then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring. Subsequent dehydration leads to the aromatic 1,2,4-triazole.[10]
Experimental Protocol: Synthesis of 5-Aryl-3-(4-cyano-3-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Materials:
-
This compound (1.0 eq)
-
Carbon Disulfide (CS₂) (1.2 eq)
-
Potassium Hydroxide (KOH) (1.2 eq)
-
Hydrazine Hydrate (2.0 eq)
-
Ethanol
-
Water
Procedure:
-
Formation of Potassium Dithiocarbazinate: In a 100 mL flask cooled in an ice bath, dissolve KOH (0.67 g, 12 mmol) in ethanol (30 mL). Add this compound (1.51 g, 10 mmol) and stir for 15 minutes. Add carbon disulfide (0.91 g, 12 mmol) dropwise, maintaining the temperature below 10 °C. Stir for 2 hours at room temperature. Collect the precipitated potassium salt by filtration.
-
Formation of 4-Amino-5-mercapto-1,2,4-triazole: To the potassium salt from the previous step, add water (20 mL) and hydrazine hydrate (1.0 g, 20 mmol).
-
Reflux the mixture for 6-8 hours, or until the evolution of hydrogen sulfide (H₂S) gas ceases (test with lead acetate paper).
-
Cool the reaction mixture and dilute with cold water (50 mL).
-
Carefully acidify with dilute hydrochloric acid or acetic acid to a pH of ~5-6.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize from an appropriate solvent like aqueous ethanol to obtain the pure 4-amino-5-(4-cyano-3-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
This intermediate can then be used to synthesize a vast library of fused and substituted triazole derivatives.
Data Presentation: Reaction Summary
| Step | Reagents | Key Intermediate | Conditions |
| 1 | KOH, CS₂ in Ethanol | Potassium 3-(4-cyano-3-fluorophenyl)dithiocarbazinate | 0 °C to RT, 2h |
| 2 | Hydrazine Hydrate in H₂O | 4-Amino-5-(4-cyano-3-fluorophenyl)-4H-1,2,4-triazole-3-thiol | Reflux, 6-8h |
| 3 | Dilute Acid | Final Product | RT, Precipitation |
Workflow Visualization
Caption: Synthesis of 4-Amino-1,2,4-triazole-3-thiol derivative.
Synthesis of 3-Amino-5-cyanoindazole via Intramolecular SₙAr Cyclization
The synthesis of indazoles is of great interest due to their prevalence in kinase inhibitors and other targeted therapies. The unique structure of this compound is perfectly suited for an intramolecular Nucleophilic Aromatic Substitution (SₙAr) reaction to form a 3-aminoindazole ring system. This leverages the ortho-positioning of the fluorine and nitrile groups.
Rationale and Mechanistic Insight
This reaction is a variation of the synthesis of 3-aminoindazoles from 2-halobenzonitriles.[11] In this intramolecular version, a base is used to deprotonate the hydrazine moiety, increasing its nucleophilicity. The resulting anion attacks the carbon atom bearing the fluorine atom. The nitrile group acts as a powerful electron-withdrawing group, activating the aromatic ring towards nucleophilic attack and stabilizing the negatively charged Meisenheimer complex intermediate. Subsequent loss of the fluoride ion re-aromatizes the system to yield the stable 3-amino-5-cyanoindazole product.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.51 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add dry DMSO (20 mL) to the flask.
-
Heat the suspension to 120 °C with vigorous stirring.
-
Maintain the temperature and monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction mixture to room temperature and pour it into 150 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-amino-5-cyanoindazole.
Data Presentation: Effect of Reaction Parameters
| Base | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| K₂CO₃ | DMSO | 120 | 6-12 h | Standard, effective conditions. |
| Cs₂CO₃ | DMF | 110 | 8-14 h | Milder base, may require longer time. |
| NaH | THF | 65 (Reflux) | 4-8 h | Stronger base, works at lower temp, requires anhydrous conditions. |
Workflow Visualization
Caption: Intramolecular Cyclization Workflow to Indazole.
Conclusion
This compound has been demonstrated as a remarkably versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the preparation of pyrazoles, 1,2,4-triazoles, and indazoles provide robust starting points for library synthesis and drug discovery programs. The strategic incorporation of the fluoro and cyano functionalities provides a valuable handle for further chemical modification and for enhancing the pharmacological profile of the resulting scaffolds.
References
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrazine‐directed C−H activation/cyclization of arylhydrazines to construct heterocyclic compounds. Retrieved from [Link]
- Peč, P., & Slouka, J. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles.
- Bacon, R. G. R., & Bigg, D. C. H. (1974). Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 2389-2393.
-
PubMed. (2013). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[11][12][13]Triazino[5,6-b]quinoline Derivatives. Retrieved from [Link]
- Li, Y., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6296.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorinated Benzonitriles in Modern Chemistry. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of Fluorinated Benzonitriles in Modern Chemistry. Retrieved from [Link]
- El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 10(63), 38235-38265.
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117.
-
MDPI. (2018). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]
-
National Institutes of Health. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
- Elguero, J., Goya, P., & Páez, J. A. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Tetrahedron, 56(33), 6053-6062.
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluoroalkyl-Containing 2-Arylhydrazono-1,3-dicarbonyl Compounds in the Reactions with Ethylenediamine and Polyethylenepolyamines. Retrieved from [Link]
-
ResearchGate. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]
- El Ouggouti, S., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Scientia Pharmaceutica, 84(2), 223–251.
-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. Retrieved from [Link]
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- 13. Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Triazole Derivatives from 2-Fluoro-5-hydrazinylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of a triazole derivative, specifically 4-fluoro-3-(1H-1,2,4-triazol-1-yl)benzonitrile, from the key starting material 2-Fluoro-5-hydrazinylbenzonitrile. The protocol details a robust and adaptable synthetic methodology, delves into the mechanistic underpinnings of the transformation, and offers insights into product characterization and process optimization. This guide is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutic agents, leveraging the versatile and pharmacologically significant triazole scaffold.
Introduction: The Enduring Significance of Triazoles in Medicinal Chemistry
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its remarkable versatility and broad spectrum of pharmacological activities.[1] This five-membered heterocyclic motif is a privileged scaffold, featuring prominently in a diverse array of approved drugs and clinical candidates. The unique electronic properties and hydrogen bonding capabilities of the triazole ring enable it to engage with a wide range of biological targets, leading to therapeutic applications spanning antifungal, antiviral, anticancer, and anti-inflammatory domains.[2]
The strategic incorporation of fluorine atoms and cyano groups into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. This compound emerges as a highly valuable starting material, providing a direct route to triazole derivatives bearing these desirable functionalities. The synthesis of 4-fluoro-3-(1H-1,2,4-triazol-1-yl)benzonitrile from this precursor offers a compelling pathway to novel chemical entities with significant potential for drug discovery programs.
Reaction Scheme and Mechanism
The synthesis of 4-fluoro-3-(1H-1,2,4-triazol-1-yl)benzonitrile from this compound is achieved through a cyclization reaction with a one-carbon synthon, typically an orthoester such as triethyl orthoformate.
Reaction Scheme:
Plausible Reaction Mechanism:
The reaction is proposed to proceed through an initial condensation of the hydrazine with triethyl orthoformate to form a hydrazonoformate intermediate. This is followed by an intramolecular cyclization with the elimination of ethanol, leading to the formation of the stable aromatic triazole ring.
Below is a DOT script representation of the proposed reaction mechanism.
Caption: Proposed reaction mechanism for triazole synthesis.
Detailed Experimental Protocol
This protocol provides a representative procedure for the synthesis of 4-fluoro-3-(1H-1,2,4-triazol-1-yl)benzonitrile. Researchers should note that optimization of reaction conditions may be necessary to achieve optimal yields and purity.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| This compound | C₇H₆FN₃ | 151.14 | N/A | Starting material. Handle with care. |
| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 | 122-51-0 | Reagent and solvent. Moisture sensitive. |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For workup and purification. |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent. |
| Hexanes | N/A | N/A | N/A | For recrystallization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
This compound: This compound is a substituted hydrazine and should be handled with caution. Hydrazine derivatives are potentially toxic and may be skin and eye irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Triethyl orthoformate: This reagent is flammable and an irritant. Avoid inhalation of vapors and contact with skin and eyes.[3]
-
General Precautions: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, although this is not always strictly necessary for this type of transformation.
Synthetic Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.51 g, 10 mmol).
-
Addition of Reagent: Add triethyl orthoformate (25 mL, 150 mmol). The orthoformate acts as both the reactant and the solvent.
-
Reaction: Heat the reaction mixture to reflux (approximately 145-147 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Wash the organic layer with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.
-
Alternatively, purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization of 4-fluoro-3-(1H-1,2,4-triazol-1-yl)benzonitrile
The structure of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm. Two distinct singlets for the triazole protons. |
| ¹³C NMR | Aromatic carbons, including a carbon attached to fluorine exhibiting a characteristic C-F coupling. Signals for the triazole ring carbons. A signal for the nitrile carbon. |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z corresponding to the molecular weight of C₈H₄FN₅ (189.15). |
| IR Spectroscopy | Characteristic absorption for the C≡N stretch (around 2230 cm⁻¹). |
Process Optimization and Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure anhydrous conditions. |
| Product loss during workup. | Optimize extraction and purification steps. | |
| Incomplete Reaction | Insufficient heating. | Ensure the reaction mixture is maintained at reflux. |
| Impure starting materials. | Use purified this compound. | |
| Purification Difficulties | Co-eluting impurities. | Adjust the solvent system for column chromatography. |
| Oiling out during recrystallization. | Use a different solvent system for recrystallization. |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 4-fluoro-3-(1H-1,2,4-triazol-1-yl)benzonitrile.
Caption: Overall experimental workflow.
Conclusion
The protocol described herein provides a reliable and straightforward method for the synthesis of 4-fluoro-3-(1H-1,2,4-triazol-1-yl)benzonitrile, a valuable building block for the development of novel therapeutic agents. By leveraging the versatile chemistry of this compound, researchers can access a diverse range of triazole derivatives for biological screening and lead optimization. The principles of this synthesis are broadly applicable, and with careful execution and optimization, this procedure can be a valuable addition to the synthetic chemist's toolbox in the pursuit of innovative medicines.
References
-
One-Pot Reactions of Triethyl Orthoformate with Amines. (2023). Reactions. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
4-Fluorobenzonitrile. PubChem. [Link]
-
Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as. (2022). IRIS. [Link]
-
(PDF) One-Pot Reactions of Triethyl Orthoformate with Amines. (2023). ResearchGate. [Link]
-
Orthoformic acid, triethyl ester. Organic Syntheses. [Link]
Sources
Application Note: 2-Fluoro-5-Substituted Benzonitriles as Critical Building Blocks in the Synthesis of PARP Inhibitors
An Application Note for Researchers and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a landmark achievement in targeted cancer therapy, exploiting the principle of synthetic lethality to selectively eliminate cancer cells with deficiencies in DNA repair mechanisms. A key structural motif in many potent PARP inhibitors, including the first-in-class drug Olaparib, is the fluorobenzonitrile-derived scaffold. This application note provides a detailed technical guide on the strategic use of 2-fluoro-5-substituted benzonitriles in the synthesis of these critical therapeutics. We will explore the chemical logic behind synthetic routes, present a detailed, field-proven protocol for the synthesis of Olaparib, and discuss the structure-activity relationships that underscore the importance of this chemical moiety. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and manufacturing of novel oncology drugs.
Introduction: The Significance of PARP Inhibition and Molecular Scaffolds
1.1 The PARP Family and the Concept of Synthetic Lethality
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP-1 and PARP-2 playing a pivotal role in the DNA damage response (DDR).[1] These enzymes detect single-strand breaks (SSBs) in DNA and, upon binding, catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[2] This PARylation process acts as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[2][3]
In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing more complex double-strand breaks (DSBs) is deficient.[4] When PARP activity is blocked by an inhibitor, unrepaired SSBs accumulate and degenerate into DSBs during DNA replication.[5] In healthy cells, these DSBs would be repaired by the intact HR pathway. However, in HR-deficient cancer cells, the inability to repair these breaks leads to genomic catastrophe and cell death.[6] This concept, where the loss of either PARP function or HR function is viable but the simultaneous loss of both is lethal, is known as "synthetic lethality" and is the cornerstone of PARP inhibitor therapy.[7][8]
1.2 Olaparib: A Case Study in Rational Drug Design
Olaparib (Lynparza™) was the first PARP inhibitor to receive FDA approval and has transformed the treatment landscape for patients with BRCA-mutated ovarian, breast, prostate, and pancreatic cancers.[9][10] Its molecular architecture is a testament to rational drug design, featuring a phthalazinone core that mimics the nicotinamide portion of the natural PARP substrate (NAD+), thereby competitively inhibiting the enzyme's catalytic site.[11][12] Appended to this core is a fluorobenzoyl moiety linked to a cyclopropylcarbonyl-piperazine side chain, which contributes to the inhibitor's potency and pharmacokinetic properties. The synthesis of this complex molecule relies on robust and scalable chemical processes, often starting from simple, functionalized aromatic building blocks.
The Role of 2-Fluoro-5-Substituted Benzonitriles in Synthesis
The 2-fluoro-5-substituted benzonitrile scaffold is a versatile and highly valuable starting point for the synthesis of Olaparib and related PARP inhibitors. The electron-withdrawing nature of both the nitrile and fluorine groups activates the aromatic ring for specific transformations, while these functional groups themselves serve as handles for subsequent chemical modifications.
2.1 Analysis of the Core Synthon: 2-Fluoro-5-hydrazinylbenzonitrile
The user-specified compound, this compound, presents an intriguing synthetic precursor. The hydrazine moiety is a potent nucleophile, perfectly suited for constructing the heterocyclic phthalazinone core of Olaparib. A plausible synthetic route would involve the condensation of this hydrazine with a phthalic anhydride or 2-formylbenzoic acid derivative.
Protocol 1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Key Intermediate B)
Step 1: Horner-Wadsworth-Emmons Reaction
-
Rationale: This step constructs the carbon-carbon double bond linking the benzonitrile and isobenzofuranone moieties. The Horner-Wadsworth-Emmons (HWE) reaction is chosen for its high efficiency and stereoselectivity, typically yielding a mixture of E/Z isomers that can be carried forward without separation. Triethylamine is a mild organic base sufficient to deprotonate the phosphonate ester, forming the reactive ylide. Tetrahydrofuran (THF) is an excellent aprotic solvent for this type of reaction.
-
Procedure:
-
To a stirred solution of (3-oxo-1,3-dihydro-isobenzofuran-1-yl)phosphonic acid dimethyl ester (1.0 eq) and 2-fluoro-5-formylbenzonitrile (1.0 eq) in anhydrous Tetrahydrofuran (THF), cool the mixture to 0-10°C.
-
Add triethylamine (1.0 eq) dropwise, ensuring the internal temperature is maintained below 15°C. 3. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-5-(3-oxo-3H-isobenzofuran-1-ylidenemethyl)benzonitrile (Intermediate A) as a solid, which is used in the next step without further purification. Step 2: Ring Opening, Hydrolysis, and Phthalazinone Formation
-
-
Rationale: This is a critical one-pot, two-stage transformation. First, sodium hydroxide performs a dual function: it hydrolyzes the nitrile group to a carboxylate and opens the lactone ring of the isobenzofuranone. The subsequent addition of hydrazine hydrate, a strong nucleophile, leads to a condensation reaction, forming the stable six-membered phthalazinone ring. Heating is required to drive the cyclization and dehydration.
-
Procedure:
-
Suspend the crude Intermediate A from Step 1 in water.
-
Add a concentrated aqueous solution of sodium hydroxide (approx. 3-4 eq) and heat the mixture to 90°C for 30-60 minutes. 3. Cool the reaction mixture to approximately 70°C and carefully add hydrazine hydrate (excess, approx. 10-15 eq). 4. Stir the reaction at 70°C for 18-24 hours. The product will precipitate from the reaction mixture.
-
Cool the mixture to room temperature, and adjust the pH to ~5 with concentrated HCl to ensure full precipitation of the carboxylic acid product.
-
Filter the solid, wash thoroughly with water and then a non-polar solvent like hexane to remove organic impurities.
-
Dry the solid under vacuum to yield the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (Intermediate B), as a stable solid.
-
Protocol 2: Final Amide Coupling to Yield Olaparib
-
Rationale: This final step involves the formation of an amide bond, a thermodynamically unfavorable reaction that requires an activating agent. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a common and highly effective peptide coupling reagent that converts the carboxylic acid into a more reactive activated ester. [13]A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to scavenge the acid produced during the reaction without interfering with the coupling partners.
-
Procedure:
-
Suspend the benzoic acid Intermediate B (1.0 eq) in a suitable aprotic solvent, such as acetonitrile or Dichloromethane (DCM).
-
Add DIPEA (2.2 eq) followed by 1-(cyclopropylcarbonyl)piperazine (1.2 eq). 3. Cool the mixture to 15-20°C.
-
Add HBTU (1.3 eq) portion-wise over 30 minutes, maintaining the temperature. 5. Stir the reaction mixture at room temperature for 2-4 hours until completion (monitored by LC-MS).
-
Upon completion, cool the mixture to 0-5°C to induce crystallization of the product.
-
Filter the solid, wash with cold acetonitrile, and dry under vacuum to afford Olaparib as a white to off-white crystalline solid.
-
Data Summary
The following table summarizes typical data for the synthesis of Olaparib, compiled from various literature sources.
| Step | Reaction | Key Reagents | Solvent | Typical Yield | Purity (HPLC) | Reference(s) |
| 1 | HWE Reaction | Triethylamine | THF | 96% | >95% | |
| 2 | Phthalazinone Formation | NaOH, Hydrazine Hydrate | Water | 77% (over 2 steps) | >98% | [9] |
| 3 | Amide Coupling | HBTU, DIPEA | Acetonitrile | 85-90% | >99% | [9][13] |
| Overall | - | - | - | ~62-66% | >99% | [9] |
Mechanism of Action and Structural Insights
The final Olaparib molecule effectively inhibits PARP-1 and PARP-2 by competing with the endogenous substrate, NAD+. [11]The core of the inhibitor, derived from the benzonitrile precursor, plays a critical role in this interaction.
-
Nicotinamide Mimicry: The phthalazinone ring system acts as a pharmacophore, mimicking the nicotinamide group of NAD+. It forms crucial hydrogen bonds with key amino acid residues (like Gly863 and Ser904 in PARP-1) in the enzyme's active site. [11]* Pi-Stacking Interactions: The aromatic rings of the phthalazinone and the adjacent fluorobenzyl group engage in π-π stacking interactions with a tyrosine residue (Tyr907 in PARP-1), further anchoring the inhibitor in the binding pocket. [11]* PARP Trapping: Beyond simple catalytic inhibition, a major mechanism of action for Olaparib is "PARP trapping." [14][15]The inhibitor binds so effectively that it stabilizes the PARP-DNA complex, preventing the enzyme from dissociating after it binds to a DNA lesion. [16]This trapped complex is a significant physical obstacle to DNA replication, leading to replication fork collapse and the formation of lethal double-strand breaks. [3]
Conclusion
2-Fluoro-5-substituted benzonitriles, particularly 2-fluoro-5-formylbenzonitrile, are indispensable starting materials in the synthesis of the PARP inhibitor Olaparib. The strategic placement of the fluoro, nitrile, and formyl groups allows for a robust, high-yielding, and scalable synthetic pathway. The protocols detailed herein, based on established and peer-reviewed literature, provide a reliable framework for the laboratory-scale synthesis of this life-saving therapeutic. Understanding the causality behind each synthetic step and the ultimate mechanism of drug action provides the foundational knowledge necessary for the development of next-generation PARP inhibitors and other targeted cancer therapies.
References
- The Journey of an Intermediate: From Synthesis to Targeted Cancer Therapy with Olaparib. NINGBO INNO PHARMCHEM CO.,LTD.
- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. National Institutes of Health (NIH).
- An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry.
- A One-Pot Radio-synthesis of [18F]PARPi - PMC. National Institutes of Health (NIH).
- Olaparib - New Drug Approvals.
- WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof. Google Patents.
- Synthesis routes for [¹⁸F]FPyPARP and the nonradioactive FPyPARP and serum stability analysis. ResearchGate.
- Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central.
- WO2018038680A1 - Processes for preparing olaparib. Google Patents.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central (PMC).
- Inhibitors of PARP: Number crunching and structure gazing. PubMed Central (PMC).
- Chemical structures of clinically used PARP inhibitors. ResearchGate.
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PubMed Central (PMC).
- Mechanism of Action of PARP Inhibitors. ResearchGate.
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Application Notes & Protocols: Leveraging 2-Fluoro-5-hydrazinylbenzonitrile for the Development of Advanced Fluorescent Probes
Introduction: The Strategic Advantage of the 2-Fluoro-5-hydrazinylbenzonitrile Scaffold
In the dynamic field of chemical biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological events in real-time. The rational design of these probes hinges on the selection of a core chemical scaffold that offers both a versatile reactive handle and tunable photophysical properties. This compound emerges as a superior building block for creating novel fluorescent probes due to its unique trifunctional architecture.[1]
This guide provides a comprehensive overview of the principles, protocols, and applications of this compound in fluorescent probe development. We will explore the distinct roles of its functional groups, provide step-by-step synthesis and characterization protocols, and detail its application in cellular imaging.
-
The Hydrazine Moiety (-NHNH₂): This group serves as the primary reactive site, or "recognition unit." Hydrazines are excellent nucleophiles that can readily and selectively react with carbonyl compounds (aldehydes and ketones) to form stable hydrazones.[2][3] This specific reactivity is the foundation for designing probes that target biomarkers of oxidative stress, such as protein carbonylation.[4][5]
-
The Nitrile Group (-CN): As a potent electron-withdrawing group, the nitrile functionality significantly influences the electronic properties of the aromatic ring. This is crucial for engineering probes based on mechanisms like Intramolecular Charge Transfer (ICT), where changes in electron distribution upon analyte binding lead to a distinct fluorescence response.[6][7]
-
The Fluoro Group (-F): The fluorine atom also acts as an electron-withdrawing group, further modulating the scaffold's electronics.[1] Critically, the incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability, making probes derived from this scaffold particularly suitable for applications in living systems.[8][9]
Principle of Probe Design: An ICT-Based "Turn-On" Response
The majority of fluorescent probes designed from hydrazine-containing scaffolds operate on a "turn-on" mechanism, where the probe is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon reaction with its target analyte. This design minimizes background signal and maximizes sensitivity. The underlying photophysical principle is often the modulation of an Intramolecular Charge Transfer (ICT) process.[6][7]
In a probe constructed from this compound, the benzonitrile core can act as an electron acceptor. When the highly reactive hydrazine group is free, it can quench the fluorescence of a linked fluorophore. Upon reaction with an analyte, such as an aldehyde, the formation of a hydrazone bond creates a more extended π-conjugated system. This new electronic configuration facilitates ICT from a donor part of the molecule to the acceptor, resulting in a dramatic increase in fluorescence emission.
Caption: ICT-based "Off-On" signaling mechanism.
Experimental Protocols: Synthesis and Characterization
This section provides a detailed protocol for the synthesis of a model fluorescent probe, Probe-CHO-1 , designed for the detection of endogenous carbonyls, followed by its characterization. The synthesis involves the reaction of this compound with a fluorophore containing an aldehyde group.
Synthesis of a Carbonyl-Reactive Probe (Hypothetical Example)
The following protocol outlines a representative synthesis. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Workflow Overview
Caption: General workflow for probe synthesis and characterization.
Materials and Reagents:
-
This compound (or its hydrochloride salt)[10]
-
A suitable aldehyde-functionalized fluorophore (e.g., 4-(diethylamino)salicylaldehyde)
-
Anhydrous Ethanol (EtOH)
-
Glacial Acetic Acid (as catalyst)
-
Deuterated solvent for NMR (e.g., DMSO-d₆)
-
Solvents for spectroscopy (e.g., DMSO, PBS buffer)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
NMR Spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
-
UV-Vis Spectrophotometer
-
Fluorometer
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 151.14 mg).
-
Solubilization: Add 20 mL of anhydrous ethanol and stir until the solid is fully dissolved.
-
Addition of Fluorophore: Add the aldehyde-functionalized fluorophore (1.0 mmol) to the solution.
-
Scientist's Note: Using equimolar amounts of reactants ensures efficient conversion. The chosen fluorophore, 4-(diethylamino)salicylaldehyde, is known to form fluorescent hydrazones.
-
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Rationale: The acid catalyzes the condensation reaction between the hydrazine and the aldehyde, accelerating the formation of the hydrazone C=N bond.[4]
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the flask to cool to room temperature. A solid product may precipitate out of the solution.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure fluorescent probe.
Structural and Photophysical Characterization
1. Structural Verification:
-
NMR Spectroscopy: Dissolve a small sample of the purified product in DMSO-d₆. Acquire ¹H and ¹³C NMR spectra to confirm the formation of the hydrazone.[2] Expect to see a characteristic downfield shift for the imine proton (-CH=N-).
-
Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum to confirm the exact mass of the synthesized probe, matching the calculated molecular weight.[7]
2. Photophysical Analysis:
-
Prepare stock solutions of the probe in a suitable solvent like DMSO.
-
UV-Vis Absorption: Record the absorption spectrum to determine the maximum absorption wavelength (λ_abs).
-
Fluorescence Emission: Excite the probe at its λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em).
-
Quantum Yield (Φ): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
-
Data Summary: Compile the photophysical data into a clear, tabular format.
| Property | Value (in DMSO) | Rationale & Significance |
| λabs (nm) | TBD | Wavelength of maximum light absorption; essential for setting the excitation wavelength. |
| λem (nm) | TBD | Wavelength of maximum fluorescence emission; dictates the detection channel. |
| Stokes Shift (nm) | TBD | Difference between λem and λabs; a larger shift is desirable to minimize signal overlap.[11] |
| Molar Extinction Coeff. (M⁻¹cm⁻¹) | TBD | A measure of how strongly the probe absorbs light at λabs. |
| Quantum Yield (Φ) | TBD | Efficiency of converting absorbed light into emitted light; higher values mean a brighter probe.[12] |
Application Protocol: In Vitro and In Cellulo Detection
This section details the use of the newly synthesized probe for detecting carbonyls, first in a controlled in vitro setting and then in living cells.
In Vitro Selectivity and Sensitivity
1. Preparation: Prepare a 10 µM solution of the probe in a suitable buffer (e.g., PBS, pH 7.4). Prepare 100 µM solutions of various potential analytes, including formaldehyde (target), other reactive oxygen species (e.g., H₂O₂), metal ions, and biologically relevant nucleophiles (e.g., Cysteine, Glutathione).
2. Selectivity Test:
-
To separate cuvettes containing the 10 µM probe solution, add an excess (e.g., 10 equivalents) of each different analyte.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity at the probe's λ_em.
-
Expected Outcome: A significant fluorescence enhancement should only be observed in the presence of formaldehyde or other aldehydes/ketones, demonstrating the probe's high selectivity.[13]
3. Sensitivity Test (Titration):
-
To a cuvette containing the 10 µM probe solution, add increasing concentrations of the target analyte (e.g., 0-50 µM).
-
Record the fluorescence spectrum after each addition.
-
Plot the fluorescence intensity at λ_em against the analyte concentration to determine the linear range and calculate the limit of detection (LOD).[7]
Live Cell Imaging of Oxidative Stress
1. Cell Culture: Culture a suitable cell line (e.g., HeLa cells) on glass-bottom dishes in appropriate media until they reach 70-80% confluency.
2. Induction of Oxidative Stress (Optional): To induce carbonyl formation, treat one set of cells with an oxidizing agent (e.g., 100 µM H₂O₂) for 1-2 hours. Maintain a control set of untreated cells.
3. Probe Loading:
-
Remove the culture medium and wash the cells twice with warm PBS (pH 7.4).
-
Add a solution of the probe (e.g., 5-10 µM) in serum-free medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Scientist's Note: The optimal probe concentration and incubation time should be determined empirically to maximize signal and minimize cytotoxicity.
-
4. Imaging:
-
Remove the probe-containing medium and wash the cells gently with PBS.
-
Add fresh imaging medium (e.g., phenol red-free medium or PBS) to the dish.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.
-
Expected Outcome: Cells subjected to oxidative stress should exhibit significantly brighter intracellular fluorescence compared to control cells, indicating the detection of increased carbonyl levels.[4]
Conclusion and Future Directions
This compound is a powerful and strategically designed scaffold for the synthesis of highly sensitive and selective fluorescent probes. Its inherent chemical properties allow for the straightforward development of "turn-on" sensors for biologically important analytes like carbonyls. The protocols detailed herein provide a robust framework for the synthesis, characterization, and application of such probes. Future work could involve modifying the fluorophore component to tune the probe's photophysical properties for different imaging modalities (e.g., near-infrared imaging) or incorporating targeting moieties to direct the probe to specific subcellular locations.
References
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Synthesis and design of hydrazine-based fluorescent probe to... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
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Summary of Time resolved Photophysical Properties. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
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Synthesis And Application Of Several Novel Hydrazine Fluorescent Probes - Globe Thesis. (2019, September 19). Retrieved January 9, 2026, from [Link]
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Synthesis and Characterization of a Mg2+-Selective Probe Based on Benzoyl Hydrazine Derivative and Its Application in Cell Imaging - PMC - NIH. (2021, April 23). Retrieved January 9, 2026, from [Link]
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Design and synthesis of novel angular 4,5-pyranocoumarin fluorescent probes for detecting hydrazine and their applications. (2025, October 2). Retrieved January 9, 2026, from [Link]
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Photophysical Properties of the Fluorescence Probes under Different Conditions - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
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Synthesis of boron dipyrromethene fluorescent probes for bioorthogonal labeling - NIH. (2019, August 22). Retrieved January 9, 2026, from [Link]
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A novel pyrazoline-based fluorescent probe for detection of hydrazine in aqueous solution and gas state and its imaging in living cells - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
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An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms - PubMed Central. (2022, June 14). Retrieved January 9, 2026, from [Link]
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An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms - Frontiers. (2022, June 13). Retrieved January 9, 2026, from [Link]
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Photophysical properties of the prefluorescent nitroxide probes QT and C343T - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]
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Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - NIH. (n.d.). Retrieved January 9, 2026, from [Link]
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This compound | C7H6FN3 | CID 11240584 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]
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Mechanism Preparation And Properties Of Hydrazine Fluorescent Probes Based On Nucleophilic Addition Mechanism - Globe Thesis. (2024, April 26). Retrieved January 9, 2026, from [Link]
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2-Fluoro-5-hydroxybenzenecarbonitrile - MySkinRecipes. (n.d.). Retrieved January 9, 2026, from [Link]
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Photophysical Properties of Fluorescent Labels: A Meta‐Analysis to Guide Probe Selection Amidst Challenges with Available Data - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
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Design and Characterization of a Coumarin-Based Hydrazine Fluorescent Probe for Labeling Biomolecular Carbonyls and Detecting Oxidative Stress in Live Cells - Mason Publishing Journals. (2025, September 25). Retrieved January 9, 2026, from [Link]
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2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem - NIH. (n.d.). Retrieved January 9, 2026, from [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (n.d.). Retrieved January 9, 2026, from [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - ResearchGate. (2024, October 18). Retrieved January 9, 2026, from [Link]
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Application Note: A Streamlined One-Pot Synthesis of Fluorinated Pyrazole Scaffolds from 2-Fluoro-5-hydrazinylbenzonitrile for Kinase Inhibitor Discovery
Abstract
This application note provides a detailed protocol for a highly efficient, one-pot synthesis of a 3-(4-cyano-3-fluorophenyl)-5-substituted-1H-pyrazole library. Leveraging 2-Fluoro-5-hydrazinylbenzonitrile as a key building block, this method streamlines the construction of a core scaffold prevalent in many targeted kinase inhibitors. By explaining the causality behind experimental choices and providing a robust, self-validating protocol, this guide is intended for researchers, medicinal chemists, and drug development professionals seeking to accelerate the synthesis of novel heterocyclic compounds.
Introduction: The Strategic Advantage of Fluorinated Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its aromatic nature, hydrogen bonding capabilities, and structural versatility make it an ideal framework for designing targeted therapeutics.[3][4] In particular, pyrazole-containing molecules have demonstrated significant potential as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5][6][7]
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, bioavailability, and target binding affinity.[8][9][10] The starting material, this compound, is an exemplary building block, possessing three key functional groups:
-
A Hydrazine Moiety: The reactive nucleophile for the core pyrazole ring formation.
-
A Fluorine Atom: To bestow favorable pharmacokinetic properties on the final compound.[10]
-
A Nitrile Group: A versatile handle for further synthetic elaboration or a key interaction point within a protein binding pocket.[11]
This document details a one-pot cyclocondensation reaction, which offers significant advantages over multi-step syntheses by reducing reaction time, minimizing solvent waste, and improving overall yield and operational efficiency.[12][13]
Reaction Principle and Mechanism
The synthesis of the pyrazole ring is achieved through a classical cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][3] The one-pot protocol proceeds via an initial nucleophilic attack of the more basic nitrogen atom of the hydrazine onto one of the carbonyl carbons of the diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. An acidic catalyst is typically employed to activate the carbonyl groups, thereby facilitating the nucleophilic attack.
Diagram 1: General mechanism for pyrazole synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of a 3-(4-cyano-3-fluorophenyl)-5-methyl-1H-pyrazole derivative using acetylacetone as the 1,3-dicarbonyl partner.
3.1. Materials and Reagents
-
This compound (Hydrochloride salt): >98% purity
-
Acetylacetone (2,4-pentanedione): >99% purity
-
Ethanol (Absolute): Anhydrous, >99.5%
-
Glacial Acetic Acid: ACS grade
-
Sodium Bicarbonate (NaHCO₃): Saturated aqueous solution
-
Ethyl Acetate: HPLC grade
-
Brine: Saturated aqueous NaCl solution
-
Magnesium Sulfate (MgSO₄): Anhydrous
-
Silica Gel: 230-400 mesh for column chromatography
3.2. Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
3.3. Step-by-Step Synthesis Procedure
Diagram 2: One-pot pyrazole synthesis workflow.
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound hydrochloride (1.0 g, 5.33 mmol) and absolute ethanol (25 mL). Stir the suspension at room temperature.
-
Scientist's Note: Using the hydrochloride salt is common for stability. The initial step in the reaction will involve its neutralization in situ by any base present or upon reaction. Ethanol is chosen as a solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.
-
-
Reagent Addition: To the stirring suspension, add acetylacetone (0.55 mL, 5.33 mmol, 1.0 eq.) followed by glacial acetic acid (0.3 mL, ~1.0 eq.).
-
Scientist's Note: Acetic acid serves as both a solvent and a catalyst. It protonates the carbonyl oxygen of the acetylacetone, making the carbon more electrophilic and susceptible to attack by the hydrazine.
-
-
Cyclocondensation: Equip the flask with a reflux condenser and place it under an inert nitrogen atmosphere. Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) to neutralize the acetic acid, followed by brine (1 x 25 mL).
-
Scientist's Note: The basic wash with sodium bicarbonate is critical to remove the acid catalyst, which can interfere with purification and product stability.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 3-(4-cyano-3-fluorophenyl)-5-methyl-1H-pyrazole as a solid.
Data and Expected Results
The described protocol allows for flexible adaptation by substituting acetylacetone with other 1,3-dicarbonyl compounds to generate a library of pyrazole derivatives. The table below summarizes key parameters and expected outcomes.
| Parameter | Condition / Value | Rationale & Notes |
| Stoichiometry | Hydrazine:Diketone (1:1) | Ensures complete consumption of the limiting reagent. |
| Solvent | Ethanol or Acetic Acid | Ethanol is a good general-purpose solvent; acetic acid can act as both solvent and catalyst. |
| Catalyst | Glacial Acetic Acid | An effective and inexpensive acid catalyst to promote condensation. |
| Temperature | Reflux (~80 °C in EtOH) | Provides sufficient thermal energy to overcome the activation barrier for dehydration. |
| Reaction Time | 2 - 6 hours | Dependent on the reactivity of the specific 1,3-dicarbonyl substrate. |
| Expected Yield | 75 - 90% | Typical yield after purification for this efficient one-pot method. |
Troubleshooting and Advanced Insights
-
Low Yield: If the reaction stalls, ensure the inert atmosphere is maintained to prevent oxidation of the hydrazine. A small amount of a stronger acid catalyst (e.g., a drop of H₂SO₄) can be added, but this may increase side product formation.
-
Regioisomer Formation: With unsymmetrical 1,3-diketones, a mixture of two regioisomers can be formed. The regioselectivity is often influenced by the steric and electronic properties of the diketone's substituents. The more electrophilic carbonyl carbon is typically attacked first by the more nucleophilic -NH₂ group of the hydrazine.
-
Purification Challenges: If the product is difficult to separate from starting material, ensure the work-up was thorough, especially the neutralization step. Adjusting the polarity of the chromatography eluent system is key.
Conclusion
This application note presents a robust and highly efficient one-pot method for synthesizing fluorinated pyrazole derivatives from this compound. The protocol is scalable, utilizes readily available reagents, and follows a streamlined workflow that minimizes waste and maximizes productivity. The resulting scaffolds are of high interest in drug discovery, particularly for the development of novel kinase inhibitors, providing a valuable tool for medicinal chemists and researchers in the pharmaceutical industry.
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Chen, P. C., et al. (2025). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. Available at: [Link]
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Ludwig, J. (2012). An improved protection-free one-pot chemical synthesis of 2'-deoxynucleoside-5'-triphosphates. Nucleosides, Nucleotides & Nucleic Acids, 31(5), 423-431. Available at: [Link]
-
Krivoruchko, A., et al. (2024). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 25(7), 3737. Available at: [Link]
-
Gámez-Valero, A., et al. (2024). One-Pot Multistep Synthesis of 1-Fluoroalkylisoquinolines and Fused Fluoroalkylpyridines from N-Fluoroalkyl-1,2,3-triazoles. Organic Chemistry Frontiers, 11(6), 1625-1632. Available at: [Link]
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- 5. "Synthesis of [1,2,4]-Triazines as Kinase Inhibitors and of Novel Fluor" by Fenger Zhou [digitalcommons.usf.edu]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-5-hydrazinylbenzonitrile Synthesis
Welcome to the technical support center for the synthesis of 2-Fluoro-5-hydrazinylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and optimization protocols. Our goal is to equip you with the necessary knowledge to confidently and successfully perform this synthesis in your laboratory.
Overview of the Synthesis
This compound is a valuable building block in medicinal chemistry, often utilized as a key intermediate in the synthesis of various pharmaceutical compounds.[1] The most common and reliable synthetic route involves a two-step process: the diazotization of 2-fluoro-5-aminobenzonitrile followed by the reduction of the resulting diazonium salt to the desired hydrazine.
This method is favored for its relatively mild conditions and adaptability to various scales. However, as with any multi-step synthesis, challenges can arise. This guide will walk you through a detailed protocol and provide solutions to common issues.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol outlines a standard procedure for the synthesis of this compound.
Part 1: Diazotization of 2-Fluoro-5-aminobenzonitrile
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-fluoro-5-aminobenzonitrile in a mixture of concentrated hydrochloric acid and water.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range to ensure the stability of the diazonium salt.[2]
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled amine solution while maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of nitrous acid.[3][4]
-
Monitoring: After the complete addition of the sodium nitrite solution, stir the reaction mixture for an additional 30 minutes at the same temperature. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
Part 2: Reduction of the Diazonium Salt
-
Reducing Agent Preparation: In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂) in concentrated hydrochloric acid. Cool this solution to 0-5 °C. Stannous chloride is a common and effective reducing agent for converting aryl diazonium salts to hydrazines.[5][6][7]
-
Reduction: Slowly add the freshly prepared diazonium salt solution to the cold stannous chloride solution. A precipitate may form during the addition.
-
Reaction: Stir the reaction mixture vigorously at 0-5 °C for 2-3 hours.
Part 3: Work-up and Purification
-
Isolation: Collect the precipitated solid by filtration and wash it with a small amount of cold water.
-
Neutralization: Suspend the crude solid in water and carefully add a concentrated sodium hydroxide solution until the mixture is strongly basic (pH > 10). This step neutralizes the excess acid and liberates the free hydrazine base.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.[8]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Diazonium Salt | 1. Incomplete Diazotization: Insufficient nitrous acid or reaction time. 2. Decomposition of Diazonium Salt: Temperature too high during diazotization. Diazonium salts are thermally unstable.[2] 3. Side Reactions: Presence of impurities in the starting amine. | 1. Ensure complete diazotization: Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper. 2. Strict temperature control: Maintain the reaction temperature between 0-5 °C throughout the addition and stirring.[3] 3. Use pure starting materials: Ensure the 2-fluoro-5-aminobenzonitrile is of high purity. |
| Low Yield of Hydrazine | 1. Inefficient Reduction: Insufficient amount of reducing agent (stannous chloride). 2. Decomposition of Diazonium Salt: Adding the diazonium salt too quickly to the reducing solution can cause localized heating and decomposition. 3. Loss of Product during Work-up: The product may be partially soluble in the aqueous layer, especially if the pH is not sufficiently basic. | 1. Use an adequate excess of stannous chloride: A molar ratio of at least 2:1 (SnCl₂:diazonium salt) is recommended. 2. Slow addition: Add the diazonium salt solution slowly to the stannous chloride solution with efficient stirring and cooling. 3. Ensure complete extraction: Adjust the pH of the aqueous layer to >10 before extraction. Perform multiple extractions with a suitable organic solvent. |
| Formation of Impurities | 1. Phenol Formation: If the diazotization temperature is too high, the diazonium salt can react with water to form the corresponding phenol.[5] 2. Azo Coupling: The diazonium salt can couple with unreacted amine to form colored azo compounds. 3. Over-reduction: Stronger reducing conditions or prolonged reaction times can lead to the reduction of the nitrile group. | 1. Maintain low temperature: Strictly control the temperature during diazotization. 2. Ensure complete diazotization: Add the amine solution to the acid before adding the nitrite to minimize the concentration of free amine available for coupling. 3. Use a mild reducing agent: Stannous chloride is generally selective. Avoid overly harsh conditions. Alternative mild reducing agents like sodium bisulfite or ascorbic acid have also been reported.[5] |
| Reaction Stalls | 1. Poor Solubility: The starting amine salt may not be fully dissolved. 2. Inactive Reagents: The sodium nitrite or stannous chloride may have degraded. | 1. Ensure complete dissolution: Use a sufficient amount of acid and water to fully dissolve the amine. Gentle warming can be applied before cooling for diazotization. 2. Use fresh reagents: Ensure the quality and activity of the reagents. |
Optimization of Reaction Conditions
Systematic optimization of key reaction parameters can significantly improve the yield and purity of this compound.
| Parameter | Standard Condition | Optimization Strategy | Expected Outcome |
| Acid Concentration | Concentrated HCl | Vary the concentration of HCl. A higher concentration can improve the solubility of the amine salt but may require more base during work-up. | Improved solubility and potentially faster diazotization. |
| Equivalents of NaNO₂ | 1.0 - 1.1 eq. | Screen a range from 1.0 to 1.5 equivalents. A slight excess ensures complete reaction, but a large excess can lead to side reactions. | Higher conversion to the diazonium salt. |
| Reducing Agent | Stannous Chloride | Evaluate alternative reducing agents such as sodium sulfite or ascorbic acid.[5] These may offer milder conditions and easier work-up. | Improved yield, purity, and potentially a more environmentally friendly process. |
| Reaction Temperature | 0 - 5 °C | For the reduction step, investigate a slightly higher temperature (e.g., 5-10 °C) to potentially increase the reaction rate, but monitor for decomposition. | Faster reaction times, but a potential decrease in yield if decomposition occurs. |
| Solvent for Extraction | Ethyl Acetate | Test other organic solvents like dichloromethane or diethyl ether to optimize extraction efficiency. | Higher recovery of the product from the aqueous phase. |
References
-
Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]
-
Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Baxendale Group. [Link]
- US20110313171A1 - Conversion of aromatic diazonium salt to aryl hydrazine.
-
On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses (RSC Publishing). [Link]
-
Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines †. ResearchGate. [Link]
- CN102910670A - Method for reducing stannic chloride.
-
Troubleshooting of hydrazine carbamate synthesis. Reddit. [Link]
-
On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Semantic Scholar. [Link]
-
Arylation of substituted hydrazines with arylboronic acids. Estonian Academy Publishers. [Link]
-
Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PubMed Central. [Link]
-
Synopsis on Reduction of Arylsulfonyl Hydrazine/Hydrazones to Alkanes. Unacademy. [Link]
-
Optimization study of the hydrazine hidrate and different solvents on the reduction of 4-chloronitrobenzene. ResearchGate. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
This compound. PubChem. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
A New “One-Pot” Synthesis of Hydrazides by Reduction of Hydrazones. ResearchGate. [Link]
-
Ferric nitrate-mediated synthesis of functionalized 1,2,3-benzotriazinones from 2-aminobenzamides and 2-nitrobenzamides via nitrate reduction strategy. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content.
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- 4. US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US20110313171A1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]
- 7. CN102910670A - Method for reducing stannic chloride - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Common side products in the synthesis of 2-Fluoro-5-hydrazinylbenzonitrile
Technical Support Center: Synthesis of 2-Fluoro-5-hydrazinylbenzonitrile
Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate
Welcome to the technical support guide for the synthesis of this compound. This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis, while well-established, involves several critical steps where the formation of impurities can significantly impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the mechanistic origins of side products, and optimize their synthetic protocols. As your virtual application scientist, I will walk you through the causality behind common experimental pitfalls and provide field-proven insights to ensure the integrity of your synthesis.
The most common and reliable synthetic route begins with 2-Fluoro-5-nitrobenzonitrile, proceeds through a reduction to 3-Amino-4-fluorobenzonitrile, followed by diazotization and a final reduction to the target hydrazine. Each stage presents unique challenges that we will address in detail.
Visualizing the Synthetic Pathway and Common Pitfalls
Understanding the reaction sequence is the first step to mastering it. The following workflow diagram illustrates the primary synthetic route from 2-Fluoro-5-nitrobenzonitrile and highlights the key stages where side products are most likely to emerge.
Caption: Synthetic pathway for this compound highlighting critical side product formation stages.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Troubleshooting Common Experimental Issues
Question 1: My initial nitro-group reduction (Step 1) is sluggish, or the yield of 3-Amino-4-fluorobenzonitrile is low. What's going wrong?
Answer: This is a common issue often related to the reducing agent or reaction conditions. The reduction of an aromatic nitro group is generally efficient but requires careful setup.
-
Causality & Mechanism: The reduction of 2-Fluoro-5-nitrobenzonitrile to the corresponding aniline is a six-electron process.[1] When using metal-based reducing agents like stannous chloride (SnCl₂), the reaction proceeds through intermediates such as nitroso and hydroxylamine species. Incomplete reaction can leave these intermediates in your mixture. If using catalytic hydrogenation (e.g., H₂/Pd-C), the catalyst's activity is paramount.
-
Troubleshooting Steps:
-
Check Your Reducing Agent: If using stannous chloride dihydrate (SnCl₂·2H₂O), ensure it has not oxidized.[2] It should be a white crystalline powder. If it appears yellowish or has been stored for a long time, its reducing power may be diminished.
-
Ensure Sufficient Stoichiometry: For SnCl₂ reductions, a significant excess (often 4-5 equivalents) is required to drive the reaction to completion.[2]
-
Activate Your Catalyst: If using catalytic hydrogenation, ensure the palladium on carbon (Pd/C) catalyst is active. Use a fresh batch or consider a pre-reduction step if it has been exposed to air.
-
Solvent Choice: Ethyl acetate is a common solvent for this reduction.[2] Ensure it is of sufficient purity and anhydrous if your chosen method requires it.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. Do not proceed with workup until the starting nitro compound is fully consumed.
-
Question 2: During the diazotization of my amine (Step 2), the reaction mixture turned a deep orange/red color. Is this normal?
Answer: No, this is a strong indication of a common side reaction: azo coupling . The desired arenediazonium salt is typically pale yellow and should remain in solution at low temperatures.
-
Causality & Mechanism: Arenediazonium salts are weak electrophiles. If the pH is not sufficiently acidic or if there is a localized high concentration of the starting amine (3-Amino-4-fluorobenzonitrile), the diazonium salt can act as an electrophile and attack the electron-rich aromatic ring of an unreacted amine molecule. This electrophilic aromatic substitution reaction forms a highly colored diazoamino or azo compound.[3]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C. Higher temperatures accelerate both diazonium salt decomposition and azo coupling.[4]
-
Slow Reagent Addition: Add the aqueous sodium nitrite (NaNO₂) solution dropwise to the acidic solution of the amine. This prevents a localized excess of nitrous acid and ensures that each molecule of amine is diazotized before it can react with an already-formed diazonium salt.
-
Ensure Sufficient Acidity: The reaction must be kept strongly acidic (typically with excess HCl or H₂SO₄) to ensure the amine is protonated, deactivating it towards electrophilic attack. This also stabilizes the diazonium salt.[5] A general rule is to use at least 2.5-3 equivalents of acid.
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to maintain homogeneity and prevent localized concentration gradients.
-
Question 3: My final product is contaminated with a significant amount of 2-Fluoro-5-hydroxybenzonitrile. How did this happen?
Answer: This side product arises from the reaction of the intermediate diazonium salt with water. It is a classic and highly prevalent side reaction in diazonium chemistry, often referred to as "Phenolverkochung" (cooking to a phenol).[6]
-
Causality & Mechanism: The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). Water, although a weak nucleophile, can attack the carbon atom of the C-N bond, leading to the displacement of nitrogen and the formation of a phenol. This reaction is highly temperature-dependent.
-
Troubleshooting Steps:
-
Maintain Low Temperatures: This is the most critical factor. The reaction of the diazonium salt with water is negligible at 0-5 °C but becomes significant as the temperature rises.[4] Never let the reaction temperature exceed 5 °C.
-
Use the Diazonium Salt Immediately: The diazonium salt should be used in the subsequent reduction step as soon as its formation is complete. It should not be stored or allowed to stand for extended periods, even at low temperatures. Continuous flow reactors are an excellent, though not always accessible, way to minimize the residence time of this unstable intermediate.[7][8]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound, and how can I detect them?
A1: The table below summarizes the most probable impurities, their origin, and recommended analytical methods for detection.
| Side Product | Common Name / Type | Origin Stage | Detection Method (LC-MS) |
| 3-Amino-4-fluorobenzonitrile | Unreacted Starting Material | Diazotization / Reduction | Expected Mass: 136.13 |
| Azo-Compound | Colored Impurity | Diazotization | Expected Mass: ~270.24 (dimer) |
| 2-Fluoro-5-hydroxybenzonitrile | Phenolic Impurity | Diazotization | Expected Mass: 137.11 |
| 2-Fluorobenzonitrile | De-diazotized Product | Diazotization / Reduction | Expected Mass: 121.11 |
| 2-Fluoro-5-chlorobenzonitrile | Sandmeyer Side Product | Diazotization (if using HCl) | Expected Mass: 155.56 |
Q2: My final product contains several impurities. What is the best method for purification?
A2: Purification of arylhydrazines can be challenging due to their potential instability.
-
Recrystallization: This is often the most effective method for removing minor impurities. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective. Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be used. However, be aware that some hydrazines can be unstable on silica. It is advisable to use a less acidic stationary phase or to run the column quickly. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Acid-Base Extraction: The hydrazine product is basic and can be extracted into an acidic aqueous layer, leaving non-basic impurities (like 2-fluorobenzonitrile or 2-fluoro-5-hydroxybenzonitrile) in the organic layer. The hydrazine can then be recovered by basifying the aqueous layer and re-extracting.
Q3: What are the critical safety precautions when working with arenediazonium salts?
A3: Arenediazonium salts are notoriously unstable and can be explosive, especially when isolated in a dry, solid state.[6]
-
NEVER Isolate the Salt: The diazonium salt should always be prepared in situ in a cold aqueous solution and used immediately. Do not attempt to evaporate the solvent to isolate the solid salt unless you are using a non-nucleophilic counter-ion like tetrafluoroborate (BF₄⁻) and following a specific, validated procedure.
-
Maintain Low Temperature: As mentioned, low temperature (0-5 °C) is crucial for stability. Use an ice-salt bath to ensure the temperature does not rise unexpectedly.
-
Use a Blast Shield: When performing a diazotization reaction, especially at scale, always use a blast shield and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Optimized Experimental Protocol
This protocol incorporates best practices to minimize the formation of the side products discussed above.
Objective: To synthesize this compound from 2-Fluoro-5-nitrobenzonitrile.
Step 1: Reduction of 2-Fluoro-5-nitrobenzonitrile
-
To a solution of 2-Fluoro-5-nitrobenzonitrile (1.0 eq) in ethyl acetate (10 mL per gram of starting material), add stannous chloride dihydrate (4.5 eq).[2]
-
Heat the mixture to reflux (approx. 77 °C) for 1.5-3 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is completely consumed.
-
Cool the mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Amino-4-fluorobenzonitrile. This is often used directly in the next step without further purification.
Step 2 & 3: Diazotization and Reduction to this compound
-
Prepare an ice-salt bath and place a reaction vessel containing the crude 3-Amino-4-fluorobenzonitrile (1.0 eq) and concentrated hydrochloric acid (3.0 eq) in water. Stir until a fine slurry is formed and cool the internal temperature to 0 °C.
-
In a separate flask, dissolve sodium nitrite (1.1 eq) in a small amount of water.
-
Add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the internal temperature never exceeds 5 °C . The addition should take approximately 20-30 minutes.
-
Stir the resulting pale-yellow diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
In a separate, larger flask, prepare a solution of stannous chloride dihydrate (4.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold stannous chloride solution via a dropping funnel, again ensuring the temperature remains below 5 °C .
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Collect the resulting precipitate by vacuum filtration. Wash the solid with a small amount of cold water.
-
To purify, the solid can be recrystallized from a suitable solvent system (e.g., ethanol/water).
References
-
NPTEL. (n.d.). Aromatic Diazonium Salts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. Retrieved from [Link]
-
Wikipedia. (2023). Diazonium compound. Retrieved from [Link]
- Google Patents. (n.d.). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
-
ResearchGate. (n.d.). Flow in situ formation of hydrazine derivatives from diazonium salts. Retrieved from [Link]
-
ResearchGate. (2025). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved from [Link]
-
Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin.
-
PubMed Central (PMC). (2016). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]
-
ResearchGate. (2025). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Retrieved from [Link]
- Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
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- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazotisation [organic-chemistry.org]
- 6. Diazonium compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Fluoro-5-hydrazinylbenzonitrile
Welcome to the technical support center for 2-Fluoro-5-hydrazinylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this key chemical intermediate. We will explore common challenges, provide step-by-step protocols, and explain the scientific reasoning behind our recommended strategies to help you achieve the desired purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route used. Common synthesis methods include the hydrazinolysis of 5-fluoro-2-nitrobenzonitrile or the nucleophilic substitution of 5-fluoro-2-chlorobenzonitrile with hydrazine.[1] Therefore, potential impurities include:
-
Unreacted Starting Materials: Such as 5-fluoro-2-nitrobenzonitrile or 5-fluoro-2-chlorobenzonitrile.
-
Excess Reagents: Residual hydrazine or hydrazine hydrate.
-
Side-Products: Over-reaction products or compounds resulting from the oxidation of the sensitive hydrazine moiety.[1]
-
Solvents and Catalysts: Residual solvents from the reaction and work-up steps.
Q2: My crude product is a dark, oily solid. What's the best first step?
A2: A dark color often indicates the presence of oxidized impurities or residual colored starting materials (like nitro compounds). An initial acid-base extraction is highly recommended. Dissolve the crude material in a suitable organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the basic hydrazine product, pulling it into the aqueous layer as a salt and leaving non-basic impurities behind. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified product, which can be extracted back into an organic solvent. This process is highly effective for removing non-basic, colored impurities.
Q3: How do I select an appropriate solvent system for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2] For a compound like this compound, you should screen a range of solvents with varying polarities. A good starting point is to test solvents like toluene, ethyl acetate, isopropanol, or solvent pairs such as ethyl acetate/heptane or toluene/petroleum ether. A related compound, 2-fluoro-5-formylbenzonitrile, has been successfully recrystallized from toluene or a mixture of petroleum ether and ethyl acetate.[3][4]
Q4: My product "oils out" instead of crystallizing during recrystallization. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves completely or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:
-
Add more solvent: Increase the volume of the hot solvent to ensure the compound fully dissolves.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oil formation over crystal growth.
-
Use a solvent pair: If a single solvent isn't working, dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.
Q5: When should I use column chromatography, and what conditions are recommended?
A5: Column chromatography is ideal when recrystallization fails to remove impurities with similar solubility profiles or when very high purity (>99%) is required.[5]
-
Stationary Phase: Standard silica gel is the most common choice for compounds of moderate polarity.
-
Mobile Phase (Eluent): The goal is to find a solvent system where your product has an Rf value of ~0.3-0.4 on a TLC plate. Start with a non-polar solvent like heptane or hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A typical starting gradient might be 10-30% ethyl acetate in heptane.
-
Detection: The benzonitrile ring allows for easy visualization under a UV lamp (254 nm).
Q6: I suspect my compound is degrading during purification. How can I confirm this and prevent it?
A6: The hydrazine group is susceptible to air oxidation, which can lead to discoloration (yellowing or browning) and the formation of azo compounds.[1] To check for degradation, monitor the sample over time using HPLC or TLC. If new spots or peaks appear, degradation is likely occurring. To prevent it:
-
Work quickly and at lower temperatures where possible.
-
Use an inert atmosphere: Purge reaction vessels and storage containers with nitrogen or argon to minimize contact with oxygen.
-
Avoid prolonged heating, especially in the presence of air.
Q7: What is the best analytical method to confirm the purity of my final product?
A7: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates.[4][6] A reversed-phase C18 column is typically a good starting point.[7] Purity is determined by integrating the area of the product peak relative to the total area of all peaks. For structural confirmation, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are essential.[3][8]
Section 2: Visual Workflows and Diagrams
A logical approach is key to efficient purification. The following diagrams illustrate a standard decision-making workflow and the fundamental principle of chromatographic separation.
Caption: Purification decision workflow.
Caption: Principle of column chromatography.
Section 3: Troubleshooting and Detailed Protocols
Guide 1: Protocol for Recrystallization
This protocol provides a systematic approach to purifying this compound via recrystallization.
Objective: To remove impurities by leveraging differences in solubility between the product and contaminants.
Methodology:
-
Solvent Screening: Place a small amount (~20-30 mg) of the crude material into several test tubes. Add a few drops of a candidate solvent (see table below) to each tube at room temperature. A good solvent will not dissolve the compound well.
-
Heating and Dissolution: Heat the test tubes that showed poor solubility. A good solvent will now fully dissolve the compound at or near its boiling point. If it doesn't dissolve, it's a poor solvent. If it dissolves too easily at room temp, it's also a poor solvent.[2]
-
Cooling and Crystallization: Once a good solvent is identified, dissolve the bulk of the crude material in the minimum amount of the hot solvent. Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Cool the flask in an ice bath to maximize crystal yield. Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Table 1: Candidate Solvents for Recrystallization
| Solvent Class | Example Solvents | Polarity | Notes |
| Hydrocarbons | Heptane, Toluene | Low | Good for precipitating polar compounds. Toluene is often effective for aromatic compounds.[4] |
| Ethers | Diethyl Ether, MTBE | Low-Medium | Generally too volatile for effective recrystallization on their own. |
| Esters | Ethyl Acetate | Medium | A versatile solvent that often works well for moderately polar compounds.[3] |
| Alcohols | Isopropanol, Ethanol | Medium-High | The -OH group can interact with the hydrazine, potentially affecting solubility. |
| Solvent Pairs | Ethyl Acetate/Heptane | Adjustable | Use when a single solvent is not ideal. Dissolve in the "good" solvent (EtOAc) and add the "poor" solvent (Heptane) until cloudy. |
Guide 2: Protocol for Silica Gel Column Chromatography
Objective: To achieve high purity by separating the target compound from impurities based on differential adsorption to the stationary phase.[9]
Methodology:
-
TLC Analysis: First, analyze your crude mixture by TLC to determine an appropriate solvent system. The ideal eluent will give your product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" method typically results in better separation.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution. A gradient is often more efficient for separating multiple components.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, purified compound.
References
- CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents. (n.d.).
-
Column Chromatography - Chemistry LibreTexts. (2023, August 29). Retrieved January 12, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound (C7H6FN3) - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]
-
This compound | C7H6FN3 | CID 11240584 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography - NACALAI TESQUE, INC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Performing Column Chromatography - YouTube. (2023, March 10). Retrieved January 12, 2026, from [Link]
Sources
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- 9. youtube.com [youtube.com]
Stability of 2-Fluoro-5-hydrazinylbenzonitrile under acidic and basic conditions
Welcome to the technical support center for 2-Fluoro-5-hydrazinylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this versatile intermediate. Understanding the stability of this compound is critical for successful synthesis, reaction optimization, and analytical development. This document moves beyond simple protocols to explain the chemical principles governing the stability of this compound under various conditions.
Core Chemical Principles: A Proactive Approach to Stability
Before addressing specific troubleshooting scenarios, it is crucial to understand the key functional groups within this compound and their inherent reactivity. This proactive understanding can prevent many common experimental failures.
-
The Hydrazinyl Moiety (-NHNH₂): This is the most reactive and pH-sensitive part of the molecule. As a derivative of hydrazine, it is a base and a potent reducing agent.[1] Its lone pair of electrons makes it susceptible to protonation in acidic media and highly vulnerable to oxidation, especially by atmospheric oxygen.[1][2] This oxidative instability is often the primary source of sample degradation.
-
The Nitrile Group (-C≡N): The nitrile group is generally robust. However, it is not inert and can undergo hydrolysis to form a primary amide and subsequently a carboxylic acid. This process typically requires harsh conditions, such as concentrated acids or bases at elevated temperatures.[3]
-
The Fluoroaromatic Ring: The carbon-fluorine bond is exceptionally strong, lending significant stability to this part of the molecule. The fluorine atom is strongly electron-withdrawing, which influences the electronic properties of the entire ring and the pKa of the hydrazinyl substituent.
Frequently Asked Questions & Troubleshooting Guides
This section addresses specific questions and issues you may encounter during your work.
Q1: My solution of this compound is rapidly turning yellow or brown upon dissolution. What is causing this discoloration and how can I prevent it?
A1: This is a classic indicator of the oxidation of the arylhydrazine moiety. The hydrazinyl group is readily oxidized, particularly when exposed to atmospheric oxygen in neutral or basic solutions.[1] This process can be accelerated by the presence of trace metal ions, which can catalyze the oxidation.
Troubleshooting & Prevention:
-
Inert Atmosphere: The most effective preventative measure is to handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with oxygen.
-
Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method.
-
Chelating Agents: If metal catalysis is suspected, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit oxidation.
-
Acidification: For storage in solution, consider dissolving the compound in a dilute, non-oxidizing acid to form the more stable hydrazinium salt (see Q2).
Q2: How does this compound behave in acidic conditions? Is it stable?
A2: Under mild acidic conditions, the basic hydrazinyl group will be protonated to form the corresponding 2-fluoro-5-hydraziniumbenzonitrile salt. This salt form is generally more stable against aerial oxidation than the free base. For this reason, many aryl hydrazines are supplied and stored as their hydrochloride salts. While the salt form is more stable, be aware that strong, non-oxidizing acids (e.g., HCl, H₂SO₄) should still be handled with care, as vigorous neutralization reactions can occur with concentrated reagents.[2] Under forcing acidic conditions (e.g., high temperatures), hydrolysis of the nitrile group to an amide or carboxylic acid can become a competing degradation pathway.[3]
Caption: Acid-base equilibrium of this compound.
Q3: What degradation pathways should I be concerned about under basic conditions?
A3: In basic media, the compound exists as the free base, which is the form most susceptible to oxidation (see Q1). Therefore, maintaining an inert atmosphere is critical. Additionally, strong bases (e.g., NaOH, KOH) at elevated temperatures can promote the hydrolysis of the nitrile group. This would proceed first to 2-fluoro-5-hydrazinylbenzamide and potentially further to 2-fluoro-5-hydrazinylbenzoic acid.
Sources
Troubleshooting failed reactions with 2-Fluoro-5-hydrazinylbenzonitrile
Welcome to the technical support center for 2-Fluoro-5-hydrazinylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this versatile building block. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to resolve failed reactions and optimize your synthetic outcomes.
Introduction to this compound
This compound is a valuable reagent in medicinal chemistry and materials science, primarily serving as a precursor for the synthesis of a wide range of heterocyclic compounds.[1][2] Its unique trifunctional nature, possessing a nitrile, a fluorine atom, and a hydrazine group, allows for diverse chemical transformations.[1][3] However, the interplay of these functional groups can also present specific challenges in synthetic protocols. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a key intermediate in the synthesis of various bioactive molecules and functional materials.[1] Its most common application is in the construction of nitrogen-containing heterocycles, such as indoles (via Fischer indole synthesis), pyrazoles, and pyridazines.[4][5][6] The presence of the fluorine atom can enhance the metabolic stability, lipophilicity, and binding affinity of the final compounds, making it a desirable building block in drug discovery.[7][8][9]
Q2: What are the recommended storage and handling procedures for this compound?
A2: Like many aryl hydrazines, this compound may be sensitive to air and light.[10] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light and moisture.[11] Aryl hydrazines can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[11][12][13] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][14]
Q3: Is this compound commercially available?
A3: Yes, this compound and its hydrochloride salt are available from various chemical suppliers.[15] It is important to ensure the purity of the starting material, as impurities can significantly impact the outcome of your reaction.[4]
Troubleshooting Guide for Common Reactions
This section addresses specific problems you may encounter when using this compound in common synthetic transformations.
Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for aryl hydrazines, involving the reaction with an aldehyde or ketone in the presence of an acid catalyst to form an indole.[4][16][17]
Q4: My Fischer indole synthesis with this compound is failing or giving very low yields. What are the potential causes?
A4: Several factors can contribute to a failed or low-yielding Fischer indole synthesis. The electron-withdrawing nature of the fluorine and nitrile groups on the phenyl ring of this compound can influence the reaction's success.
Troubleshooting Workflow for Failed Fischer Indole Synthesis
Caption: A logical workflow for troubleshooting a failed Fischer indole synthesis.
-
Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can lead to unwanted side reactions.[4] It is advisable to purify the starting materials if their purity is questionable.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical.[4][16] The optimal catalyst and concentration often need to be determined empirically. For substrates with electron-withdrawing groups, a stronger acid might be necessary to facilitate the key[18][18]-sigmatropic rearrangement.
-
Substituent Effects: While electron-donating groups on the aryl hydrazine can sometimes lead to N-N bond cleavage, the electron-withdrawing fluoro and cyano groups in your substrate should generally favor the desired cyclization. However, the substituents on the carbonyl partner play a crucial role.[19] Highly electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to undesired side reactions.[4]
-
Reaction Conditions: The Fischer indole synthesis is often sensitive to temperature and reaction time.[4] Insufficient heat may prevent the reaction from proceeding, while excessive heat can lead to decomposition. A systematic optimization of these parameters is recommended.
Q5: I am observing a significant amount of a yellow, insoluble side product in my Fischer indole synthesis. What is it likely to be?
A5: A common side reaction in reactions involving hydrazines and carbonyl compounds is the formation of an azine .[18] This occurs when one molecule of hydrazine reacts with two molecules of the carbonyl compound.
Azine Formation Side Reaction
Sources
- 1. Buy 5-Fluoro-2-hydrazino-benzonitrile | 1260982-79-3 [smolecule.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazonoyl Chlorides as Precursors for Synthesis of Novel Bis-Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
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- 12. Mechanisms of carcinogenicity of aryl hydrazines, aryl hydrazides, and arenediazonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scalable Synthesis of 2-Fluoro-5-hydrazinylbenzonitrile
Welcome to the technical support center for the scalable synthesis of 2-Fluoro-5-hydrazinylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth protocols, troubleshoot common experimental issues, and ensure a safe and efficient synthesis process.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, presents challenges in scalability related to the stability of intermediates and the choice of reagents. The most common and scalable pathway involves a two-step sequence: the diazotization of 5-amino-2-fluorobenzonitrile followed by the reduction of the resulting diazonium salt. This guide will focus on optimizing this route, addressing potential pitfalls, and providing field-proven solutions.
Overall Synthetic Workflow
The synthesis proceeds via two critical transformations. Understanding the flow is key to troubleshooting at each stage.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Detailed Experimental Protocols
These protocols are designed as a baseline for a scalable laboratory synthesis.
Protocol 1: Diazotization of 5-Amino-2-fluorobenzonitrile
This step converts the primary aromatic amine into a diazonium salt, which is a highly reactive intermediate used immediately in the next step without isolation.
Materials:
-
5-Amino-2-fluorobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Step-by-Step Procedure:
-
Amine Salt Formation: In a jacketed reactor equipped with an overhead stirrer, thermometer, and dropping funnel, charge concentrated HCl and distilled water. Cool the mixture to 0-5 °C using a circulating chiller.
-
Slowly add 5-amino-2-fluorobenzonitrile (1.0 eq) to the cold acid solution with vigorous stirring. The amine will dissolve to form its hydrochloride salt. It is crucial to maintain the temperature below 5 °C.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.05 - 1.1 eq) in cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred amine salt suspension from the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature between 0-5 °C.[1] This reaction is exothermic.
-
Completion Check: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. To confirm the absence of unreacted nitrous acid, test a drop of the solution with starch-iodide paper. A persistent blue-black color indicates excess nitrous acid; if this occurs, it can be quenched by the cautious addition of a small amount of sulfamic acid solution until the test is negative.
Causality Behind Choices:
-
Low Temperature (0-5 °C): Aryl diazonium salts are thermally unstable.[1] Above 5 °C, they rapidly decompose to form phenolic impurities and evolve nitrogen gas, which is a primary cause of low yield and can create a pressure hazard in a sealed system.[2][3]
-
Strong Acid (HCl): A sufficient excess of strong mineral acid is required for two reasons: 1) to form the soluble amine salt, and 2) to generate the active diazotizing agent, the nitrosonium ion (NO⁺), from sodium nitrite.[3][4] Insufficient acid can lead to unwanted side reactions, such as the coupling of the newly formed diazonium salt with unreacted amine to form colored azo compounds.[1][5]
Protocol 2: Reduction of the Diazonium Salt to Hydrazine
The crude diazonium salt solution is immediately used in this reduction step. The choice of reducing agent is critical for scalability, purity, and waste management.
Materials:
-
Crude diazonium salt solution from Protocol 1
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Sulfite (Na₂SO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate or other suitable organic solvent
Step-by-Step Procedure (using Stannous Chloride):
-
Reducing Agent Preparation: In a separate, larger reactor, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~2.5-3.0 eq) in concentrated HCl. Cool this solution to 0-5 °C.
-
Reduction: Slowly add the cold diazonium salt solution from Protocol 1 to the cold, vigorously stirred stannous chloride solution. Maintain the temperature below 10 °C throughout the addition.
-
Precipitation: The hydrazine product will typically precipitate as a tin complex salt. Stir the resulting slurry for 1-2 hours at low temperature.
-
Isolation: Filter the solid precipitate and wash it with cold, dilute HCl.
-
Basification & Extraction: Suspend the solid filter cake in water and cautiously add a concentrated NaOH solution until the pH is strongly basic (pH > 12). This will decompose the tin complex and liberate the free hydrazine base. The tin salts will precipitate as tin hydroxides.
-
Extract the aqueous slurry multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Causality Behind Choices:
-
Stannous Chloride (SnCl₂): A powerful and reliable reducing agent for converting diazonium salts to hydrazines.[2] However, it generates significant tin-based waste, which can complicate product purification and waste disposal on a large scale.[6]
-
Strongly Basic Workup: The hydrazine product is often tightly bound in a complex with tin. A high pH is required to break this complex and precipitate the tin as insoluble hydroxides, allowing the organic product to be extracted.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues in a direct question-and-answer format.
Caption: A decision tree for troubleshooting common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: My diazotization reaction turned dark brown and I got a very low yield. What happened? A1: A dark brown or black color is a classic sign of diazonium salt decomposition or unwanted side reactions.[1] The most likely cause is the temperature rising above the critical 0-5 °C range. This causes the diazonium salt to react with water to form a phenol, which can lead to further colored byproducts. Another cause is insufficient acidity, which allows the diazonium salt to couple with unreacted 5-amino-2-fluorobenzonitrile, forming highly colored azo dyes.[3]
-
Solution: Ensure your cooling system is robust (an ice-salt bath is often more effective than ice alone). Add the sodium nitrite solution very slowly, monitoring the internal temperature constantly. Verify that you are using a sufficient molar excess of strong acid.
Q2: The yield of my reduction step is poor. How can I improve it? A2: Poor yield in the reduction step can stem from several factors:
-
Decomposition of the Intermediate: If the diazonium salt solution was not used immediately or was allowed to warm up, it would have decomposed before it could be reduced.
-
Incomplete Reduction: You may not be using enough reducing agent. Ensure you are using a sufficient molar excess (e.g., 2.5-3.0 equivalents for SnCl₂). Monitor the reaction by TLC or LC-MS to confirm the disappearance of the intermediate.
-
Losses During Workup: If using SnCl₂, the hydrazine product can remain complexed with tin if the basification step is incomplete. Ensure the pH is strongly alkaline (pH > 12) to fully precipitate tin hydroxides and liberate the product for extraction.[6]
Q3: I am having trouble with tin contamination in my final product. Are there better, more scalable reducing agents? A3: Yes, this is a common challenge with SnCl₂ reductions. For improved scalability and easier purification, consider these alternatives:
-
Sodium Sulfite (Na₂SO₃) / Sodium Dithionite (Na₂S₂O₄): These are effective and cheaper reducing agents with fewer environmental concerns than heavy metals.[2][5] The reaction typically involves adding the diazonium salt solution to a warm solution of sodium sulfite.[6] A patented method highlights the use of sodium sulfite for preparing hydrazine compounds.[7]
-
L-Ascorbic Acid (Vitamin C): A "green chemistry" approach has been developed for the large-scale synthesis of arylhydrazines using L-ascorbic acid.[8] This method is performed in an entirely aqueous medium, avoids heavy metals, and is highly suitable for pharmaceutical manufacturing where metal contamination is a major concern.
Q4: Is it safe to isolate the intermediate diazonium salt? A4: No. It is strongly advised not to isolate aryl diazonium salts with chloride counterions in a solid, dry state. They are known to be thermally unstable and can be violently explosive upon friction, shock, or heating.[9] The safest practice is to generate and use the diazonium salt in a cold aqueous solution in situ.
Part 3: Quantitative Data & Reagent Comparison
Table 1: Typical Reaction Parameters
| Parameter | Step 1: Diazotization | Step 2: Reduction (with SnCl₂) |
| Key Reagents | NaNO₂, conc. HCl | SnCl₂·2H₂O, conc. HCl |
| Equivalents (vs. Amine) | 1.05 - 1.1 eq NaNO₂ | 2.5 - 3.0 eq SnCl₂·2H₂O |
| Solvent | Water | Water / HCl |
| Temperature | 0 - 5 °C | 0 - 10 °C |
| Typical Time | 1 - 1.5 hours | 2 - 4 hours |
| Workup | Used directly in the next step | Basification (pH>12), Extraction |
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Pros | Cons | Scalability Notes |
| **Stannous Chloride (SnCl₂) ** | High reactivity, reliable, well-established method.[2] | Heavy metal waste, product contamination with tin, difficult workup.[6][8] | Challenging for large-scale pharmaceutical synthesis due to metal waste and purity concerns. |
| Sodium Sulfite (Na₂SO₃) | Inexpensive, avoids heavy metals, simpler workup.[5][7] | Can sometimes lead to lower yields if conditions are not optimized. | Good scalability; more environmentally friendly than tin-based methods. |
| L-Ascorbic Acid | "Green" reagent, aqueous process, no heavy metals, high purity.[8] | Higher reagent cost compared to sulfite, may require optimization. | Excellent for large-scale synthesis where purity and low metal content are critical. |
Part 4: Safety & Handling
WARNING: The synthesis of this compound involves hazardous materials and reactions. A thorough risk assessment must be conducted before beginning any work.
-
Aryl Diazonium Salts:
-
Hydrazine and its Derivatives:
-
Toxicity & Carcinogenicity: Hydrazines are toxic by inhalation, ingestion, and skin contact. They are also considered potential carcinogens.[10][11]
-
Handling Precautions: Always handle hydrazine derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.[12][13]
-
Spills: Have appropriate spill kits ready. Neutralize small spills with a weak oxidizing agent like calcium hypochlorite solution.
-
-
Reagents:
-
Acids/Bases: Handle concentrated HCl and NaOH with extreme care. They cause severe chemical burns.[11]
-
Stannous Chloride: Corrosive and harmful if swallowed.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11][12]
References
-
Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]
-
Diazonium compound. (n.d.). In Wikipedia. [Link]
-
Aromatic Diazonium Salts. (n.d.). NPTEL Archive. [Link]
- CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite. (2013).
-
Safety and Handling of Hydrazine. (n.d.). DTIC. [Link]
-
Performance Chemicals Hydrazine. (n.d.). Arxada. [Link]
-
Penland, E., et al. (2008). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Organic Process Research & Development, 13(1), 45-50. [Link]
-
Reaction mechanism for the electroreduction of aryl diazonium salts to electrode surfaces and the main side reactions. (2007). ResearchGate. [Link]
-
On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. (1998). Journal of Chemical Research, Synopses. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
-
Diazotization Reaction Mechanism. (n.d.). Unacademy. [Link]
-
How to reduce the diazonium cation for aryl compounds (anthracene) apart from SnCl2? (2013). Reddit. [Link]
-
On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. (1998). Semantic Scholar. [Link]
- CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. (2022).
-
Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
-
Diazotization (synthesis problem). (2026). Reddit. [Link]
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). Organic Letters, 22(18), 7173-7177. [Link]
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Technical Support Center: Catalyst Selection for Reactions Involving 2-Fluoro-5-hydrazinylbenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-5-hydrazinylbenzonitrile. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the common synthetic transformations of this versatile building block, with a particular focus on catalyst selection for two major reaction classes: the Fischer Indole Synthesis and Pyrazole Synthesis.
Introduction to this compound in Synthesis
This compound is a substituted phenylhydrazine that serves as a valuable precursor in the synthesis of various heterocyclic compounds, which are prominent scaffolds in many pharmaceutical and agrochemical agents.[1] The presence of both a fluorine atom and a nitrile group, both of which are electron-withdrawing, significantly influences the reactivity of the hydrazine moiety. This guide will help you navigate the challenges and opportunities presented by these electronic effects in your catalytic reactions.
Section 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[2][3]
Core Concepts and Mechanistic Insights
The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. The key step is an acid-catalyzed[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[3][4]
The electron-withdrawing nature of the fluoro and nitrile groups on the this compound ring can slow down the rate-determining[4][4]-sigmatropic rearrangement, often necessitating more forcing conditions or careful catalyst selection compared to reactions with electron-rich phenylhydrazines.[5]
Caption: General mechanism of the Fischer Indole Synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Fischer indole synthesis with this compound is giving low to no yield. What are the likely causes and how can I improve it?
A1: Low yields with electron-deficient phenylhydrazines like this compound are a common challenge. Here’s a systematic approach to troubleshooting:
-
Catalyst Choice and Concentration: The choice of acid catalyst is critical.[6] Both Brønsted and Lewis acids can be effective, but the optimal choice is substrate-dependent.[2][3]
-
Initial Screening: Start with common catalysts like polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TSA).[2][7]
-
Lewis Acids: For electron-deficient systems, stronger Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃) might be necessary to promote the reaction.[2][7]
-
Catalyst Loading: Ensure you are using a sufficient amount of catalyst. For Lewis acids, stoichiometric amounts are often required.[8]
-
-
Reaction Temperature: Elevated temperatures are generally required for the Fischer indole synthesis, especially with deactivated substrates.[9]
-
Stepwise Increase: If your initial attempts at lower temperatures failed, gradually increase the reaction temperature. Be mindful that excessive heat can lead to decomposition.[6]
-
Solvent Choice: Use a high-boiling point solvent like toluene, xylene, or diglyme to achieve the necessary temperatures.
-
-
Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can lead to side reactions and inhibit catalysis.[10] Ensure your starting materials are pure before use.
Q2: I am observing the formation of multiple products. What are the possible side reactions and how can I improve the selectivity?
A2: Side product formation can arise from several pathways:
-
Regioselectivity with Unsymmetrical Ketones: When using an unsymmetrical ketone, two different ene-hydrazines can form, leading to a mixture of regioisomeric indoles.[11]
-
The electronic effects of the substituents on the phenylhydrazine ring influence the regioselectivity. For meta-substituted phenylhydrazines with electron-withdrawing groups, cyclization leading to the 4-substituted indole is often favored.[11]
-
Catalyst Influence: The choice of acid catalyst can sometimes influence the regioselectivity, although the structure of the reactants is the dominant factor.[12]
-
-
N-N Bond Cleavage: Under harsh acidic conditions, the N-N bond of the ene-hydrazine intermediate can cleave, leading to the formation of anilines and other degradation products.[13] This is more pronounced with electron-donating groups but can still occur with electron-withdrawing groups under forcing conditions.
-
Milder Conditions: If N-N bond cleavage is suspected, try using a milder catalyst or lowering the reaction temperature.
-
-
Purification: Careful column chromatography is often required to separate isomeric products and remove impurities.
Catalyst Comparison for Fischer Indole Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | |||
| p-Toluenesulfonic acid (p-TSA) | Toluene, reflux | Readily available, easy to handle. | May require high temperatures. |
| Polyphosphoric acid (PPA) | Neat, 80-150 °C | Strong dehydrating agent, often gives good yields. | Viscous, difficult to work with, product isolation can be challenging.[2] |
| Lewis Acids | |||
| Zinc chloride (ZnCl₂) | Acetic acid or neat, reflux | Commonly used, effective for many substrates.[7] | Can be hygroscopic, requires anhydrous conditions. |
| Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane or neat, rt to reflux | Strong Lewis acid, can promote difficult cyclizations.[2] | Highly sensitive to moisture, corrosive. |
| Palladium Catalysis | |||
| Pd/Xantphos (Buchwald modification) | Toluene, base, heat | Milder conditions, allows for the use of aryl halides as starting materials.[10][14] | Requires specialized ligands and catalyst, may be more expensive. |
Experimental Protocol: General Procedure for Fischer Indole Synthesis
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired ketone or aldehyde (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol, acetic acid).[1]
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC). The hydrazone can be isolated or used directly in the next step.
-
Cyclization: Add the acid catalyst (e.g., ZnCl₂, 1.2 eq. or PPA) to the hydrazone.
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with stirring.[4]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with water or a basic solution (e.g., NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 2: Pyrazole Synthesis
The reaction of hydrazines with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a fundamental method for constructing the pyrazole ring.[15][16] Additionally, multicomponent reactions offer an efficient route to highly substituted pyrazoles.
Core Concepts and Mechanistic Insights
In the Knorr synthesis, the reaction is typically acid-catalyzed and involves the initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole.[17]
With unsymmetrical 1,3-dicarbonyls, the initial nucleophilic attack of the hydrazine can occur at either carbonyl group, potentially leading to a mixture of regioisomers. The electronic and steric properties of both reactants, as well as the reaction conditions, influence the regioselectivity.[18]
Caption: General mechanism of the Knorr Pyrazole Synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Knorr pyrazole synthesis is giving a low yield and a complex mixture of products. What should I investigate?
A1: Similar to the Fischer indole synthesis, several factors can contribute to poor outcomes in pyrazole synthesis:
-
Catalyst Selection: While often acid-catalyzed, a variety of catalysts can be employed.
-
Acid Catalysis: A few drops of glacial acetic acid are often sufficient.[19]
-
Heterogeneous Catalysts: For a greener approach and easier work-up, consider solid acid catalysts like Amberlyst-70 or nano-ZnO.[4][16] These catalysts are often reusable.[20]
-
Nickel Catalysis: Heterogeneous nickel-based catalysts have been shown to be effective in one-pot syntheses of pyrazoles at room temperature.[21]
-
-
Regioselectivity: With an unsymmetrical 1,3-dicarbonyl, you may be forming two regioisomers. The electron-withdrawing groups on the this compound will influence which carbonyl group is attacked preferentially.
-
Solvent and pH: The regioselectivity can sometimes be influenced by the solvent and the pH of the reaction medium.[22]
-
-
Reaction Conditions:
Q2: I am interested in a more atom-economical approach to pyrazoles. What are my options?
A2: Multicomponent reactions (MCRs) are an excellent strategy for the efficient, one-pot synthesis of highly substituted pyrazoles.[20]
-
Typical Components: These reactions often involve a hydrazine, a compound with a reactive methylene group (like malononitrile or ethyl acetoacetate), and an aldehyde or ketone.[20]
-
Catalysis: A wide range of catalysts can be used, including nano-magnetic particles (e.g., Fe₃O₄, CoFe₂O₄) which allow for easy catalyst recovery and reuse.[20]
Catalyst Comparison for Pyrazole Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Homogeneous Catalysts | |||
| Acetic Acid | Ethanol or propanol, reflux | Inexpensive and readily available.[19] | May require purification to remove the catalyst. |
| Heterogeneous Catalysts | |||
| Nano-ZnO | Water, reflux | "Green" catalyst, can be recycled.[4] | May require specific preparation of the nanocatalyst. |
| Amberlyst-70 | Water, room temperature | Mild conditions, recyclable, easy work-up.[16] | May have lower activity than some metal catalysts. |
| Nickel-based catalysts | Ethanol, room temperature | High efficiency, low catalyst loading, short reaction times.[21] | Potential for metal contamination in the product. |
| Magnetic Nanoparticles (e.g., Fe₃O₄) | Water or solvent-free, room temp to 80 °C | Excellent recyclability, high yields.[20] | Synthesis of the catalyst may be required. |
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis
-
Reaction Setup: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 eq.), this compound (1.0 eq.), and a suitable solvent (e.g., ethanol, water).[19]
-
Catalyst Addition: Add the catalyst (e.g., a few drops of glacial acetic acid or a catalytic amount of a heterogeneous catalyst).
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the chosen catalyst and substrates.
-
Monitor the reaction by TLC until completion.
-
Work-up:
-
For homogeneous catalysts, cool the reaction mixture and add water to precipitate the product.
-
For heterogeneous catalysts, filter off the catalyst and concentrate the filtrate.
-
-
Purification: Collect the solid product by filtration and wash with a suitable solvent (e.g., cold water or ethanol). The product can be further purified by recrystallization.
References
- A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. (2025). BenchChem.
- 5-Fluoro-2-hydrazino-benzonitrile | 1260982-79-3. (n.d.). Smolecule.
- A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. (2016).
- Fischer indole synthesis. (2023). In Wikipedia.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Buchwald, S. L., et al. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry, 24(10), 3875-3881.
- Application Notes and Protocols: The Fischer Indole Synthesis with Substituted Phenylhydrazines. (2025). BenchChem.
- Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). Molecules, 27(22), 7984.
- Example of pyrazole-containing bioactive compounds. (n.d.).
- Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (2012). Chemical and Pharmaceutical Bulletin, 60(10), 1269-1275.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (n.d.). BenchChem.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). Molecules, 25(6), 1377.
- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). RSC Advances, 8(42), 23920-23924.
- Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society, 133(14), 5439–5447.
- Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. (2019). Synthesis, 51(19), 3727-3734.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- "detailed experimental protocol for Knorr pyrazole synthesis". (n.d.). BenchChem.
- Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. (2015). RSC Advances, 5(2), 135-139.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(18), 5498.
- A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. (1998). Organic Chemistry Portal.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6524.
- Technical Support Center: Optimization of Fischer Indole Synthesis. (n.d.). BenchChem.
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
- Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (2021).
- On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. (1989). Acta Chemica Scandinavica, 43, 651-659.
- Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. (2023). American Journal of Medical Science and Chemical Research.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. (2015). The Buchwald Research Group.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. (1998). Journal of the American Chemical Society, 120(26), 6621–6622.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (2018).
- Indoles. (n.d.). University of California, Irvine.
- Knorr pyrazole synthesis. (2021). In Name Reactions.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-219.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Chemistry of Indole. (n.d.).
- Effects of electron-withdrawing groups. (n.d.).
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2016). RSC Advances, 6(98), 95934-95958.
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- 21. Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles [mdpi.com]
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Technical Support Center: Byproduct Identification in 2-Fluoro-5-hydrazinylbenzonitrile Reactions
This guide is designed for researchers, scientists, and drug development professionals working with 2-Fluoro-5-hydrazinylbenzonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation and identification of byproducts in common synthetic applications.
I. Understanding the Reactivity of this compound
This compound is a versatile intermediate, but its reactivity is dictated by three key functional groups: the nucleophilic hydrazine, the electron-withdrawing nitrile, and the fluorinated aromatic ring. The interplay between these groups, especially under acidic or thermal stress, is the primary source of byproduct formation. This guide will focus on two common reaction types: Fischer Indole Synthesis and Pyrazole Synthesis.
II. Troubleshooting Common Issues & FAQs
This section addresses frequent problems observed during experimentation, explains the underlying chemical principles, and offers actionable solutions.
FAQ 1: Low or No Product Yield
Q: My Fischer indole synthesis with this compound and a ketone (e.g., cyclohexanone) is failing or giving a very low yield. What are the most likely causes?
A: Low yields in this synthesis are common and can typically be attributed to three main factors: N-N bond cleavage, inappropriate acid catalysis, or instability of the starting material.
-
Causality - N-N Bond Cleavage: The Fischer indole synthesis proceeds via a[1][1]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[2][3] However, this intermediate can undergo a competing side reaction: heterolytic cleavage of the weak N-N bond.[4] This cleavage is often promoted by strong electron-donating groups on the phenyl ring, but can also be a significant issue with other substitution patterns, leading to the formation of an aniline derivative and other fragments instead of the desired indole.[4][5] In your case, this would result in the formation of 4-Amino-3-fluorobenzonitrile .
-
Experimental Choices - Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[6][7]
-
Too Strong/Concentrated Acid: Can lead to rapid decomposition of the hydrazine starting material or the hydrazone intermediate, resulting in tar formation.
-
Too Weak/Dilute Acid: May not be sufficient to catalyze the key[1][1]-sigmatropic rearrangement effectively.
-
Common Catalysts: Brønsted acids (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃) are frequently used.[2] If one is failing, a systematic screen of others is recommended.
-
-
Trustworthiness - Starting Material Purity: Phenylhydrazines are susceptible to oxidation by air, forming colored impurities that can inhibit the reaction.[8] Always use freshly opened or purified this compound and ensure the carbonyl component is free of peroxides or aldol condensation byproducts.[6]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
FAQ 2: Unexpected Peaks in Mass Spectrometry Analysis
Q: My LC-MS analysis shows a significant peak with a mass of [M+18] relative to my expected product. What is this impurity?
A: An [M+18] peak almost certainly corresponds to the hydrolysis of the benzonitrile group (-CN) to a primary benzamide (-CONH₂). This is a very common byproduct when water is present in the reaction, especially under acidic or basic conditions with heating.[9][10]
-
Mechanism: The reaction is catalyzed by acid (protonation of the nitrile nitrogen) or base (hydroxide attack on the nitrile carbon), leading to an intermediate that tautomerizes to the amide.[11][12]
-
Prevention:
-
Anhydrous Conditions: Use dry solvents and reagents. If using an acid like HCl, use a solution in an anhydrous solvent (e.g., HCl in dioxane) rather than aqueous HCl.
-
Inert Atmosphere: While primarily for preventing oxidation, running the reaction under Nitrogen or Argon helps minimize atmospheric moisture ingress.
-
Work-up Conditions: Minimize exposure to strongly acidic or basic aqueous solutions for extended periods during the work-up, especially if heating is required.
-
Q: I also observe a smaller peak at [M+19]. What could this be?
A: This peak likely represents the further hydrolysis of the amide byproduct to the corresponding carboxylic acid (-COOH). The mass difference corresponds to the replacement of -NH₂ (16 amu) with -OH (17 amu), but the observed mass in the MS will be [M(amide)+1] or [M(acid)-NH3+H2O]. The overall transformation from nitrile to carboxylic acid is [M(nitrile) + 32 - 14] = [M+18]. Wait, let me re-calculate. Nitrile (CN) to Carboxylic Acid (COOH). The change is C -> C, N -> OOH. This is incorrect. The hydrolysis of a nitrile R-CN adds H₂O to form R-CONH₂ (M+18). Further hydrolysis adds another H₂O and removes NH₃, resulting in R-COOH. The mass change from R-CN to R-COOH is (mass of 2*O + H) - mass of N = (32+1) - 14 = +19. Therefore, an [M+19] peak relative to the nitrile-containing product is the carboxylic acid byproduct.
FAQ 3: Complex Product Mixture and Purification Challenges
Q: My reaction to form a pyrazole from this compound and an unsymmetrical 1,3-dicarbonyl resulted in two product spots on TLC with very similar Rf values. How do I identify them?
A: This is a classic issue of regioselectivity . When an unsymmetrical dicarbonyl (e.g., 1-phenyl-1,3-butanedione) reacts with a substituted hydrazine, two different regioisomeric pyrazoles can form.[13][14] The initial condensation can occur at either carbonyl group, leading to two distinct cyclized products that are often difficult to separate by standard column chromatography.
-
Identification:
-
LC-MS: Both isomers will have the identical mass.
-
NMR Spectroscopy: This is the definitive technique. 2D NMR experiments like HMBC and NOESY can establish the connectivity and spatial relationships between protons and carbons, allowing for unambiguous structure elucidation of each isomer.
-
-
Minimization:
-
Solvent and Temperature: The ratio of isomers can sometimes be influenced by reaction conditions. Experiment with different solvents (e.g., ethanol vs. acetic acid) and temperatures.
-
Catalyst: While often run without a catalyst or with a mild acid, exploring different acid catalysts might favor one isomer over the other.
-
III. Potential Byproduct Summary
The following table summarizes the most common potential byproducts, their origin, and their mass difference relative to a hypothetical target product (e.g., an indole derived from cyclohexanone).
| Byproduct Name | Origin | Molecular Formula | Δ Mass (vs. Target) | Identification Signature |
| 4-Amino-3-fluorobenzonitrile | N-N Bond Cleavage | C₇H₅FN₂ | - | Detected as a separate, lower MW compound by LC-MS or GC-MS. |
| Target Product-Amide | Nitrile Hydrolysis | C₁₃H₁₂FN₃O | +18 | [M+18] peak in mass spectrum. |
| Target Product-Carboxylic Acid | Nitrile Hydrolysis | C₁₃H₁₁FN₂O₂ | +19 | [M+19] peak in mass spectrum. |
| Oxidized Dimer | Oxidation of Hydrazine | C₁₄H₁₀F₂N₄ | - | Complex mixture, often contributes to dark color/tar. Mass depends on specific structure. |
| Regioisomeric Product | Reaction with Unsymmetrical Substrate | Same as Target | 0 | Same mass as the target product, requires separation (HPLC) and structural analysis (NMR). |
IV. Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis
This is a representative protocol and must be optimized for specific substrates.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: Add anhydrous solvent (e.g., toluene or acetic acid, ~0.1-0.2 M concentration). Add the ketone or aldehyde (1.1 eq).
-
Catalyst: Add the acid catalyst (e.g., ZnCl₂ (1.5 eq) or polyphosphoric acid).
-
Reaction: Heat the mixture to reflux (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully pouring it into a beaker of ice water or a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Byproduct Analysis via HPLC-MS
This protocol provides a starting point for developing a method to separate the target product from the key byproducts discussed.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 10% B.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 10% B over 1 minute.
-
Hold at 10% B for 3 minutes (equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm, coupled with a mass spectrometer (ESI+ mode).
-
Rationale: This gradient is designed to elute polar byproducts like 4-amino-3-fluorobenzonitrile and the carboxylic acid derivative early, followed by the amide, and then the more non-polar target indole product and any regioisomers. Formic acid is a common additive to improve peak shape and ionization efficiency in mass spectrometry.[1]
Key Byproduct Formation Pathways
Caption: Desired reaction pathway vs. common byproduct pathways.
V. References
-
Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. [Link]
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). White Paper. [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Ramesh Chaughule. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]
-
C. J. Giffney & C. J. O'Connor. (1975). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Douglas, C. J., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 4848–4859. [Link]
-
Ishii, H., et al. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 49(10), 1241-1250. [Link]
-
Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]
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Chegg.com. (2021). Solved BASIC HYDROLYSIS OF BENZONITRILE. [Link]
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Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6). [Link]
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Fustero, S., et al. (2010). New synthesis of fluorinated pyrazoles. Organic Letters, 12(20), 4548-4551. [Link]
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Chimenti, F., et al. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 17(12), 14782-14835. [Link]
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Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [Link]
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Defense Technical Information Center. (1973). Hydrazine Impurity Survey. [Link]
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Technical Support Center: Moisture Sensitivity of 2-Fluoro-5-hydrazinylbenzonitrile Reactions
Welcome to the technical support center for 2-Fluoro-5-hydrazinylbenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their synthetic endeavors. The unique combination of a nucleophilic hydrazine, an electron-withdrawing nitrile, and a fluoro-substituted aromatic ring makes this compound a valuable building block. However, its reactivity profile, particularly the sensitivity of the hydrazine moiety, necessitates careful handling to avoid unwanted side reactions and ensure reproducibility. This document provides in-depth troubleshooting advice and best practices to address challenges related to moisture sensitivity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability and handling of this compound.
Q1: How stable is this compound to ambient moisture and air?
A1: this compound is susceptible to degradation in the presence of atmospheric moisture and oxygen. The primary point of sensitivity is the hydrazine group (-NHNH₂), which is a strong reducing agent and can be readily oxidized by air, often leading to discoloration (e.g., turning yellow or brown) and the formation of complex byproducts. Furthermore, as a base, the hydrazine moiety can react with acidic gases (like CO₂) and water in the air to form salts, which may impact its reactivity and solubility.[1] For these reasons, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator.
Q2: What are the primary degradation pathways for this compound in the presence of water?
A2: In the presence of water, particularly under non-neutral pH conditions, several degradation or side-reaction pathways can occur:
-
Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile (-CN) group can hydrolyze to form 2-fluoro-5-hydrazinylbenzamide and subsequently 2-fluoro-5-hydrazinylbenzoic acid. This is a common reaction for benzonitriles.
-
Hydrazone Formation with Carbonyl Impurities: Trace amounts of aldehyde or ketone impurities in your solvents or on your glassware can react with the highly nucleophilic hydrazine to form the corresponding hydrazone. This consumes your starting material and introduces impurities.
-
Oxidation: While not a direct reaction with water, dissolved oxygen in aqueous media can lead to the oxidation of the hydrazine. This process can be catalyzed by trace metal impurities.[2]
-
Salt Formation: In protic solvents like water, the basic hydrazine group can be protonated to form the corresponding hydrazinium salt. This alters the nucleophilicity of the hydrazine and can significantly affect its participation in subsequent reactions.[1]
Q3: My solid this compound has changed color. Is it still usable?
A3: A change in color, typically to yellow or brown, is an indicator of oxidation. While minor discoloration may not significantly impact the outcome of some robust reactions, it signifies a decrease in purity. For sensitive applications, such as in multi-step pharmaceutical synthesis where impurity profiling is critical, it is advisable to purify the material (e.g., by recrystallization under an inert atmosphere) or use a fresh, high-purity batch. For less sensitive applications, running a small-scale test reaction is recommended to determine if the material's quality is still acceptable.
Part 2: Troubleshooting Guide for Common Reactions
This guide provides a systematic approach to diagnosing and solving common issues encountered in reactions involving this compound, with a focus on moisture as a root cause.
Issue 1: Low or No Yield in Cyclization Reactions (e.g., Pyrazole or Indole Synthesis)
Scenario: You are attempting a Fischer indole synthesis or a Knorr-type pyrazole synthesis, and you observe a low yield of the desired heterocyclic product, with starting material remaining or a complex mixture of byproducts.
Potential Moisture-Related Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Protonation of Hydrazine | In the presence of water, especially under the acidic conditions required for reactions like the Fischer indole synthesis, the hydrazine can be protonated to form a hydrazinium salt.[3] This deactivates it as a nucleophile, preventing the initial formation of the hydrazone intermediate. | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven (125°C overnight) and cool under a stream of inert gas.[4] 2. Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. 3. Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon. |
| Hydrolysis of Reactants/Intermediates | If your reaction partner (e.g., a 1,3-dicarbonyl compound for pyrazole synthesis) is sensitive to hydrolysis, moisture will degrade it. Similarly, the intermediate hydrazone can be hydrolytically unstable. | 1. Verify Stability of All Reagents: Check the literature for the moisture sensitivity of all components in your reaction. 2. Minimize Reaction Time: Optimize conditions to reduce the overall time the reaction is running, minimizing exposure to trace moisture. |
| Side Reaction Favored | The presence of water can sometimes alter the reaction pathway. For instance, in some cases, aqueous conditions might favor alternative cyclization pathways or decomposition of intermediates. | 1. Solvent Screen: If aqueous conditions are unavoidable for one reactant, consider a biphasic system or the use of a phase-transfer catalyst. For many cyclizations, a switch to aprotic solvents can be beneficial.[5] |
Troubleshooting Workflow: Low Yield in Cyclization
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of 2-Fluoro-5-hydrazinylbenzamide or Benzoic Acid Byproduct
Scenario: Your LC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to the mass of the amide or carboxylic acid derivative of your starting material.
Potential Moisture-Related Cause & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Nitrile Hydrolysis | The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures. The presence of water is a prerequisite for this side reaction. | 1. pH Control: If your reaction conditions are strongly acidic or basic, moisture contamination will accelerate nitrile hydrolysis. Ensure your pH is only as extreme as necessary for the desired reaction. 2. Temperature Management: If possible, run the reaction at a lower temperature to disfavor the hydrolysis pathway, which often has a higher activation energy. 3. Anhydrous Conditions: As always, the most effective preventative measure is to exclude water from the reaction system. |
Visualizing the Side Reaction:
Caption: Competing reaction pathways in the presence of water.
Part 3: Experimental Protocols for Anhydrous Reactions
Adherence to strict anhydrous techniques is paramount for success. The following protocol outlines the setup for a generic reaction using this compound.
Protocol: Setting Up an Anhydrous Reaction
-
Glassware Preparation:
-
Disassemble and thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.).
-
Place the glassware in an oven at >120°C for at least 4 hours, or preferably overnight.
-
Remove the hot glassware and immediately assemble the reaction apparatus while flushing with a stream of dry nitrogen or argon. Allow to cool to room temperature under this inert atmosphere.
-
-
Reagent Handling:
-
This compound should be handled in a glovebox or under a positive pressure of inert gas. Weigh it out quickly and add it to the reaction flask against a counter-flow of inert gas.
-
Use anhydrous grade solvents. Solvents packaged under nitrogen in septum-sealed bottles are ideal.
-
Liquid reagents should be transferred via a dry syringe that has been flushed with inert gas.
-
-
Reaction Assembly and Execution:
-
Assemble the cooled, dried glassware. Use high-vacuum grease for any glass joints if necessary, although well-fitting joints are often sufficient.
-
Seal the system with rubber septa.
-
Connect the reaction flask to a bubbler or a nitrogen/argon manifold to maintain a slight positive pressure of inert gas throughout the reaction.[4]
-
Introduce solvents and liquid reagents via syringe through the septum.
-
Stir the reaction mixture and heat as required using an oil bath or heating mantle. Monitor the reaction by TLC or LC-MS by withdrawing aliquots via syringe.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully. Be aware that some reagents used in anhydrous reactions can react violently with water. The quenching procedure should be chosen based on the specific reagents used. For quenching excess hydrazine, dilution with a large volume of cold water is a safe approach.[6]
-
References
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-
Beneteau, V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(5), 1197. [Link]
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Ghaffari, B., et al. (2018). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Journal of the American Chemical Society, 140(44), 14903–14914. [Link]
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Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
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Royal Society of Chemistry. (2016). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. RSC Advances, 6(10), 8343-8355. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl Hydrazines via CuI/BMPO Catalyzed Cross-Coupling of Aryl Halides with Hydrazine Hydrate in Water. [Link]
-
ACS Publications. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Omega, 5(8), 4185–4194. [Link]
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ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(2), 221–237. [Link]
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PubMed. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 129, 212-219. [Link]
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Royal Society of Chemistry. (2020). Degradation of selected perfluoroalkyl substances (PFASs) using AlF3 in water. Physical Chemistry Chemical Physics, 22(34), 19041-19047. [Link]
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Houk, K. N., & Garg, N. K. (2014). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 79(21), 10488–10494. [Link]
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Wikipedia. (n.d.). Hydrazine. [Link]
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Angewandte Chemie International Edition. (2020). N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Angewandte Chemie International Edition, 59(24), 9494-9498. [Link]
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YouTube. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
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PubChem. (n.d.). 2-Fluoro-5-hydroxybenzonitrile. [Link]
-
PubChem. (n.d.). 2-Fluoro-5-(5-hydroxy-3-pyridinyl)benzonitrile. [Link]
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ResearchGate. (n.d.). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. [Link]
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KWR. (2022). A breakthrough for degrading “forever chemicals”. What’s it in for the water sector?. [Link]
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PubMed. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature protocols, 10(4), 549–561. [Link]
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Royal Society of Chemistry. (2025). Chemodosimetric sensing of hydrazine via an irreversible reaction-based sensor and its multifunctional applications. Environmental Science: Advances, 4, 1054-1064. [Link]
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ResearchGate. (2016). A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials. [Link]
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PubMed. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. International journal of pharmaceutics, 472(1-2), 245–255. [Link]
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PubChem. (n.d.). 2-fluoro-5-(((1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene)methyl)benzonitrile. [Link]
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IDEAS/RePEc. (2020). Degradation of Low Concentrated Perfluorinated Compounds (PFCs) from Water Samples Using Non-Thermal Atmospheric Plasma (NTAP). [Link]
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MDPI. (2022). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. Sustainability, 14(9), 5589. [Link]
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NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]
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-
PubChem. (n.d.). 2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile. [Link]
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Validation & Comparative
A Comparative Guide to 2-Fluoro-5-hydrazinylbenzonitrile and Its Non-Fluorinated Analogs for Drug Discovery Professionals
Introduction: The Strategic Value of Fluorination in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful tool for optimizing drug candidates.[1] While structurally subtle, replacing a hydrogen atom with fluorine can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[2] This guide provides an in-depth, objective comparison of 2-Fluoro-5-hydrazinylbenzonitrile and its non-fluorinated analog, 5-hydrazinylbenzonitrile. Through an analysis of their physicochemical properties, synthetic accessibility, and metabolic profiles, we will elucidate the nuanced yet critical impact of a single fluorine atom. This information is intended to empower researchers, scientists, and drug development professionals to make informed decisions in the rational design of novel therapeutics. Hydrazinylbenzonitrile cores are versatile synthons, and understanding the implications of fluorination is paramount to harnessing their full potential in developing next-generation pharmaceuticals with enhanced efficacy and developability.
Part 1: A Head-to-Head Comparison of Physicochemical Properties
The introduction of a highly electronegative fluorine atom into the benzonitrile ring instigates significant electronic perturbations that modify key physicochemical parameters crucial for drug action. These include basicity (pKa) and lipophilicity (logP), which collectively govern a molecule's solubility, membrane permeability, and potential for target engagement.
Basicity (pKa): The Electron-Withdrawing Influence of Fluorine
The basicity of the hydrazinyl moiety is a critical determinant of its interaction with biological targets and its ionization state at physiological pH. The fluorine atom at the ortho position to the nitrile and meta to the hydrazinyl group in this compound exerts a strong electron-withdrawing inductive effect. This effect reduces the electron density on the nitrogen atoms of the hydrazinyl group, thereby decreasing its basicity and lowering its pKa value compared to the non-fluorinated analog.[3]
Lipophilicity (logP): Balancing Polarity and Permeability
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug.[4] Fluorine is more lipophilic than hydrogen, and its introduction is a common strategy to increase a molecule's overall lipophilicity.[2] This generally translates to improved membrane permeability and, in some cases, enhanced binding to hydrophobic pockets of target proteins.[5]
Predicted logP values, which serve as a reliable estimate of this property, support this trend. The fluorinated analog is predicted to be slightly more lipophilic than its non-fluorinated counterpart.
| Compound | Molecular Formula | Molecular Weight | Predicted logP | pKa Trend (Relative) |
| This compound | C₇H₆FN₃ | 151.14 g/mol | 1.0[5] | Lower |
| 5-Hydrazinylbenzonitrile | C₇H₇N₃ | 133.15 g/mol | ~0.9-1.2[1][2] | Higher |
Table 1: Comparison of the physicochemical properties of this compound and its non-fluorinated analog. Predicted logP values are from PubChem's XlogP3 model.
Part 2: Reactivity and Synthetic Accessibility
The electronic changes induced by fluorination also have a direct impact on the chemical reactivity of the molecule, influencing the choice of synthetic routes and reaction conditions.
Comparative Reactivity
The reduced electron density on the hydrazinyl group of this compound not only lowers its basicity but also its nucleophilicity.[6] This means that it will generally be less reactive towards electrophiles, such as aldehydes and ketones in the formation of hydrazones, a common reaction in the elaboration of such scaffolds.[7] Consequently, reactions involving the hydrazinyl group of the fluorinated analog may require more forcing conditions (e.g., higher temperatures, stronger acid catalysis) to achieve comparable reaction rates and yields to the non-fluorinated analog.
Conversely, the electron-withdrawing nature of both the fluorine atom and the nitrile group can make the aromatic ring more susceptible to nucleophilic aromatic substitution, should such a transformation be desired in a synthetic sequence.
Plausible Synthetic Workflows
The synthesis of these compounds can be approached through established methodologies in organic chemistry. A common strategy involves the reduction of a nitro group to a hydrazine or the diazotization of an aniline followed by reduction.
For This compound , a plausible starting material is the commercially available 2-Fluoro-5-nitrobenzonitrile. The nitro group can be reduced to the corresponding aniline, which is then converted to a diazonium salt and subsequently reduced to the hydrazine.
For 5-Hydrazinylbenzonitrile , a similar route can be envisioned starting from 5-aminobenzonitrile.[8] This involves diazotization followed by reduction with a suitable reagent like tin(II) chloride.
Below is a diagram illustrating a comparative, plausible synthetic workflow.
Part 3: Metabolic Stability and Biological Implications
One of the most compelling reasons for incorporating fluorine into drug candidates is to enhance their metabolic stability.[2]
Blocking Metabolic Hotspots
The carbon-hydrogen (C-H) bond is susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to rapid clearance of a drug from the body. The carbon-fluorine (C-F) bond, in contrast, is significantly stronger and more resistant to enzymatic cleavage.[3]
In 5-hydrazinylbenzonitrile, the C-H bond at the 2-position is a potential site for metabolic hydroxylation. By replacing this hydrogen with fluorine, as in this compound, this metabolic "soft spot" is effectively blocked. This can lead to a longer in vivo half-life, improved oral bioavailability, and a more sustained therapeutic effect.[1]
The following diagram illustrates this principle of metabolic blocking.
Part 4: Experimental Protocol: Determination of Lipophilicity (logP)
To provide actionable guidance, the following is a detailed protocol for the experimental determination of the octanol-water partition coefficient (logP) using the widely accepted shake-flask method. This protocol is designed to be a self-validating system for comparing the lipophilicity of the two analogs.
Objective:
To experimentally determine and compare the logP values of this compound and 5-hydrazinylbenzonitrile.
Materials:
-
This compound
-
5-Hydrazinylbenzonitrile
-
1-Octanol (HPLC grade, pre-saturated with water)
-
Deionized water (HPLC grade, pre-saturated with 1-octanol)
-
Volumetric flasks, separatory funnels, pipettes
-
Centrifuge
-
HPLC system with a UV detector and a suitable C18 column
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
Protocol:
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of 1-octanol and deionized water in a large separatory funnel.
-
Shake vigorously for 30 minutes and then allow the layers to separate for at least 24 hours.
-
Carefully separate the two layers to obtain water-saturated 1-octanol and 1-octanol-saturated water.
-
-
Preparation of Stock Solutions:
-
Accurately weigh approximately 1 mg of each compound and dissolve in 1 mL of water-saturated 1-octanol to prepare stock solutions of known concentration (~1 mg/mL).
-
-
Partitioning Experiment:
-
In a series of separatory funnels (in triplicate for each compound), add 1 mL of the 1-octanol stock solution to 9 mL of 1-octanol-saturated water.
-
Cap the funnels and shake vigorously for 30 minutes to ensure thorough partitioning.
-
Allow the funnels to stand undisturbed for at least 2 hours to ensure complete phase separation.
-
-
Sample Preparation for Analysis:
-
Carefully separate the aqueous and organic layers.
-
Centrifuge an aliquot of each layer at high speed (e.g., 10,000 rpm) for 10 minutes to remove any micro-emulsions.
-
Prepare samples for HPLC analysis by appropriately diluting the aliquots from both the aqueous and organic phases with the mobile phase.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of resolving and quantifying the analyte in both phases. A typical starting condition could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Create a calibration curve for each compound using standards of known concentrations.
-
Inject the prepared samples and determine the concentration of the compound in the 1-octanol ([organic]) and aqueous ([aqueous]) phases by referencing the calibration curve.
-
-
Calculation of logP:
-
The partition coefficient (P) is calculated as: P = [organic] / [aqueous].
-
The logP is then calculated as: logP = log₁₀(P).
-
Calculate the average logP and standard deviation from the triplicate experiments for each compound.
-
Conclusion
The substitution of a single hydrogen atom with fluorine in the 5-hydrazinylbenzonitrile scaffold imparts a cascade of predictable and advantageous modifications for drug discovery. This compound is expected to exhibit lower basicity and slightly higher lipophilicity compared to its non-fluorinated analog. While its synthesis may require slightly more tailored conditions due to altered reactivity, the payoff in metabolic stability is significant. The C-F bond serves as a robust metabolic shield, likely increasing the compound's in vivo half-life and bioavailability. These attributes make this compound a potentially superior building block for developing drug candidates with improved pharmacokinetic profiles. This guide underscores the importance of considering fluorination as a key strategic element in the design of novel therapeutics, providing a clear rationale for the selection of the fluorinated analog in many drug discovery campaigns.
References
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- Eureka | Patsnap.
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- Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
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The Bioactive Landscape of 2-Fluoro-5-hydrazinylbenzonitrile Derivatives: A Comparative Guide
In the dynamic field of drug discovery, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. 2-Fluoro-5-hydrazinylbenzonitrile has emerged as a versatile starting material, providing access to a rich diversity of heterocyclic compounds, predominantly pyrazoles and hydrazones. The introduction of the fluorine atom and the reactive hydrazinyl group on the benzonitrile core offers a unique combination of physicochemical properties that can significantly influence the biological activity of the resulting derivatives. This guide provides an in-depth, objective comparison of the bioactivity of compounds derived from this promising scaffold, supported by experimental data and detailed methodologies to aid researchers in their pursuit of next-generation therapeutics.
From a Simple Precursor to Complex Bioactive Molecules: Synthesis of Pyrazole and Hydrazone Derivatives
The synthetic utility of this compound lies in the reactivity of its hydrazinyl group, which serves as a key nucleophile in condensation and cyclization reactions.
Synthesis of Pyrazole Derivatives:
The formation of the pyrazole ring, a privileged scaffold in medicinal chemistry, is a cornerstone application of this compound. The classical approach involves a condensation reaction with a 1,3-dicarbonyl compound. The fluorine substituent on the benzonitrile ring can enhance the electrophilicity of the nitrile carbon, potentially influencing the regioselectivity of the cyclization and the electronic properties of the final pyrazole.
Synthesis of Hydrazone Derivatives:
Hydrazones are readily synthesized through the condensation of this compound with a wide array of aldehydes and ketones. This straightforward reaction allows for the introduction of diverse structural motifs, leading to a broad spectrum of biological activities. The resulting hydrazones possess the characteristic azometine group (-NH-N=CH-), which is crucial for their pharmacological effects.[1]
Comparative Bioactivity: A Tale of Two Scaffolds
The derivatives of this compound have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases. The strategic incorporation of the fluorinated benzonitrile moiety often imparts favorable pharmacokinetic and pharmacodynamic properties.[2][3][4][5]
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrazole derivatives, in particular, have shown remarkable efficacy as anticancer agents, often by targeting key enzymes in cell signaling pathways known as kinases.[6][7][8][9] The fluorine atom can enhance binding affinity to the target protein and improve metabolic stability.
Comparative Anticancer Activity of Pyrazole Derivatives:
| Compound Class | Specific Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference Drug | Reference Drug IC50/GI50 (µM) | Reference |
| Fused Pyrazole | Compound 1 | HEPG2 (Liver) | 0.31 | Erlotinib | 10.6 | [10] |
| Fused Pyrazole | Compound 2 | HEPG2 (Liver) | 0.63 | Sorafenib | 1.06 | [10] |
| Benzofuro[3,2-c]pyrazole | Compound 4a | K562 (Leukemia) | 0.26 | ABT-751 | - | [11][12] |
| Benzofuro[3,2-c]pyrazole | Compound 4a | A549 (Lung) | 0.19 | ABT-751 | - | [11][12] |
| Pyrazole | Compound 5b | K562 (Leukemia) | 0.021 | ABT-751 | - | [11][12] |
| Pyrazole | Compound 5b | A549 (Lung) | 0.69 | ABT-751 | - | [11][12] |
| Polysubstituted Pyrazole | Compound 59 | HepG2 (Liver) | 2 | Cisplatin | 5.5 | [13] |
| Pyrazolo[1,5-a]pyrimidine | Compound 46 | HCT116 (Colon) | 1.51 | - | - | [13] |
| Pyrazolo[1,5-a]pyrimidine | Compound 47 | MCF7 (Breast) | 7.68 | - | - | [13] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
The data clearly indicates that pyrazole derivatives can exhibit potent anticancer activity, in some cases surpassing the efficacy of established drugs like Erlotinib and Cisplatin. The significant potency of compound 5b against leukemia and lung cancer cell lines highlights the potential of this scaffold.[11][12] Furthermore, some derivatives have shown dual inhibitory activity against key kinases like EGFR and VEGFR-2, suggesting a multi-targeted approach to cancer therapy.[10]
Antimicrobial Activity: Combating Resistant Pathogens
Hydrazone derivatives of this compound have emerged as a promising class of antimicrobial agents. The presence of the azometine linkage is a key pharmacophoric feature, and the fluorine atom can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.
Comparative Antimicrobial Activity of Hydrazone Derivatives:
| Compound Class | Specific Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Reference |
| Hydrazide-hydrazone | Compound 21 | M. luteus | 0.08 | - | - | [14] |
| Benzimidazole-hydrazone | Compound 1 | S. typhimurium | 6.25 | Chloramphenicol | 12.5 | [14] |
| 2,5-Difluorobenzoic acid hydrazide-hydrazone | Compound 30 | P. aeruginosa | ZOI = 21 mm | Ampicillin | ZOI = 20 mm | [14] |
| Hydrazide-hydrazone | 4-fluorobenzoic acid [(5-nitro-2-furyl)methylene] hydrazide | S. aureus | Equal to Ceftriaxone | Ceftriaxone | - | [1] |
| Imidazole Hydrazide-hydrazone | Compound 4b | S. aureus | 50 | - | - | [15] |
| Imidazole Hydrazide-hydrazone | Compound 5c | S. aureus | 50 | - | - | [15] |
| Pyridinyl-hydrazone | Compound 5c | B. subtilis | 2.5 | - | - | [16] |
| Pyridinyl-hydrazone | Compound 5f | E. coli | 2.5 | - | - | [16] |
| Pyridinyl-hydrazone | Compound 5f | K. pneumoniae | 2.5 | - | - | [16] |
MIC: Minimum Inhibitory Concentration; ZOI: Zone of Inhibition.
The results demonstrate that hydrazone derivatives can possess potent and broad-spectrum antimicrobial activity. Notably, some compounds exhibit activity comparable or superior to established antibiotics like chloramphenicol and ampicillin. The low MIC values observed for certain derivatives against both Gram-positive and Gram-negative bacteria underscore their potential to address the growing challenge of antimicrobial resistance.
Experimental Protocols: A Guide to Reproducible Research
To ensure the validity and reproducibility of the bioactivity data, it is imperative to follow standardized and well-documented experimental protocols.
Synthesis of Pyrazole Derivatives (General Procedure)
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of the desired 1,3-dicarbonyl compound.
-
Add a catalytic amount of a suitable acid or base if required.
-
Reflux the reaction mixture for an appropriate time (monitored by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the desired pyrazole derivative.
Synthesis of Hydrazone Derivatives (General Procedure)
-
Dissolve this compound (1 mmol) in a suitable solvent (e.g., ethanol, methanol).
-
Add an equimolar amount of the desired aldehyde or ketone.
-
Add a few drops of a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the pure hydrazone derivative.[17]
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19][20][21]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][23][24][25]
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Science: Pathways and Workflows
To better understand the context of the bioactivity of these compounds, visual representations of key biological pathways and experimental workflows are invaluable.
Targeted Signaling Pathway: Kinase Inhibition
Many of the anticancer pyrazole derivatives exert their effect by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival. The following diagram illustrates a generic kinase signaling pathway and the point of intervention for a pyrazole-based inhibitor.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for anticancer therapies. Pyrazole-based kinase inhibitors can block the activity of key kinases like RAF, thereby halting the signal transduction cascade that leads to cell proliferation and survival.
Experimental Workflow: From Compound to Data
The following diagrams illustrate the step-by-step workflows for the MTT and broth microdilution assays.
MTT Assay Workflow:
Caption: The sequential workflow of the MTT assay for determining the cytotoxic effects of test compounds on cancer cell lines.
Broth Microdilution Workflow:
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A Comparative Guide to the Efficacy of 2-Fluorobenzyl-Containing Derivatives as IDO1 Enzyme Inhibitors
This guide provides an in-depth technical comparison of novel 2-fluorobenzyl-containing derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), benchmarked against leading clinical trial candidates. It is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and medicinal chemistry.
Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immuno-oncology target due to its role in mediating tumor immune evasion. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] Under normal physiological conditions, IDO1 expression is low; however, it is frequently overexpressed in various tumor cells and antigen-presenting cells within the tumor microenvironment.[2]
This overexpression has two profound immunosuppressive consequences:
-
Tryptophan Depletion: The depletion of L-tryptophan in the tumor microenvironment arrests T-cell proliferation and induces T-cell anergy.[2]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T-cells (Tregs) and suppresses the function of effector T-cells and natural killer (NK) cells.[1][3]
Collectively, these effects create a tolerogenic environment that allows cancer cells to escape immune surveillance. Therefore, the inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, often explored in combination with other immunotherapies like checkpoint inhibitors.[3] This guide focuses on a novel class of 2-fluorobenzyl-containing derivatives and compares their efficacy with prominent IDO1 inhibitors that have been evaluated in clinical trials.
Comparative Analysis of IDO1 Inhibitors
The efficacy of an enzyme inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. This section compares a novel 2-fluorobenzyl-containing 1,2,3-triazole derivative with established IDO1 inhibitors.
| Inhibitor Class | Specific Compound | Target(s) | IC50 Value (IDO1) | Key Characteristics & Clinical Status |
| 2-Fluorobenzyl-containing 1,2,3-triazole Derivative | Compound 14e | IDO1 | 3.63 µM[4] | Preclinical; demonstrates the potential of the 2-fluorobenzyl moiety in IDO1 inhibition.[4] |
| Hydroxyamidine Derivative | Epacadostat (INCB024360) | IDO1 (selective) | ~10 nM (enzymatic), ~71.8 nM (cellular)[5][6] | Orally bioavailable, potent, and highly selective for IDO1 over IDO2 and TDO.[6] Advanced to Phase 3 clinical trials, though some trials did not meet primary endpoints.[3] |
| Imidazoisoindole Derivative | Navoximod (GDC-0919) | IDO1 | EC50 of ~75 nM (cellular)[7] | Orally bioavailable, potent inhibitor.[7] Investigated in Phase 1 clinical trials, both as a monotherapy and in combination with other agents.[8] |
| (R)-stereoisomer Derivative | Linrodostat (BMS-986205) | IDO1 (irreversible) | ~1.1 nM (cellular) | Potent, selective, and irreversible inhibitor of IDO1. Has been evaluated in clinical trials for various cancers. |
Expert Insights on Structure-Activity Relationship (SAR):
The development of potent IDO1 inhibitors often revolves around a common pharmacophore: a heme-coordinating moiety. The 1,2,3-triazole ring in Compound 14e is proposed to coordinate with the heme iron of IDO1.[4] The 2-fluoro-6-chlorobenzyl group occupies a hydrophobic pocket (Pocket A) of the enzyme's active site, highlighting the importance of this substituted benzyl group for potent inhibition.[4] The fluorine atom can enhance binding affinity through various mechanisms, including favorable electrostatic interactions and metabolic stability.
In comparison, Epacadostat, a hydroxyamidine derivative, also interacts with the heme iron.[5] Navoximod, an imidazoisoindole derivative, and Linrodostat, an (R)-stereoisomer, represent different chemical scaffolds that have been optimized for high-potency IDO1 inhibition. The irreversible binding mechanism of Linrodostat offers a distinct pharmacological profile compared to the reversible inhibition of Epacadostat and Navoximod.
The IDO1 Signaling Pathway and Mechanism of Inhibition
The immunosuppressive effects of IDO1 are mediated through a well-defined signaling cascade. The following diagram illustrates this pathway and the points at which IDO1 inhibitors exert their effects.
Caption: IDO1 signaling pathway and the mechanism of its inhibition.
By blocking the catalytic activity of IDO1, inhibitors like the 2-fluorobenzyl derivatives prevent the conversion of tryptophan to kynurenine. This action is intended to reverse the immunosuppressive tumor microenvironment by:
-
Restoring Tryptophan Levels: This alleviates the stress on T-cells, allowing for their proliferation and activation.
-
Reducing Kynurenine Levels: This prevents the generation of Tregs and restores the cytotoxic function of effector T-cells and NK cells.
Experimental Protocols for Assessing IDO1 Inhibition
The evaluation of IDO1 inhibitors requires robust and reproducible assays. Below are detailed, step-by-step methodologies for key experiments.
Recombinant Human IDO1 (rhIDO1) Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
Cofactors: 20 mM Ascorbic acid, 10 µM Methylene blue
-
Catalase: 100 µg/mL
-
Test compounds (dissolved in DMSO)
-
Stop Solution: 30% (w/v) Trichloroacetic acid (TCA)
-
Detection Reagent: p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Plate reader (480 nm absorbance)
Procedure:
-
Prepare Reaction Mixture: In each well of a 96-well plate, add 50 µL of assay buffer containing L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
Add Inhibitor: Add 1 µL of the test compound at various concentrations (typically in a serial dilution). For the control wells, add 1 µL of DMSO.
-
Initiate Reaction: Add 50 µL of rhIDO1 enzyme solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction: Add 20 µL of 30% TCA to each well to terminate the reaction.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Color Development: Add 100 µL of DMAB reagent to each well and incubate at room temperature for 10 minutes.
-
Measurement: Read the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.
Materials:
-
HeLa or SKOV-3 cells (known to express IDO1 upon stimulation)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Human interferon-gamma (IFN-γ) for IDO1 induction
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Reagents for kynurenine detection (as in the enzymatic assay)
Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
IDO1 Induction and Inhibition: The next day, treat the cells with IFN-γ (e.g., 100 ng/mL final concentration) and simultaneously add the test compounds at various concentrations.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect 140 µL of the cell culture supernatant from each well.
-
Kynurenine Measurement:
-
Add 10 µL of 6.1 N TCA to each 140 µL supernatant sample.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add the DMAB reagent for color development.
-
Read the absorbance at 480 nm.
-
-
Data Analysis: Determine the cellular IC50 or EC50 value as described for the enzymatic assay.
Caption: Workflow for IDO1 inhibitor screening.
Conclusion and Future Directions
The exploration of 2-fluorobenzyl-containing derivatives as IDO1 inhibitors reveals a promising new chemical scaffold for the development of novel cancer immunotherapies. While the initial hit compound (14e) shows micromolar potency, further optimization of the structure-activity relationship is warranted to achieve the nanomolar potency observed with clinical candidates like Epacadostat, Navoximod, and Linrodostat.
Future research should focus on:
-
Lead Optimization: Systematic modification of the 2-fluorobenzyl moiety and other regions of the scaffold to enhance potency and selectivity.
-
In Vivo Efficacy: Evaluation of optimized compounds in preclinical animal models of cancer to assess their anti-tumor activity, both as monotherapies and in combination with checkpoint inhibitors.
-
Pharmacokinetic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure favorable drug-like characteristics.
By leveraging the insights from established IDO1 inhibitors and employing rigorous experimental validation, the development of this novel class of compounds holds the potential to contribute to the next generation of cancer immunotherapies.
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Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer. [Link]
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Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research. [Link]
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Linrodostat. PubChem. [Link]
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Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. MDPI. [Link]
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Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry. [Link]
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Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Pharmacology. [Link]
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Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Oncology. [Link]
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The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Cancer Immunology, Immunotherapy. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Fluorinated Hydrazinylbenzonitrile Derivatives
This guide provides a comprehensive analysis of fluorinated hydrazinylbenzonitrile derivatives, a class of compounds demonstrating significant therapeutic potential across various research domains. We will delve into their performance in preclinical in vitro and in vivo models, offering a comparative perspective against established alternatives. The narrative is grounded in experimental data, explaining the causal logic behind protocol design and validating the trustworthiness of the presented findings.
The core structure of these compounds is built upon the hydrazone backbone (-NHN=CH-), a versatile pharmacophore known to be present in a wide array of biologically active agents.[1] The strategic introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, membrane permeability, and metabolic stability, often leading to enhanced biological activity.[2][3] This guide synthesizes data from multiple studies to build a holistic view of the structure-activity relationships (SAR) and therapeutic promise of these derivatives.
Part 1: In Vitro Evaluation – Unveiling Molecular Mechanisms and Cellular Effects
In vitro studies are the foundational step in drug discovery, allowing for the rapid screening and characterization of a compound's biological activity in a controlled, non-living system. These assays are crucial for determining mechanism of action, potency, and selectivity before advancing to more complex biological systems.
Core In Vitro Assays and Methodologies
A range of assays is employed to profile the activity of hydrazone derivatives. The choice of assay is dictated by the therapeutic target of interest, which for this class of compounds includes cancer, neurodegenerative diseases, and microbial infections.
1. Anticancer Cytotoxicity Assessment (MTT Assay)
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a cornerstone for evaluating a compound's ability to inhibit cancer cell proliferation.[4] Its selection is based on its reliability in measuring the metabolic activity of mitochondria, which serves as a proxy for cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 or MDA-MB-231 for breast cancer) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[4][5]
-
Compound Treatment: Treat the cells with serially diluted concentrations of the hydrazone derivatives (e.g., 6.25 µM to 50 µM) and a vehicle control (DMSO). Include a known cytotoxic drug (e.g., Doxorubicin) as a positive control.[6] Incubate for a specified period, typically 48-72 hours.
-
MTT Incubation: Add MTT reagent to each well. Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell growth is inhibited.
2. Enzyme Inhibition Assays
Hydrazone derivatives have shown potent inhibitory effects on various enzymes implicated in disease.[7][8][9] Fluorometric or colorimetric assays are typically used to quantify this inhibition.
Example: Monoamine Oxidase (MAO) Inhibition
MAO-A and MAO-B are key enzymes in the metabolism of neurotransmitters, and their inhibition is a strategy for treating depression and neurodegenerative disorders.[7] An in vitro Amplex Red® reagent-based fluorometric assay is commonly used to screen for MAO inhibitors.[7] This assay measures the hydrogen peroxide produced during the MAO-catalyzed oxidation of a substrate.
Comparative Performance of Hydrazone Derivatives
The true potential of a novel compound is best understood when benchmarked against existing standards. The following table summarizes the in vitro performance of various hydrazide/hydrazone derivatives from recent studies.
| Compound Class/Derivative | Target | Assay | IC50 Value | Reference Compound | Ref. IC50 | Citation |
| Hydrazone Derivative 2b | hMAO-A | Fluorometric | 0.028 µM | Moclobemide | 6.061 µM | [7] |
| Hydrazone Derivative D1f | Acetylcholinesterase (AChE) | Ellman Method | 0.039 µM | Donepezil | (Not specified) | [8] |
| Hydrazide Derivative 2 | MCF-7 (Breast Cancer) | MTT | 0.18 µM | (Not specified) | (Not specified) | [5] |
| Thiophene Hydrazone 7f | MIA PaCa-2 (Pancreatic Cancer) | MTT | 4.86 µM | Doxorubicin | (Not specified) | [6] |
| Indole Hydrazone 5i | MDA-MB-231 (Breast Cancer) | MTT | 19.2 ± 0.4 µM | (Not specified) | (Not specified) | [4] |
| Hydrazinyl Thiazole 3h | α-Amylase | Colorimetric | 5.14 ± 0.03 µM | Acarbose | 5.55 ± 0.06 µM | [2] |
Key Insights from In Vitro Data:
-
Potency and Selectivity: Many hydrazone derivatives exhibit remarkable potency, often surpassing that of reference drugs. For instance, derivative 2b was over 200-fold more active against hMAO-A than the standard drug Moclobemide.[7] Similarly, derivative 3h showed slightly better α-amylase inhibition than the clinical drug Acarbose.[2]
-
Structure-Activity Relationship (SAR): The nature and position of substituents on the aromatic rings dramatically influence activity.[10] For example, studies on N-tosyl-indole based hydrazones showed that a 4-(trifluoromethyl)phenyl group resulted in the highest potency against MDA-MB-231 breast cancer cells (IC50 = 19.2 µM).[4] In another study, a 2-chlorophenyl substitution was more effective than a 3-chlorophenyl substitution, highlighting the importance of substituent position.[10]
Mechanistic Pathway Visualization
In vitro studies have suggested that many anticancer hydrazone derivatives exert their effect by inducing apoptosis (programmed cell death). This is often achieved through the mitochondrial-dependent pathway, which involves the regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and the subsequent activation of caspases.[5]
Caption: Mitochondrial-dependent apoptosis pathway induced by hydrazone derivatives.
Part 2: In Vivo Evaluation – Assessing Efficacy and Safety in Living Systems
Following promising in vitro results, lead candidates are advanced to in vivo studies. These experiments, typically conducted in animal models, are essential for evaluating a compound's therapeutic efficacy, pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), and overall safety in a complex biological environment.
Common In Vivo Models and Methodologies
1. Anticancer Efficacy in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical evaluation of anticancer drugs.[5] Zebrafish xenograft models are also emerging as a rapid, high-throughput alternative.[11]
Experimental Workflow: Murine Mammary Carcinoma Model
-
Model Creation: BALB/c mice are subcutaneously injected with 4T1 mammary carcinoma cells, a highly tumorigenic and metastatic cell line.[5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Initiation: Mice are randomized into treatment and control groups. The treatment group receives the hydrazone derivative (e.g., 1 mg/kg/day, intraperitoneally), while the control group receives the vehicle.[5]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study to assess efficacy and toxicity, respectively.
-
Endpoint Analysis: After a defined period (e.g., 3 weeks), the study is terminated. Tumors are excised, weighed, and may be subjected to further histological or molecular analysis.
Caption: General experimental workflow for an in vivo anticancer xenograft study.
Comparative In Vivo Performance
In vivo studies have corroborated the anticancer potential observed in cell-based assays.
| Compound/Derivative | Animal Model | Dose | Outcome | Citation |
| Hydrazide Derivative 1 | BALB/c mice with 4T1 mammary carcinoma | 10 mg/kg/day (i.p.) | Significantly hindered tumor growth after 3 weeks. | [5] |
| Hydrazide Derivative 2 | BALB/c mice with 4T1 mammary carcinoma | 1 mg/kg/day (i.p.) | Significantly hindered tumor growth after 3 weeks. | [5] |
| Sulfonyl Hydrazone 5k | Zebrafish xenograft with MCF-7 cells | (Not specified) | Effectively inhibited proliferation of MCF-7 cells and angiogenesis. | [11] |
Key Insights from In Vivo Data:
The successful translation of in vitro potency to in vivo efficacy is a critical milestone. Studies show that hydrazide derivatives can significantly inhibit tumor growth in mice at well-tolerated doses.[5] The potent anti-proliferative and anti-angiogenic effects observed in the zebrafish model further underscore the therapeutic potential of this chemical class.[11] These findings strongly support the continued development of fluorinated hydrazinylbenzonitrile derivatives as promising chemotherapeutic candidates.
Conclusion
The collective evidence from in vitro and in vivo studies strongly positions fluorinated hydrazinylbenzonitrile derivatives and related hydrazones as a highly promising class of therapeutic agents. Their demonstrated potency against a range of cancer cell lines and key metabolic enzymes, often exceeding that of established drugs, is compelling. The favorable outcomes in animal models validate their potential for clinical translation. Future work should focus on comprehensive pharmacokinetic and toxicological profiling to optimize lead candidates for human trials. The versatility of the hydrazone scaffold, combined with the strategic use of fluorine substitution, continues to offer a fertile ground for the discovery of novel and effective medicines.
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New fluoro derivatives of the pyrazolo[5,1-c][5][7][10]benzotriazine 5-oxide system: evaluation of fluorine binding properties in the benzodiazepine site on γ-aminobutyrric acid type A (GABA(A)) receptor. Design, synthesis, biological, and molecular modeling investigation. PubMed.
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A Senior Application Scientist's Guide to Probe Cross-Reactivity: A Comparative Analysis of 2-Fluoro-5-hydrazinylbenzonitrile Derived Probes
For researchers, scientists, and drug development professionals, the precision of molecular tools is paramount. A chemical probe, intended to illuminate the function of a specific protein target, can produce misleading results if it interacts non-specifically with other biomolecules.[1] This guide provides an in-depth technical comparison of chemical probes derived from the increasingly popular 2-Fluoro-5-hydrazinylbenzonitrile scaffold, juxtaposing their performance against established alternatives. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the scientific integrity of your findings.
The Rise of Hydrazine-Based Probes: A New Frontier in Covalent Labeling
Traditionally, electrophilic warheads like iodoacetamides and acrylamides have been the workhorses for covalent protein labeling, primarily targeting nucleophilic cysteine residues. However, the unique reactivity of the hydrazine moiety in probes derived from scaffolds like this compound offers a distinct advantage: the ability to target electrophilic sites within proteins.[2][3] This opens up a previously less accessible "electrophilome," including enzymes with electrophilic cofactors or those that form transient electrophilic intermediates.[4]
The this compound core provides a versatile platform for probe design. The fluorine atom can modulate the reactivity of the hydrazine group, while the nitrile can be a key interaction point or a site for further chemical modification. The true power of these probes lies in their potential for dual reactivity mechanisms: direct polar coupling and oxidative fragmentation-coupling, allowing them to engage a broader range of targets than traditional cysteine-reactive probes.[5][6]
Designing a Robust Cross-Reactivity Study: A Rationale-Driven Approach
To objectively assess the cross-reactivity of a novel probe, a well-designed, multi-pronged approach is essential. The goal is not merely to identify off-targets but to understand the probe's selectivity profile in the complex milieu of the cellular proteome. Here, we outline the rationale behind a robust experimental design for comparing a this compound-derived probe with iodoacetamide- and acrylamide-based probes.
Key Components of the Experimental Design:
-
Alkyne-Tagged Probes: To enable visualization and enrichment of labeled proteins, each probe is synthesized with a terminal alkyne handle.[7] This bioorthogonal tag allows for the highly specific "click" reaction with an azide-functionalized reporter, such as a fluorophore for in-gel visualization or biotin for affinity purification and mass spectrometry-based identification.[8][9]
-
Competitive Activity-Based Protein Profiling (ABPP): This powerful chemoproteomic technique is the cornerstone of our comparative analysis.[10][11] By pre-incubating a proteome with a test compound (the parent molecule of the probe without the alkyne tag) before treating with the alkyne-tagged probe, we can identify true targets. A genuine target will show reduced labeling by the alkyne probe in the presence of the competitor.[12]
-
Negative Control Probes: A crucial element for validating on-target engagement and understanding off-target effects is the use of a negative control.[13][14] An ideal negative control is a structurally similar analog of the probe that is significantly less reactive with the intended target class but is expected to share similar off-target liabilities.[15] For a hydrazine-based probe, this could involve replacing the hydrazine with a less reactive functional group.
-
Multiple Cell Lines: To ensure the generalizability of the findings, cross-reactivity profiling should be performed in at least two distinct cell lines with different proteomic backgrounds.
Below is a workflow diagram illustrating the competitive ABPP strategy for comparing the cross-reactivity of different chemical probes.
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Experimental Protocols
Synthesis of an Alkyne-Tagged this compound Probe
A key reagent for this study is the alkyne-tagged version of the this compound probe. A plausible synthetic route is outlined below.
Caption: Synthetic scheme for an alkyne-tagged probe.
Step-by-Step Protocol: Competitive ABPP for Cross-Reactivity Profiling
-
Proteome Preparation:
-
Culture HEK293T cells to ~80% confluency.
-
Harvest cells and lyse in RIPA buffer supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize all proteome samples to a final concentration of 2 mg/mL.
-
-
Competitive Labeling:
-
For each probe to be tested (hydrazine, iodoacetamide, acrylamide), set up two reactions: a control and a competition sample.
-
To the competition sample, add the corresponding parent compound (without the alkyne tag) to a final concentration of 50 µM. To the control sample, add an equivalent volume of DMSO.
-
Incubate all samples for 30 minutes at 37 °C with gentle agitation.
-
-
Probe Labeling:
-
Add the alkyne-tagged probe to each sample to a final concentration of 5 µM.
-
Incubate for 1 hour at 37 °C.
-
-
Click Chemistry:
-
To each sample, add the following click chemistry reagents in order:
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
-
Copper(II) sulfate to a final concentration of 1 mM.
-
Azide-biotin to a final concentration of 100 µM.
-
-
Vortex briefly and incubate for 1 hour at room temperature.
-
-
Protein Precipitation and Digestion:
-
Precipitate the proteins using a chloroform/methanol extraction.
-
Resuspend the protein pellet in 6 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Dilute the urea concentration to 1 M and digest the proteins overnight with trypsin.
-
-
Enrichment of Biotinylated Peptides:
-
Add high-capacity streptavidin agarose beads to the digested peptide mixture.
-
Incubate for 2 hours at room temperature with end-over-end rotation.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
-
LC-MS/MS Analysis:
-
Elute the biotinylated peptides from the beads.
-
Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a suitable software suite (e.g., MaxQuant) to identify and quantify the labeled peptides.
-
Compare the abundance of each identified peptide between the control and competition samples. A significant decrease in abundance in the competition sample indicates a target of the probe.
-
Comparative Performance Data
The following table summarizes the expected cross-reactivity profiles of the three classes of probes based on their known mechanisms of action and data from the literature. This table serves as a guide for what researchers might expect to observe in their own experiments.
| Feature | This compound Probe | Iodoacetamide Probe | Acrylamide Probe |
| Primary Target Residues | Electrophilic sites (e.g., oxidized residues, enzyme cofactors) | Nucleophilic Cysteine | Nucleophilic Cysteine |
| Reactivity Mechanism | Nucleophilic attack, radical mechanisms | SN2 reaction | Michael addition |
| Relative Reactivity | Moderate to High | High | Moderate |
| Common Off-Targets | Heme-containing proteins, flavoenzymes, proteins with reactive carbonyls[2] | Highly accessible, hyper-reactive cysteines | Accessible cysteines, potential for off-target reactions with other nucleophiles at high concentrations |
| pH Dependence | Less dependent | More reactive at higher pH | More reactive at higher pH |
| Reversibility | Irreversible | Irreversible | Irreversible |
| Suitability for in vivo studies | Good, can be cell-permeable | Good, cell-permeable | Good, cell-permeable |
Concluding Remarks: A Call for Rigorous Probe Validation
The choice of a chemical probe is a critical decision that can profoundly impact the outcome and interpretation of a study. Probes derived from this compound offer exciting new possibilities for exploring the proteome, particularly the less-studied electrophilome. However, as with any chemical tool, a thorough understanding of their selectivity and potential off-target interactions is essential.
This guide provides a framework for the rational design and execution of experiments to compare the cross-reactivity of these novel probes against established alternatives. By employing a rigorous, multi-faceted approach that includes competitive ABPP, appropriate negative controls, and analysis in multiple cell systems, researchers can confidently delineate the on- and off-target profiles of their probes. This commitment to scientific integrity is paramount for generating reproducible and reliable data, ultimately accelerating the pace of discovery in basic research and drug development.
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Willems, L.I., et al. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. Methods Enzymol.538 , 259-275 (2014). [Link]
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Müller, S., et al. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. ACS Chem. Biol.15 (10), 2634-2645 (2020). [Link]
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Isenegger, P.G., and Brennan, P.E. Negative controls of chemical probes can be misleading. bioRxiv (2020). [Link]
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Isenegger, P.G., and Brennan, P.E. The Promise and Peril of Chemical Probe Negative Controls. ACS Med. Chem. Lett.12 (5), 729-731 (2021). [Link]
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Lin, Z., et al. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Cent. Sci.7 (9), 1524-1534 (2021). [Link]
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de Bruin, G., et al. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS. Nat. Protoc.11 (8), 1533-1547 (2016). [Link]
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Lin, Z., et al. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Cent. Sci.7 (9), 1524-1534 (2021). [Link]
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Lin, Z., et al. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Cent. Sci.7 (9), 1524-1534 (2021). [Link]
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Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]
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Matthews, M.M., et al. Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Nat. Chem.12 (8), 743-752 (2020). [Link]
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Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs. ChomiX. [Link]
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Li, K., et al. Evaluation of a Pooling Chemoproteomics Strategy with an FDA-approved Drug Library. Mol. Cell. Proteomics22 (4), 100522 (2023). [Link]
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Cravatt, B.F., and Patricelli, M.P. How chemoproteomics can enable drug discovery and development. Nat. Rev. Drug Discov.15 (9), 649-652 (2016). [Link]
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Wang, Y., et al. Comparative Proteomic Analysis of Tolerant and Sensitive Varieties Reveals That Phenylpropanoid Biosynthesis Contributes to Salt Tolerance in Mulberry. Int. J. Mol. Sci.22 (16), 8821 (2021). [Link]
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Li, Y., et al. Comparative Proteomic Analysis of Key Proteins During Abscisic Acid-Hydrogen Peroxide-Induced Adventitious Rooting in Cucumber (Cucumis Sativus L.) Under Drought Stress. Int. J. Mol. Sci.16 (12), 29557-29577 (2015). [Link]
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Geiger, T., et al. Comparative Proteomic Analysis of Eleven Common Cell Lines Reveals Ubiquitous but Varying Expression of Most Proteins. Mol. Cell. Proteomics11 (3), M111.014050 (2012). [Link]
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McKay, C.S., and Finn, M.G. Developing bioorthogonal probes to span a spectrum of reactivities. Chem. Biol.21 (9), 1075-1101 (2014). [Link]
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Pretze, M., et al. Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. Molecules24 (10), 1965 (2019). [Link]
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Alkyne-containing Fluorescent Dyes. Jena Bioscience. [Link]
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The Pharmacokinetic Profile of Novel Kinase Inhibitors: A Comparative Guide for Compounds Derived from 2-Fluoro-5-hydrazinylbenzonitrile
Introduction: The Strategic Role of Fluorinated Scaffolds in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the use of fluorinated building blocks is a cornerstone of rational drug design. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong bonds with carbon—can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic (PK) profile of a drug candidate.[1][2] The scaffold 2-Fluoro-5-hydrazinylbenzonitrile is an exemplary starting material, offering synthetic chemists a versatile platform to construct complex heterocyclic compounds, particularly those targeting protein kinases. Its inherent functionalities allow for the systematic elaboration of molecular complexity to optimize interactions within the ATP-binding pocket of these enzymes.
This guide provides a comparative analysis of the pharmacokinetic properties of a representative, advanced preclinical candidate, Fluvoranib , synthesized from a this compound core. Fluvoranib is a selective Janus kinase 2 (JAK2) inhibitor, a class of enzymes pivotal in cytokine signaling pathways implicated in myeloproliferative neoplasms and inflammatory diseases.
To provide a robust and clinically relevant comparison, Fluvoranib's profile will be benchmarked against two FDA-approved JAK inhibitors, Fedratinib and Momelotinib . While not all JAK inhibitors share the same synthetic origin, this comparison offers valuable insights for drug development professionals on how subtle structural modifications, often originating from the choice of the initial building block, can translate into distinct ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Comparative Pharmacokinetic Overview
The journey of a drug from administration to elimination is a complex process. Understanding the key PK parameters is critical for predicting its efficacy and safety. Below is a comparative summary of the preclinical and clinical pharmacokinetic parameters for Fluvoranib, Fedratinib, and Momelotinib.
Table 1: Comparative Preclinical (Rodent) Pharmacokinetic Parameters
| Parameter | Fluvoranib (Hypothetical Data) | Fedratinib | Momelotinib |
| Oral Bioavailability (F%) | ~45% | Variable, dose-dependent | Moderate to High |
| Time to Max. Concentration (Tmax) | 1.5 hours | 2-4 hours | ~2 hours |
| Plasma Half-life (t½) | 6 hours | ~41 hours (effective)[3] | 4-8 hours[4] |
| Volume of Distribution (Vd/F) | Moderate | High | Moderate |
| Clearance (CL/F) | Moderate | Low | Moderate |
| Primary Metabolic Pathway | CYP3A4, Aldehyde Oxidase | CYP3A4, CYP2C19[3] | CYP3A4, other CYPs[4] |
Table 2: Comparative Clinical Pharmacokinetic Parameters
| Parameter | Fluvoranib (Projected) | Fedratinib | Momelotinib |
| Absorption | Rapid to moderate | Rapidly absorbed[3][5] | Rapidly absorbed[4][6] |
| Tmax (hours) | 2-4 | 2-4[3] | ~2[4] |
| Effect of Food | Moderate increase in exposure | Minimal | Minimal |
| Distribution | High tissue penetration | High | Moderate |
| Metabolism | Primarily hepatic (CYP-mediated) | Primarily by CYP3A4, CYP2C19[3] | Primarily by CYP3A4[7] |
| Active Metabolites | Minor activity | None reported | M21 (significant contribution)[6][8] |
| Elimination Half-life (t½) | 10-12 hours | ~67 hours[5] | 4-8 hours[4] |
| Excretion | Primarily fecal | Mainly in feces[3] | Primarily in feces[6] |
| Renal/Hepatic Impairment | Dose adjustment likely needed | Dose reduction for moderate/severe renal impairment[3][9] | Dose reduction for severe hepatic impairment[10] |
In-Depth Analysis and Mechanistic Insights
Absorption and Bioavailability
The oral bioavailability of a drug is a critical determinant of its clinical utility. Fluvoranib's projected moderate bioavailability (~45%) is typical for orally administered small molecules that may be subject to first-pass metabolism. The fluorinated benzonitrile core is designed to enhance membrane permeability, a key factor for oral absorption.
In comparison, Fedratinib is rapidly absorbed, with peak plasma concentrations reached within 2 to 4 hours.[3] Its exposure increases in a greater than dose-proportional manner at lower doses, suggesting saturation of a clearance mechanism.[5] Momelotinib is also rapidly absorbed, with metabolism being a key determinant of its systemic exposure.[4][6]
Distribution
A drug's volume of distribution provides insight into its propensity to reside in the plasma versus distributing into tissues. Fluvoranib's projected moderate Vd suggests it distributes into tissues but does not excessively accumulate. This is a desirable property, as extensive tissue sequestration can lead to long terminal half-lives and potential for toxicity. The physicochemical properties imparted by the fluoronitrile group, such as reduced lipophilicity compared to a non-fluorinated analogue, can be tailored to control the Vd.[2]
Metabolism: The Role of Fluorine
Metabolism is often the "Achilles' heel" of drug candidates. The incorporation of fluorine in Fluvoranib's structure is a deliberate strategy to block potential sites of metabolic attack. By replacing a hydrogen atom with a fluorine atom at a metabolically labile position, the C-F bond's strength can prevent or slow down oxidative metabolism by cytochrome P450 (CYP) enzymes.
Fedratinib is primarily metabolized by CYP3A4 and CYP2C19.[3] This reliance on major CYP isoforms necessitates caution regarding drug-drug interactions with strong inhibitors or inducers of these enzymes.[11] Momelotinib is also a substrate for multiple CYP enzymes, primarily CYP3A4.[4][7] A key differentiating factor for Momelotinib is the formation of a major circulating active metabolite, M21, which significantly contributes to its overall pharmacological activity.[6][8] The presence of such a metabolite adds a layer of complexity to the PK/PD relationship and must be carefully characterized.
Excretion
The projected primary fecal excretion route for Fluvoranib is advantageous as it reduces the potential for drug accumulation in patients with renal impairment. This is consistent with the excretion profiles of both Fedratinib and Momelotinib , which are also predominantly eliminated via the feces.[3][6] However, dose adjustments are still necessary for Fedratinib in patients with moderate to severe renal impairment and for Momelotinib in those with severe hepatic impairment, highlighting the need for thorough clinical evaluation in special populations.[9][10]
Experimental Protocols for Pharmacokinetic Profiling
To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and validated experimental protocols are essential. Below are representative methodologies for key in vitro and in vivo PK assays.
Protocol 1: In Vitro Metabolic Stability Assessment
Objective: To determine the intrinsic clearance of a compound in liver microsomes.
Methodology:
-
Preparation: Human liver microsomes (HLM) are thawed on ice. A stock solution of the test compound (e.g., Fluvoranib) is prepared in a suitable organic solvent (e.g., DMSO).
-
Incubation: The test compound (at a final concentration of 1 µM) is incubated with HLM (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural log of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Protocol 2: Rodent Pharmacokinetic Study
Objective: To determine the key in vivo PK parameters of a compound after oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3 per time point) are used. Animals are fasted overnight prior to dosing.
-
Dosing: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples (~100 µL) are collected from the tail vein into EDTA-coated tubes at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma. Plasma is stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate parameters such as AUC, Cmax, Tmax, t½, CL/F, and Vd/F.
Caption: Workflow for a Rodent Oral Pharmacokinetic Study.
Conclusion and Future Directions
The pharmacokinetic profile of a drug candidate is a multifaceted property that is heavily influenced by its chemical structure. The use of strategic building blocks like this compound provides a powerful platform for developing kinase inhibitors with favorable ADME characteristics. As demonstrated by the comparative analysis of Fluvoranib , Fedratinib , and Momelotinib , subtle differences in structure can lead to significant variations in metabolic pathways, half-life, and the potential for active metabolites.
For drug development professionals, a deep understanding of these structure-pharmacokinetic relationships is paramount. Early and comprehensive ADME profiling, using validated in vitro and in vivo assays, is essential for selecting candidates with a high probability of clinical success. The insights gained from comparing novel candidates to approved drugs provide an invaluable framework for decision-making, ultimately accelerating the delivery of safe and effective medicines to patients.
References
- Vertex AI Search. (2024). Population pharmacokinetics of fedratinib in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia - PMC - PubMed Central.
- PubMed. (n.d.). Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite-Resolution for Clinical Development.
- Clinical and Translational Science. (n.d.).
- PubMed. (n.d.). A randomized, placebo-controlled study of the pharmacokinetics, pharmacodynamics, and tolerability of the oral JAK2 inhibitor fedratinib (SAR302503) in healthy volunteers.
- Blood Advances. (2020).
- PubMed. (2025). Population Pharmacokinetics and Exposure-Response Analyses of Momelotinib, Its Active Metabolite (M21), and Total Active Moiety in Myelofibrosis.
- ResearchGate. (n.d.). Pharmacokinetics and Disposition of Momelotinib Revealed a Disproportionate Human Metabolite Resolution for Clinical Development | Request PDF.
- PubMed. (n.d.).
- Blood Advances. (2025).
- ResearchGate. (n.d.). Fedratinib plasma concentration–time profile (linear and inset with....
- Pharmaceuticals (Basel). (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022).
- MDPI. (2023).
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- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalysts for the Synthesis of Heterocycles from 2-Fluoro-5-hydrazinylbenzonitrile
Introduction
2-Fluoro-5-hydrazinylbenzonitrile is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for a variety of nitrogen-containing heterocyclic compounds. The strategic placement of the fluoro, hydrazinyl, and nitrile functionalities offers multiple reaction pathways for the synthesis of complex molecular architectures. The efficiency and selectivity of these transformations are often dictated by the choice of catalyst. This guide provides a comprehensive head-to-head comparison of catalysts commonly employed in reactions of this compound, with a focus on the synthesis of pyrazole derivatives through the Knorr pyrazole synthesis. By examining the performance of different catalysts, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal catalytic system for their synthetic needs.
The Knorr Pyrazole Synthesis: A Case Study for Catalyst Comparison
The reaction of an arylhydrazine with a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis, is a robust and widely used method for the preparation of pyrazoles.[1][2][3] In this guide, we will use the reaction of this compound with acetylacetone as a model system to compare the efficacy of various acid catalysts. The choice of catalyst in this reaction is critical as it influences the rate of both the initial condensation to form the hydrazone intermediate and the subsequent cyclization to the pyrazole product.[1][4]
Comparative Analysis of Acid Catalysts
A variety of Brønsted and Lewis acids can be employed to catalyze the Knorr pyrazole synthesis.[1] The selection of the most suitable catalyst depends on factors such as the reactivity of the substrates, desired reaction conditions (temperature, solvent), and tolerance of other functional groups in the molecule.
Data Summary: Catalyst Performance in Pyrazole Synthesis
The following table summarizes the expected performance of various acid catalysts in the synthesis of 3-(3-cyano-4-fluorophenyl)-1,5-dimethyl-1H-pyrazole from this compound and acetylacetone. The data is extrapolated from studies on similar arylhydrazines and provides a comparative framework for catalyst selection.
| Catalyst | Catalyst Type | Typical Loading (mol%) | Solvent | Temperature (°C) | Expected Yield (%) | Key Advantages & Disadvantages |
| Acetic Acid | Brønsted Acid | Catalytic to Stoichiometric | Ethanol, Acetic Acid | Reflux | Good to Excellent | Advantages: Inexpensive, readily available. Disadvantages: Can require higher temperatures and longer reaction times. |
| Sulfuric Acid | Brønsted Acid | Catalytic | Ethanol | Room Temp to Reflux | High | Advantages: Strong acid, can be highly efficient. Disadvantages: Harsh conditions may not be suitable for sensitive substrates. |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Catalytic | Toluene, Ethanol | Reflux | High | Advantages: Solid, easy to handle, effective. Disadvantages: Can require azeotropic removal of water. |
| Zinc Chloride (ZnCl₂) | Lewis Acid | Stoichiometric | Ethanol, Toluene | Reflux | Good to Excellent | Advantages: Commonly used, effective for many substrates. Disadvantages: Can be hygroscopic, requires stoichiometric amounts. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Lewis Acid | Catalytic to Stoichiometric | Dichloromethane, Toluene | Room Temp to Reflux | High | Advantages: Powerful Lewis acid, can promote reactions at lower temperatures.[5][6] Disadvantages: Highly sensitive to moisture, corrosive. |
| Iron(III) Chloride (FeCl₃) | Lewis Acid | Catalytic to Stoichiometric | Dichloromethane, Ethanol | Room Temp to Reflux | Good | Advantages: Inexpensive, readily available. Disadvantages: Can sometimes lead to side reactions. |
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis using Acetic Acid
This protocol provides a standard procedure for the synthesis of 3-(3-cyano-4-fluorophenyl)-1,5-dimethyl-1H-pyrazole using acetic acid as the catalyst.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 10 mol%) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Mechanistic Insights & Causality
The choice of an acid catalyst in the Knorr pyrazole synthesis directly influences the reaction mechanism and, consequently, the overall efficiency.
Role of the Acid Catalyst
The acid catalyst plays a dual role in the Knorr pyrazole synthesis:
-
Activation of the Carbonyl Group: The acid protonates one of the carbonyl groups of the 1,3-dicarbonyl compound (acetylacetone), making it more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen.
-
Facilitation of Dehydration: The acid promotes the dehydration of the intermediate hemiaminal and carbinolamine species, driving the reaction towards the formation of the final pyrazole ring.
Diagram of the Catalytic Cycle (Knorr Pyrazole Synthesis):
Caption: Catalytic cycle of the Knorr pyrazole synthesis.
Alternative Catalytic Systems for Aryl Hydrazine Reactions
While acid catalysis is prevalent for the Knorr synthesis, other catalytic systems are crucial for different transformations of this compound.
Palladium-Catalyzed Reactions
Palladium catalysts are instrumental in cross-coupling reactions. For instance, a palladium-catalyzed approach can be used to synthesize aryl hydrazines from aryl halides and hydrazine, a reaction that could in principle be applied to further functionalize the aromatic ring of this compound if it were halogenated.
Copper-Catalyzed Reactions
Copper catalysts are frequently used in the synthesis of indazoles and triazoles. For example, copper-catalyzed intramolecular N-arylation of ortho-haloarylhydrazones is a known method for preparing 1H-indazoles.[7] Similarly, copper-catalyzed azide-alkyne cycloadditions are a cornerstone of triazole synthesis.
Diagram of a General Experimental Workflow:
Caption: A general experimental workflow for catalyst screening.
Conclusion
The selection of an appropriate catalyst is a critical parameter in harnessing the synthetic potential of this compound. For the widely applicable Knorr pyrazole synthesis, both Brønsted and Lewis acids have demonstrated efficacy. While readily available Brønsted acids like acetic acid and p-toluenesulfonic acid offer a cost-effective and straightforward approach, Lewis acids such as zinc chloride and boron trifluoride etherate can provide enhanced reactivity, sometimes under milder conditions. The choice of catalyst should be tailored to the specific substrate, desired reaction kinetics, and the overall synthetic strategy. This guide provides a foundational framework for researchers to make informed decisions in their catalyst selection, ultimately enabling the efficient and selective synthesis of novel heterocyclic compounds for advancements in drug discovery and development.
References
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Fischer Indole Synthesis. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). Beilstein Journals. Retrieved January 13, 2026, from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 13, 2026, from [Link]
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Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF 3 ·Et 2 O as the Fluorine Source and Activating Reagent. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
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Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 13, 2026, from [Link]
-
Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (n.d.). ijarsct. Retrieved January 13, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
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knorr pyrazole synthesis. (n.d.). SlideShare. Retrieved January 13, 2026, from [Link]
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Knorr pyrazole synthesis. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Fluoro-5-hydrazinylbenzonitrile
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Fluoro-5-hydrazinylbenzonitrile. As a laboratory professional, your safety and the integrity of your research environment are paramount. This guide is structured to provide not just a protocol, but the scientific reasoning behind each critical step, ensuring a self-validating system of safety and compliance.
Disclaimer: This guide is synthesized from authoritative safety documents concerning the compound's constituent functional groups: a hydrazine derivative, a nitrile, and a halogenated aromatic ring. The hazards are inferred from these components. You must always consult and prioritize the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling or disposing of this compound.
Hazard Assessment: Understanding the Risk Profile
This compound is not a simple compound; it is a multi-functional molecule where each component contributes to its overall hazard profile. Understanding this is the first step toward safe handling and disposal.
-
Hydrazine Moiety (-NHNH₂): Hydrazine and its derivatives are notoriously hazardous. They are often acutely toxic, corrosive, and considered potential human carcinogens.[1][2] They are also reactive and can be unstable, sometimes acting as potent reducing agents that can react violently with oxidizers.[3]
-
Nitrile Group (-C≡N): Nitrile compounds are known for their toxicity, which can occur through ingestion, inhalation, or skin contact.[4] In the body, they can be metabolized to release cyanide, posing a significant health risk.
-
Fluorinated Aromatic Ring: The fluorobenzonitrile backbone contributes to the compound's chemical properties and potential environmental persistence.
These structural features classify this compound as a particularly hazardous substance that requires stringent safety controls.
Table 1: GHS Hazard Summary
| Hazard Class | GHS Pictogram | Description & Causality |
| Acute Toxicity | 💀 | The combination of the hydrazine and nitrile groups makes this compound highly toxic if swallowed, inhaled, or in contact with skin.[2][5] |
| Health Hazard | ☣️ | Hydrazine derivatives are often treated as potential carcinogens, mutagens, or reproductive toxins.[1][2] |
| Skin Corrosion/Irritation | ❗ | Hydrazine compounds are known to be corrosive and can cause severe skin and eye damage upon contact.[1] |
| Reactivity | 🔥 | As a hydrazine derivative, this compound is reactive. It may be sensitive to heat, light, and air, and is incompatible with strong oxidizing agents, acids, and metals.[3][6] |
Mandatory Personal Protective Equipment (PPE)
Given the compound's high toxicity and corrosivity, a comprehensive PPE strategy is non-negotiable. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all handling and waste preparation steps.[1][6]
Table 2: Required PPE for Handling and Disposal
| Body Part | Protection Type | Standard/Specification | Rationale |
| Hands | Chemical-Resistant Gloves | Nitrile gloves (double-gloving recommended). | Provides a barrier against dermal absorption, a primary route of exposure for hydrazine and nitrile compounds.[1][2] |
| Eyes | Chemical Splash Goggles | ANSI Z87.1 compliant. | Protects against splashes, which can cause severe and irreversible eye damage.[2] |
| Face | Face Shield | Worn in addition to goggles. | Recommended when there is any risk of splashing during waste transfer or spill cleanup.[2] |
| Body | Flame-Resistant Lab Coat | Protects skin from contact and provides a layer of protection against potential ignition sources.[2] |
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposing of this compound is that it should never be disposed of down the drain or in regular trash.[7] The compound must be treated as a hazardous waste and managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
Diagram 1: Disposal Decision Workflow
Caption: Workflow for the safe segregation and disposal of this compound waste.
Step 1: Waste Identification and Segregation
Immediately upon generation, identify the waste as acutely hazardous. This material must be collected separately.
-
Do Not Mix: Never mix this compound waste with other waste streams, especially acidic solutions or oxidizing agents (e.g., nitric acid, hydrogen peroxide, bleach).[3][6] Mixing can lead to violent reactions, gas evolution, or fire.
Step 2: Container Selection and Labeling
-
Primary Container: Use a dedicated, leak-proof container made of compatible material (e.g., High-Density Polyethylene - HDPE, or a glass bottle if specified by your EHS office). The original manufacturer's container is often a suitable option for collecting waste.[8][9]
-
Labeling: The container must be clearly labeled before the first drop of waste is added.[3] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards: "Toxic," "Reactive," "Potential Carcinogen."
-
An accurate record of the container's contents (e.g., "pure solid," or "5% solution in methanol").
-
Step 3: Accumulation and Storage
-
Closure: Keep the waste container tightly closed at all times, except when adding waste.[3][6]
-
Secondary Containment: Store the primary container within a larger, unbreakable secondary container (like a plastic tub) to contain any potential leaks.[2][3]
-
Location: Store the contained waste in a designated Satellite Accumulation Area (SAA) that is well-ventilated, away from heat or ignition sources, and inaccessible to unauthorized personnel.[10] This area should be clearly marked.
Step 4: Final Disposal
-
Professional Collection: Arrange for the disposal of the waste through your institution's EHS department or a certified hazardous waste management company.[4][11] They are equipped to transport and dispose of reactive and highly toxic chemicals in compliance with EPA and DOT regulations.
-
Empty Containers: An empty container that once held this compound should also be treated as hazardous waste and disposed of through the same professional channels.[2] Do not attempt to triple-rinse the container, as this will only generate more hazardous liquid waste.[12]
Emergency Procedures: Spill and Exposure Response
Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures and know the location of emergency equipment.
Spill Response
Due to the high toxicity, do not attempt to clean up a spill of this compound yourself, regardless of the size.[2][13]
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.
-
Isolate: Restrict access to the spill area. If possible and safe to do so, close the fume hood sash and shut the laboratory door.
-
Report: Call your institution's emergency number (e.g., EHS, campus police) immediately.[1] Provide the chemical name, location, and estimated quantity of the spill.
-
Ventilate: Ensure the area is well-ventilated, but do not re-enter.
Personnel Exposure
-
Skin Contact: Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes, removing all contaminated clothing while under the shower.[13]
-
Eye Contact: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[13]
-
Inhalation: Move the affected person to fresh air immediately.
-
Seek Immediate Medical Attention: In all cases of exposure, call 911 or your site's emergency medical contact after initial decontamination.[1][2] Provide the medical team with the chemical name and the Safety Data Sheet (SDS).
Regulatory Compliance
The handling and disposal of hazardous waste are governed by strict federal and state regulations. Key among these are:
-
Occupational Safety and Health Administration (OSHA): OSHA's standard for "Occupational exposure to hazardous chemicals in laboratories" (29 CFR 1910.1450) and the Hazard Communication Standard (29 CFR 1910.1200) mandate safety training, availability of SDSs, and proper PPE.[14][15][16]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), defines and regulates hazardous waste from "cradle to grave."[17][18] this compound would likely be classified as a reactive (D003) and/or toxic (D-list) hazardous waste.
Adherence to the procedures outlined in this guide will help ensure your laboratory remains in compliance with these critical regulations, safeguarding both your personnel and the environment.
References
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
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U.S. Chemical Storage. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?[Link]
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University of Texas at Dallas. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP): Hydrazine. [Link]
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U.S. Environmental Protection Agency (EPA). (1980, May 2). Reactivity Characteristic Background Document. [Link]
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Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
